Product packaging for Mycinamicin IV(Cat. No.:CAS No. 73684-71-6)

Mycinamicin IV

Cat. No.: B1240377
CAS No.: 73684-71-6
M. Wt: 695.9 g/mol
InChI Key: DBTIHDIIXPQOFR-JMHKOBKLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mycinamicin IV is a 16-membered macrolide antibiotic naturally produced by the actinomycete Micromonospora griseorubida . This compound serves as a key biosynthetic intermediate in the pathway to other potent antibiotics like Mycinamicin II . It features a polyketide-derived macrolactone ring substituted with two deoxysugar moieties: desosamine and mycinose . The molecular formula is C 37 H 61 NO 11 , with a molecular weight of approximately 696.9 g/mol . This macrolide is of significant value in antibacterial research, particularly for investigating mechanisms to overcome antibiotic resistance . Studies have shown that 16-membered macrolides like this compound can circumvent common resistance mechanisms found in clinical isolates of Staphylococcus aureus that render 14- and 15-membered macrolides (e.g., erythromycin) ineffective . Its primary mechanism of action, characteristic of macrolides, is the inhibition of protein synthesis by binding to the bacterial large ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET) near the peptidyl transferase center (PTC) . From a biosynthesis perspective, this compound is a crucial substrate for the cytochrome P450 enzyme MycG, which catalyzes subsequent hydroxylation and epoxidation reactions to form more oxidized derivatives . Research into its biosynthesis provides a model system for studying cytochrome P450 (CYP107 family) function and for developing semi-synthetic or chemo-enzymatic methods to produce novel analogs . Research Applications: • Antimicrobial resistance mechanism studies • Macrolide biosynthesis and P450 enzyme research • Ribosome structure and function analysis Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H61NO11 B1240377 Mycinamicin IV CAS No. 73684-71-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73684-71-6

Molecular Formula

C37H61NO11

Molecular Weight

695.9 g/mol

IUPAC Name

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C37H61NO11/c1-11-29-26(20-45-37-35(44-10)34(43-9)31(41)25(6)47-37)14-12-13-15-28(39)22(3)18-23(4)33(21(2)16-17-30(40)48-29)49-36-32(42)27(38(7)8)19-24(5)46-36/h12-17,21-27,29,31-37,41-42H,11,18-20H2,1-10H3/b14-12+,15-13+,17-16+/t21-,22+,23-,24+,25+,26+,27-,29+,31+,32+,33+,34+,35+,36-,37+/m0/s1

InChI Key

DBTIHDIIXPQOFR-JMHKOBKLSA-N

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC

Isomeric SMILES

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC

Origin of Product

United States

Foundational & Exploratory

The Mycinamicin IV Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the enzymatic cascade and chemical intermediates in the biosynthesis of the macrolide antibiotic, Mycinamicin IV.

This compound is a 16-membered macrolide antibiotic produced by Micromonospora griseorubida.[1] Like many macrolides, it consists of a polyketide-derived macrolactone core decorated with deoxysugar moieties.[1] The biosynthesis of this compound is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS tailoring enzymes, including glycosyltransferases, methyltransferases, and cytochrome P450 monooxygenases.[2][3] This guide provides a detailed overview of the biosynthetic pathway, its intermediates, the enzymes involved, and the experimental methods used to elucidate this intricate process.

The Mycinamicin Biosynthetic Gene Cluster

The genetic blueprint for mycinamicin biosynthesis is located on a 62 kb contiguous DNA region in Micromonospora griseorubida. This gene cluster contains 22 open reading frames (ORFs) that encode all the necessary machinery for the synthesis of the mycinamicin macrolactone, the deoxysugars, and the subsequent tailoring reactions.[4]

The core of the cluster is the polyketide synthase (PKS) locus, mycA, which is comprised of seven modules distributed among five multifunctional proteins.[4] Downstream of the PKS genes lies a set of genes responsible for the biosynthesis of the deoxysugar desosamine (mydA-G and mycB).[4] Genes for the biosynthesis of the second sugar, mycinose, including mydH, are also present.[4] Upstream of the PKS locus are several genes encoding tailoring enzymes, including the cytochrome P450s mycCI and mycG, and the methyltransferases mycE and mycF.[4]

The Biosynthetic Pathway to this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Macrolactone ring formation: The 16-membered macrolactone core, protomycinolide IV, is synthesized by the type I modular PKS encoded by the mycA genes.

  • Glycosylation: The macrolactone is sequentially glycosylated with two deoxysugars, desosamine and 6-deoxyallose.

  • Tailoring reactions: The glycosylated intermediates undergo a series of oxidative and methylation reactions to yield the final product, this compound.

The currently understood sequence of intermediates leading to this compound is as follows:

Protomycinolide IV → Mycinamicin VIII → Mycinamicin VI → Mycinamicin III → this compound

Key Intermediates and Enzymatic Transformations
  • Protomycinolide IV: The initial 16-membered macrolactone ring produced by the PKS.

  • Mycinamicin VIII: Formed by the glycosylation of protomycinolide IV with desosamine at the C5 hydroxyl group.[1]

  • Mycinamicin VI: Results from the second glycosylation event, the attachment of 6-deoxyallose.

  • Mycinamicin III: The product of the first methylation step, where the enzyme MycE methylates the C2''-hydroxyl group of the 6-deoxyallose moiety in mycinamicin VI.[3]

  • This compound: The final step in the formation of this compound is the second methylation, catalyzed by the enzyme MycF , which adds a methyl group to the C3''-hydroxyl group of the javose moiety (the 2''-O-methylated 6-deoxyallose) in mycinamicin III.[3][5]

Further downstream processing of this compound by the P450 monooxygenase MycG can lead to other mycinamicin congeners, such as mycinamicin V (via C14 hydroxylation) and mycinamicin I (via C12-C13 epoxidation).[6]

Key Enzymes and Their Functions

A number of key tailoring enzymes have been characterized, providing insight into the intricate chemical logic of the mycinamicin pathway.

EnzymeGeneFunctionSubstrateProduct
MycCI mycCICytochrome P450 monooxygenaseMycinamicin VIIIC21-hydroxylated Mycinamicin VIII
MycG mycGCytochrome P450 monooxygenaseThis compound, Mycinamicin VMycinamicin V, Mycinamicin I, Mycinamicin II
MycE mycEO-methyltransferaseMycinamicin VIMycinamicin III
MycF mycFO-methyltransferaseMycinamicin IIIThis compound
Quantitative Data for Key Enzymes

The following table summarizes the available kinetic data for the cytochrome P450 enzymes MycCI and MycG.

EnzymeSubstrateKm (µM)kcat (min-1)
MycCI Mycinamicin VIII5.8 ± 0.7104.1 ± 1.8
MycG Mycinamicin V16.2 ± 3.1415.7 ± 22.9

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments.

Overexpression and Purification of Mycinamicin Biosynthetic Enzymes

A common method for obtaining purified enzymes for in vitro characterization involves overexpression in a heterologous host, such as Escherichia coli.

Protocol:

  • Clone the gene of interest (e.g., mycE, mycF) into an expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) and continue cultivation at a lower temperature (e.g., 16-25°C) for several hours.

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

  • Lyse the cells by sonication or French press.

  • Clarify the lysate by centrifugation.

  • Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Elute the purified protein and dialyze against a storage buffer.

  • Assess the purity of the protein by SDS-PAGE.

In Vitro Enzymatic Assays

In vitro assays are crucial for determining the function of individual enzymes and for obtaining kinetic data.

Protocol for O-methyltransferase (MycE/MycF) Activity Assay: [3]

  • Prepare a reaction mixture (100 µL) containing:

    • 50 mM Tris-HCl buffer (pH 9.0)

    • 2 µM purified MycE or MycF enzyme

    • 250 µM substrate (mycinamicin VI for MycE or mycinamicin III for MycF)

    • 10 mM MgCl2

    • 500 µM S-adenosyl-L-methionine (SAM)

  • Incubate the reaction at the optimal temperature for each enzyme (50°C for MycE, 37°C for MycF) for 1 hour.[3]

  • Quench the reaction by extracting the products with an equal volume of an organic solvent (e.g., ethyl acetate or chloroform).

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.

  • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for Cytochrome P450 (MycCI/MycG) Activity Assay: [1]

  • Prepare a reaction mixture (100 µL) containing:

    • Desalting buffer (e.g., potassium phosphate buffer)

    • 1 µM purified P450 enzyme (MycCI or MycG)

    • 0.5 mM substrate (e.g., mycinamicin VIII for MycCI, this compound for MycG)

    • A suitable redox partner system (e.g., 3.5 µM spinach ferredoxin and 0.1 U/mL spinach ferredoxin-NADP+ reductase, or the native ferredoxin MycCII for MycCI)[1]

    • 0.5 mM NADPH

  • Initiate the reaction by adding NADPH.

  • Incubate at 30°C for 2 hours.[1]

  • Terminate the reaction by extraction with chloroform (3 x 200 µL).[1]

  • Combine the organic extracts, dry, and redissolve in methanol for analysis by HPLC or LC-MS.

Visualizing the Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the this compound biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Mycinamicin_IV_Biosynthesis pks Precursor Metabolites protomycinolide Protomycinolide IV pks->protomycinolide mycinamicin_viii Mycinamicin VIII protomycinolide->mycinamicin_viii Glycosylation (Desosamine) mycinamicin_vi Mycinamicin VI mycinamicin_viii->mycinamicin_vi Glycosylation (6-deoxyallose) mycinamicin_iii Mycinamicin III mycinamicin_vi->mycinamicin_iii Methylation (MycE) mycinamicin_iv This compound mycinamicin_iii->mycinamicin_iv Methylation (MycF)

Caption: The biosynthetic pathway of this compound from precursor metabolites.

Enzyme_Characterization_Workflow start Identify Gene of Interest in Biosynthetic Cluster clone Clone Gene into Expression Vector start->clone express Overexpress Protein in Heterologous Host (e.g., E. coli) clone->express purify Purify Protein using Affinity Chromatography express->purify assay Perform In Vitro Enzymatic Assay purify->assay analyze Analyze Products by HPLC or LC-MS assay->analyze characterize Determine Enzyme Function and Kinetic Parameters analyze->characterize

Caption: A typical workflow for the functional characterization of a biosynthetic enzyme.

Conclusion

The study of the this compound biosynthetic pathway provides a fascinating example of the complex enzymatic machinery involved in the production of bioactive natural products. A thorough understanding of this pathway, from the genetics of the biosynthetic gene cluster to the function of individual enzymes and the identity of chemical intermediates, is essential for researchers in natural product chemistry, synthetic biology, and drug development. The detailed knowledge of this system opens up possibilities for the engineered biosynthesis of novel macrolide antibiotics with improved therapeutic properties. Further research is still needed to fully characterize all the enzymes in the pathway and to elucidate the regulatory mechanisms that control mycinamicin production.

References

Structural Elucidation of Mycinamicin IV: An In-depth NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the nuclear magnetic resonance (NMR) spectroscopic analysis of Mycinamicin IV, a 16-membered macrolide antibiotic.

This compound, a member of the mycinamicin family of antibiotics produced by Micromonospora griseorubida, possesses a complex macrocyclic structure featuring a 16-membered lactone ring glycosidically linked to two deoxysugars, desosamine and mycinose. The precise determination of its intricate stereochemistry and connectivity has been a subject of significant synthetic and spectroscopic efforts. This technical guide provides a detailed overview of the structural elucidation of this compound, with a core focus on the application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is based on modern spectroscopic analysis, corroborated by the total synthesis of the natural product, ensuring a high degree of accuracy and reliability for research and development applications.

Quantitative NMR Data of this compound

The structural backbone of this compound was pieced together through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). This data, crucial for assigning the proton and carbon environments within the molecule, is summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound
Positionδ (ppm)MultiplicityJ (Hz)
23.65m
35.89d10.5
42.54m
4-Me1.07d7.0
53.51dd10.0, 2.5
63.82m
6-Me1.25d6.5
71.83m
82.97m
8-Me1.01d7.0
103.48d9.5
115.76dd15.5, 9.5
126.38dd15.5, 10.0
135.95d10.0
144.95d2.5
154.01m
161.75m
170.94t7.5
181.21d6.0
1'-Desosamine4.25d7.5
2'-Desosamine3.18dd10.0, 7.5
3'-Desosamine3.55m
4'-Desosamine2.26m
5'-Desosamine3.68q6.5
6'-Desosamine1.24d6.5
N(Me)₂-Desosamine2.29s
1''-Mycinose4.81d3.0
2''-Mycinose3.45dd9.5, 3.0
3''-Mycinose3.15t9.5
4''-Mycinose3.40m
5''-Mycinose3.95dq9.5, 6.0
6''-Mycinose1.18d6.0
2''-OMe3.58s
3''-OMe3.62s
Table 2: ¹³C NMR Spectroscopic Data for this compound
Positionδ (ppm)Positionδ (ppm)
1170.11'-Desosamine103.2
280.52'-Desosamine70.8
3134.23'-Desosamine72.5
445.34'-Desosamine66.1
584.15'-Desosamine68.9
638.96'-Desosamine18.4
735.2N(Me)₂-Desosamine40.5
846.81''-Mycinose97.8
9212.52''-Mycinose81.2
1082.33''-Mycinose85.1
11130.54''-Mycinose75.3
12135.85''-Mycinose70.2
13125.46''-Mycinose17.9
1478.92''-OMe61.5
1578.13''-OMe60.8
1639.7
1711.8
1816.5
4-Me14.2
6-Me21.1
8-Me15.9

Experimental Protocols

The acquisition of high-quality NMR data for a complex molecule like this compound necessitates meticulous experimental planning and execution. The following section details the typical methodologies employed.

Sample Preparation

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, or benzene-d₆, ~0.5 mL). The choice of solvent can influence the chemical shifts of certain protons, particularly those involved in hydrogen bonding. Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrumentation and Parameters

NMR spectra are typically recorded on a high-field spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR: One-dimensional proton spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the entire proton chemical shift range (typically 0-10 ppm), and a relaxation delay that allows for full magnetization recovery between scans.

  • ¹³C NMR: Carbon-13 spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to one another in the molecular structure.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. This is instrumental in determining the relative stereochemistry and conformational preferences of the molecule.

Visualizing the Structural Elucidation Workflow

The logical process of deducing the structure of this compound from its NMR data can be visualized as a workflow. This begins with the analysis of 1D spectra to identify basic structural motifs, followed by the use of 2D NMR to connect these fragments and establish the final structure.

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR C13_NMR ¹³C NMR Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR->Fragments COSY COSY HSQC HSQC COSY->Fragments HMBC HMBC HSQC->Fragments NOESY NOESY Connectivity Establish Connectivity HMBC->Connectivity Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Diagram 1: Experimental workflow for the structural elucidation of this compound using NMR.

Key NMR Correlations for Structure Determination

The power of 2D NMR lies in its ability to reveal specific correlations that act as pieces of a structural puzzle. The following diagram illustrates the logical connections derived from key 2D NMR experiments that were instrumental in assembling the structure of this compound.

logical_relationships cluster_macrolide Macrolide Core cluster_sugars Sugar Moieties cluster_assembly Final Assembly Aglycone Aglycone Fragments Desosamine Desosamine Aglycone->Desosamine NOESY correlations define relative stereochemistry Mycinose Mycinose Aglycone->Mycinose NOESY correlations define relative stereochemistry Final_Structure This compound Structure Aglycone->Final_Structure HMBC from H-1' to C-5 HMBC from H-1'' to C-15 Desosamine->Aglycone COSY correlations establish proton-proton connectivity Desosamine->Final_Structure Mycinose->Aglycone COSY correlations establish proton-proton connectivity Mycinose->Final_Structure

Diagram 2: Logical relationships of key NMR correlations in the structure determination of this compound.

References

In-Depth Technical Guide: Antibacterial Spectrum of Mycinamicin IV Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Mycinamicin IV, a 16-membered macrolide antibiotic, against a range of clinically relevant Gram-positive bacteria. This document summarizes key quantitative data, details the experimental protocols used for susceptibility testing, and presents a visual workflow for determining the antibacterial spectrum.

Introduction to this compound

This compound is a member of the mycinamicin family of macrolide antibiotics, which are produced by the bacterium Micromonospora griseorubida.[1] Like other macrolides, mycinamicins inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This guide focuses specifically on the antibacterial spectrum of this compound against Gram-positive pathogens, a group of bacteria responsible for a significant burden of human disease.

Quantitative Antibacterial Spectrum of this compound

The in vitro efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against various strains of Staphylococcus aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) isolates.

Bacterial SpeciesStrainTypeThis compound MIC (µg/mL)
Staphylococcus aureusATCC 29213MSSA0.5
Staphylococcus aureusSA10015MRSA1
Staphylococcus aureusSA10021MRSA1
Staphylococcus aureusSA10022MRSA2
Staphylococcus aureusSA10023MRSA1
Staphylococcus aureusSA10024MRSA1
Staphylococcus aureusSA10025MRSA2
Staphylococcus aureusSA10031MRSA1
Staphylococcus aureusSA10499MSSA0.5
Staphylococcus aureusSA10500MSSA0.5
Staphylococcus aureusSA10501MSSA0.5
Staphylococcus aureusSA10502MSSA0.5
Staphylococcus aureusSA10503MSSA0.5
Staphylococcus aureusSA10504MSSA0.5
Staphylococcus aureusSA10505MSSA0.5
Staphylococcus aureusSA10506MSSA0.5
Staphylococcus aureusSA10507MSSA0.5
Staphylococcus aureusSA10645MRSA>16
Staphylococcus aureusSA10646MRSA>16
Staphylococcus aureusSA10647MRSA>16
Staphylococcus aureusSA10648MRSA>16
Staphylococcus aureusSA10649MRSA>16
Staphylococcus aureusSA10650MRSA>16
Staphylococcus aureusSA10651MRSA>16
Staphylococcus aureusSA10652MRSA>16
Staphylococcus aureusSA10653MRSA>16

Data extracted from Breiner-Goldstein et al., Nucleic Acids Research, 2021.

At present, publicly available data on the MIC of this compound against other significant Gram-positive pathogens such as Streptococcus pneumoniae and Enterococcus faecalis is limited. Further research is required to fully elucidate the broader antibacterial spectrum of this compound.

Experimental Protocols for Antibacterial Spectrum Determination

The determination of the antibacterial spectrum of a compound like this compound is a critical step in its development as a potential therapeutic agent. The most common and standardized method for this is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution or agar dilution assays.

Broth Microdilution Assay

The broth microdilution assay is a widely used method to determine the MIC of an antimicrobial agent. The following protocol is a standard representation of the methodology employed in such studies.

3.1.1. Materials

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

3.1.2. Procedure

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of the 96-well plate. The final volume in each well is typically 50 µL, with concentrations ranging to cover the expected MIC values.

  • Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing only the bacterial inoculum in CAMHB without any antibiotic.

    • Sterility Control: Wells containing only CAMHB to ensure no contamination.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualized Experimental Workflow

The following diagram illustrates the key steps in determining the antibacterial spectrum of this compound using a broth microdilution assay.

Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_result Result A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well Plate A->C B Culture and Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually Inspect for Bacterial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for MIC determination of this compound.

Conclusion

This compound demonstrates significant in vitro activity against a variety of Staphylococcus aureus strains, including those resistant to methicillin. The provided data and experimental protocols serve as a valuable resource for researchers in the field of antibiotic discovery and development. Further studies are warranted to expand the known antibacterial spectrum of this compound to include other clinically important Gram-positive pathogens and to explore its potential therapeutic applications.

References

A Technical Guide to Novel Macrolides from Micromonospora griseorubida

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Micromonospora is a rich source of structurally diverse and biologically active secondary metabolites, with macrolides being a prominent class of compounds.[1][2] Micromonospora griseorubida has emerged as a significant producer of novel 16-membered macrolide antibiotics known as mycinamicins.[3][4][5] This technical guide provides an in-depth overview of Micromonospora griseorubida as a source of these macrolides, focusing on their discovery, biosynthesis, and biological activities. Detailed experimental protocols for the fermentation, isolation, and characterization of these compounds are presented, along with a summary of their antimicrobial potency. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Introduction to Micromonospora and Macrolides

Actinomycetes are renowned for their ability to produce a wide array of bioactive compounds, with the genus Streptomyces being the most prolific source.[1] However, "rare actinomycetes," including the genus Micromonospora, are increasingly recognized as a valuable and underexplored reservoir of novel natural products.[1][2] Micromonospora species are Gram-positive, aerobic, spore-forming bacteria found in both terrestrial and aquatic environments.[2] They are responsible for the production of various classes of antibiotics, including aminoglycosides and macrolides.[1][2]

Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1][6] They are an important class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5][7][8][9] The mycinamicins, produced by M. griseorubida, are a family of 16-membered macrolides that have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus.[4][5]

Novel Macrolides from Micromonospora griseorubida

Micromonospora griseorubida is a notable producer of the mycinamicin complex of macrolide antibiotics.[3][4][5] While the initial discovery focused on mycinamicins I and II, further research has led to the isolation and characterization of a series of novel analogs, mycinamicins IX through XVIII.[3] These compounds exhibit variations in their structure, which can influence their biological activity.

Mycinamicin Analogs

A series of novel 16-membered macrolide antibiotics have been isolated from the culture filtrate of Micromonospora griseorubida (FERM BP-705).[3] These include mycinamicins IX, XII, XIII, XIV, XV, XVI, XVII, and XVIII.[3] The structures of these compounds were determined using various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR).[3]

Biosynthesis of Mycinamicins

The biosynthesis of mycinamicins in M. griseorubida involves a type I polyketide synthase (PKS) system.[4] The mycinamicin biosynthetic gene cluster contains 22 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the macrolactone ring and its subsequent modification with deoxy sugars.[10] The core structure, protomycinolide IV, is assembled by seven PKS modules.[4]

The later steps in the biosynthesis involve glycosylation with the deoxy sugars desosamine and mycinose, followed by a series of oxidative modifications.[4][10] For instance, mycinamicin IV can be oxidized to mycinamicin I via epoxidation or to mycinamicin V through hydroxylation. Mycinamicin V is then further converted to mycinamicin II.[4]

Mycinamicin_Biosynthesis PKS_Modules Polyketide Synthase (PKS) Modules (mycAI-mycAV) Protomycinolide_IV Protomycinolide IV (Aglycone) PKS_Modules->Protomycinolide_IV Glycosylation Glycosylation (Desosamine & Mycinose attachment) Protomycinolide_IV->Glycosylation Mycinamicin_VI Mycinamicin VI Glycosylation->Mycinamicin_VI Methylation1 Methylation (MycE) Mycinamicin_VI->Methylation1 Mycinamicin_III Mycinamicin III Methylation1->Mycinamicin_III Methylation2 Methylation (MycF) Mycinamicin_III->Methylation2 Mycinamicin_IV This compound Methylation2->Mycinamicin_IV Oxidation1 Epoxidation Mycinamicin_IV->Oxidation1 Oxidation2 Hydroxylation Mycinamicin_IV->Oxidation2 Mycinamicin_I Mycinamicin I Oxidation1->Mycinamicin_I Mycinamicin_V Mycinamicin V Oxidation2->Mycinamicin_V Oxidation3 Epoxidation Mycinamicin_V->Oxidation3 Mycinamicin_II Mycinamicin II Oxidation3->Mycinamicin_II

Biosynthetic pathway of major mycinamicins.

Biological Activity of Mycinamicins

The mycinamicins exhibit potent antibacterial activity, primarily against Gram-positive bacteria.[2][4][10] Their mechanism of action involves the inhibition of protein synthesis by binding to the nascent peptide exit tunnel of the ribosome.[4][9]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various mycinamicins against a selection of pathogenic bacteria.

CompoundS. aureus ATCCS. aureus MS353S. epidermidis sp-al-1Streptococcus pyogenes N.Y.5Micrococcus luteus ATCC9341B. subtilis ATCC6633
Mycinamicin X 0.050.10.20.10.050.4
Mycinamicins I-IX, XI-XVIII 0.1-3.12--0.2-3.130.1-1.560.39-25
MIC values are presented in µg/mL.[1]

Experimental Protocols

Fermentation of Micromonospora griseorubida

A detailed protocol for the cultivation of M. griseorubida for the production of mycinamicins is outlined below.

  • Seed Culture Preparation:

    • Inoculate a loopful of Micromonospora sp. YS-02930 K strain from a Bennett's agar slant into a 500 mL flask containing 60 mL of seed medium.

    • Seed Medium Composition (pH 8.0): 2.0% white dextrin, 0.5% glucose, 0.5% polypeptone, 0.5% yeast extract, 0.52% brain heart infusion, 0.5% corn steep liquor, 0.3% meat extract, and 0.2% calcium carbonate.[11][12]

    • Sterilize the medium at 120°C for 20 minutes.

    • Incubate the culture on a rotary shaker at 27°C for 72 hours.[11][12]

  • Production Culture:

    • Transfer the seed culture to a larger fermentation vessel containing the production medium. The incubation period can range from 2 to 14 days, depending on the medium composition and culture conditions.[11][12]

    • Monitor the production of antibiotics until the maximum titer is achieved.

Isolation and Purification of Mycinamicins

The following is a general procedure for the extraction and purification of mycinamicins from the fermentation broth.

  • Extraction:

    • Remove the microbial cells from the culture broth by centrifugation or filtration.

    • Extract the supernatant or filtrate with a suitable organic solvent, such as ethyl acetate, at a slightly alkaline pH.

    • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to a series of chromatographic techniques.

    • Column Chromatography: Utilize silica gel or alumina columns with a gradient of solvents (e.g., chloroform-methanol) for initial fractionation.

    • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC for the final purification of individual mycinamicin analogs.[3]

Experimental_Workflow Start Start: Micromonospora griseorubida Strain Fermentation Fermentation (Seed & Production Culture) Start->Fermentation Harvest Harvesting (Centrifugation/Filtration) Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Macrolide Extract Extraction->Crude_Extract Purification Chromatographic Purification (Column Chromatography, HPLC) Crude_Extract->Purification Isolated_Macrolides Isolated Novel Macrolides Purification->Isolated_Macrolides Analysis Structure Elucidation & Bioactivity Screening (NMR, MS, MIC assays) Isolated_Macrolides->Analysis End End: Characterized Macrolides Analysis->End

General workflow for macrolide discovery.
Structure Elucidation

The chemical structures of the isolated macrolides are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. Fast Atom Bombardment Mass Spectrometry (FAB-MS) is often used.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), are used to elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.[3]

Conclusion and Future Perspectives

Micromonospora griseorubida has proven to be a valuable source of novel 16-membered macrolide antibiotics with significant potential for future drug development. The mycinamicins exhibit potent activity against clinically relevant Gram-positive pathogens. The detailed experimental protocols and biosynthetic insights provided in this guide offer a solid foundation for researchers to explore the full potential of this microorganism. Future research should focus on the discovery of additional novel analogs through genome mining and the optimization of fermentation conditions to enhance the production of these promising compounds. Furthermore, the semi-synthetic modification of these natural products could lead to the development of new macrolide antibiotics with improved efficacy and a broader spectrum of activity.

References

The Pivotal Role of Cytochrome P450 Enzymes in Mycinamicin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of cytochrome P450 (P450) enzymes in the biosynthesis of mycinamicin, a 16-membered macrolide antibiotic produced by Micromonospora griseorubida. The terminal steps of mycinamicin synthesis are orchestrated by two key P450 enzymes, MycCI and MycG, which are responsible for the hydroxylation and epoxidation reactions that are crucial for the antibiotic's biological activity. This document provides a comprehensive overview of their function, quantitative enzymatic data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows.

The Mycinamicin Biosynthetic Pathway and the Role of P450s

The biosynthesis of mycinamicin begins with the assembly of a polyketide chain, which is subsequently cyclized and glycosylated to form early intermediates. The final tailoring steps, which are essential for the bioactivity of the mature antibiotic, are catalyzed by P450 monooxygenases. These enzymes introduce oxidative modifications to the macrolactone ring, enhancing the structural diversity and therapeutic potential of mycinamicin.[1][2]

The two critical P450 enzymes encoded within the mycinamicin biosynthetic gene cluster are:

  • MycCI: This enzyme catalyzes the initial post-polyketide synthase (PKS) oxidative modification, a highly specific C-21 methyl hydroxylation of Mycinamicin VIII. This step is a prerequisite for the subsequent attachment of the second sugar moiety.[3][4] The optimal activity of MycCI is dependent on its native ferredoxin partner, MycCII.[3]

  • MycG: A multifunctional P450 enzyme that acts on later-stage intermediates. MycG is responsible for both the C-14 hydroxylation and the C-12/13 epoxidation of the macrolactone ring. It exhibits a fascinating sequential activity, hydroxylating Mycinamicin IV to Mycinamicin V, which is then epoxidized to yield Mycinamicin II, a major bioactive component. MycG can also directly epoxidize this compound to Mycinamicin I.[3][4][5]

The precise order of these enzymatic modifications, including the interplay between glycosylation and oxidation, is a key determinant of the final mycinamicin congener produced.

Quantitative Data on P450 Enzyme Activity

The following tables summarize the key quantitative data obtained from in vitro studies of MycCI and MycG, providing insights into their catalytic efficiency and substrate binding affinities.

Table 1: Steady-State Kinetic Parameters for MycCI

SubstrateRedox PartnerKm (µM)kcat (min-1)
Mycinamicin VIIISpinach Ferredoxin34.5 ± 5.571.7 ± 3.2
Mycinamicin VIIIMycCII-NH5.8 ± 0.7104.1 ± 1.8

Table 2: Steady-State Kinetic Parameters for MycG

ReactionKm (µM)kcat (min-1)
Mycinamicin V to Mycinamicin II16.2 ± 3.1415.7 ± 22.9

Table 3: Substrate Dissociation Constants (Kd)

P450 EnzymeSubstrateKd (µM)
MycCIMycinamicin VIII28.1 ± 3.2
MycGThis compound0.7 ± 0.1

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of MycCI and MycG.

Heterologous Expression and Purification of P450 Enzymes and Ferredoxin

This protocol describes the production and purification of His-tagged MycCI, MycG, and MycCII in Escherichia coli.

  • Gene Cloning and Expression Vector Construction:

    • The genes encoding mycCI, mycG, and mycCII are amplified from M. griseorubida genomic DNA via PCR.

    • The amplified genes are cloned into a suitable E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal or C-terminal hexahistidine (6xHis) tag for affinity purification.

  • Protein Expression:

    • The expression plasmids are transformed into an appropriate E. coli expression strain, such as BL21(DE3).

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of Terrific Broth (TB) medium.

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • The culture is then incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.

  • Cell Lysis and Lysate Preparation:

    • Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by centrifugation at 15,000 x g for 45 minutes at 4°C to remove cell debris.

  • His-Tag Affinity Purification:

    • The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Protein Characterization and Storage:

    • The purity of the eluted protein is assessed by SDS-PAGE.

    • The concentration of the purified P450 enzyme is determined using the carbon monoxide (CO) difference spectrum method.

    • The purified proteins are desalted into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro P450 Enzyme Assays

This protocol outlines the procedure for determining the in vitro activity of MycCI and MycG.

  • Reaction Mixture Preparation:

    • A standard reaction mixture (100 µL final volume) is prepared in a desalting buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).

    • The reaction mixture contains:

      • 1 µM of purified P450 enzyme (MycCI or MycG).

      • 0.5 mM of the mycinamicin intermediate substrate (e.g., Mycinamicin VIII for MycCI; this compound or V for MycG).

      • 3.5 µM of a suitable ferredoxin (spinach ferredoxin or purified MycCII).

      • 0.1 U/mL of spinach ferredoxin-NADP+ reductase.

      • 0.5 mM NADPH (to initiate the reaction).

  • Reaction Incubation:

    • The reaction is initiated by the addition of NADPH.

    • The mixture is incubated at 30°C for a defined period (e.g., 2 hours for endpoint assays, or shorter time points for kinetic studies).

    • A negative control reaction containing a heat-inactivated P450 enzyme is included.

  • Product Extraction:

    • The reaction is quenched and the products are extracted by adding an equal volume of an organic solvent (e.g., chloroform or ethyl acetate).

    • The mixture is vortexed and then centrifuged to separate the aqueous and organic layers.

    • The organic layer containing the macrolide products is carefully collected. The extraction is typically repeated three times.

  • Product Analysis by HPLC-MS:

    • The pooled organic extracts are evaporated to dryness under a stream of nitrogen.

    • The residue is redissolved in a suitable solvent (e.g., methanol).

    • The products are analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • The products are identified and quantified by comparing their retention times and mass-to-charge ratios with authentic standards.

Gene Disruption in Micromonospora griseorubida (General Protocol)

This protocol provides a general outline for gene disruption in Micromonospora species via homologous recombination, a technique used to create knockout mutants of mycCI and mycG.

  • Construction of the Gene Disruption Vector:

    • A suicide vector (a plasmid that cannot replicate in Micromonospora) is used as the backbone.

    • Upstream and downstream flanking regions (typically 1-2 kb each) of the target gene (mycCI or mycG) are amplified by PCR from M. griseorubida genomic DNA.

    • An antibiotic resistance cassette (e.g., apramycin resistance gene, aac(3)IV) is cloned between the upstream and downstream flanking regions in the suicide vector.

  • Protoplast Formation and Transformation:

    • M. griseorubida is grown in a suitable liquid medium to the mid-exponential phase.

    • The mycelia are harvested and treated with lysozyme in a hypertonic buffer to generate protoplasts.

    • The gene disruption vector is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Selection of Single-Crossover Mutants:

    • The transformed protoplasts are plated on a regeneration medium containing the antibiotic corresponding to the resistance cassette on the disruption vector.

    • Colonies that grow are potential single-crossover mutants, where the entire plasmid has integrated into the chromosome via homologous recombination at either the upstream or downstream flanking region.

  • Selection of Double-Crossover Mutants (Gene Knockouts):

    • Single-crossover mutants are cultured in non-selective liquid medium to allow for a second homologous recombination event to occur.

    • The culture is then plated on a non-selective medium to obtain single colonies.

    • Colonies are replica-plated onto both non-selective and selective media. Colonies that grow on the non-selective medium but not on the selective medium are potential double-crossover mutants (gene knockouts), as they have lost the suicide vector backbone along with the antibiotic resistance marker from the vector.

  • Verification of Gene Knockout:

    • Genomic DNA is isolated from the potential knockout mutants.

    • The gene disruption is confirmed by PCR using primers flanking the target gene region. The PCR product from the knockout mutant will be a different size than that from the wild-type strain.

    • Southern blot analysis can also be performed to further confirm the gene replacement.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mycinamicin biosynthetic pathway and the experimental workflows.

Mycinamicin Biosynthetic Pathway

Mycinamicin_Biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_tailoring Post-PKS Tailoring cluster_enzymes P450 Enzymes PKS MycA Modules ProtomycinolideIV Protomycinolide IV PKS->ProtomycinolideIV Cyclization MycinamicinVIII Mycinamicin VIII ProtomycinolideIV->MycinamicinVIII Glycosylation (Desosamine) MycinamicinVII Mycinamicin VII MycinamicinVIII->MycinamicinVII C-21 Hydroxylation MycinamicinIII Mycinamicin III MycinamicinVII->MycinamicinIII Glycosylation (6-deoxyallose) MycinamicinIV This compound MycinamicinIII->MycinamicinIV Methylation (x2) (Mycinose formation) MycinamicinV Mycinamicin V MycinamicinIV->MycinamicinV C-14 Hydroxylation MycinamicinI Mycinamicin I MycinamicinIV->MycinamicinI C-12/13 Epoxidation MycinamicinII Mycinamicin II MycinamicinV->MycinamicinII C-12/13 Epoxidation MycCI MycCI MycCI->MycinamicinVIII MycG MycG MycG->MycinamicinIV MycG->MycinamicinV

Caption: The post-PKS tailoring steps in mycinamicin biosynthesis highlighting the reactions catalyzed by P450 enzymes MycCI and MycG.

Experimental Workflow for P450 Characterization

P450_Characterization_Workflow cluster_expression Protein Expression & Purification cluster_assay In Vitro Enzyme Assay cluster_kinetics Enzyme Kinetics Cloning Gene Cloning (mycCI, mycG, mycCII) Transformation Transformation into E. coli Cloning->Transformation Expression IPTG Induction Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification AssaySetup Reaction Setup (Enzyme, Substrate, Cofactors) Purification->AssaySetup Incubation Incubation at 30°C AssaySetup->Incubation Extraction Product Extraction Incubation->Extraction Analysis HPLC-MS Analysis Extraction->Analysis KineticAssay Vary Substrate Concentration Analysis->KineticAssay DataAnalysis Michaelis-Menten Analysis KineticAssay->DataAnalysis

Caption: A generalized workflow for the heterologous expression, purification, and in vitro characterization of mycinamicin P450 enzymes.

Workflow for Gene Knockout in Micromonospora

Gene_Knockout_Workflow cluster_vector Vector Construction cluster_transformation Transformation & Selection cluster_screening Screening & Verification Flanks Amplify Flanking Regions of Target Gene Vector Clone into Suicide Vector with Resistance Cassette Flanks->Vector Transformation PEG-mediated Transformation Vector->Transformation Protoplast Protoplast Formation Protoplast->Transformation SingleCrossover Select for Single Crossover Events Transformation->SingleCrossover DoubleCrossover Screen for Double Crossover Events SingleCrossover->DoubleCrossover Verification Verify Knockout by PCR & Southern Blot DoubleCrossover->Verification

References

An In-Depth Technical Guide to the Isolation and Characterization of Mycinamicin IV from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for isolating and characterizing Mycinamicin IV, a 16-membered macrolide antibiotic, from the fermentation broth of Micromonospora griseorubida. The following sections detail the fermentation process, extraction and purification protocols, and analytical characterization techniques, supported by quantitative data and visual workflows to facilitate replication and further research.

Fermentation of Micromonospora griseorubida for this compound Production

This compound is a secondary metabolite produced by the actinomycete Micromonospora griseorubida.[1][2] Optimization of fermentation conditions is critical for achieving high yields of the target compound.

Culture Media and Conditions

A high-yield production of mycinamicins can be achieved using a specialized fermentation medium. The composition of a suitable seed medium and production medium are detailed below.

Table 1: Fermentation Media Composition

ComponentSeed Medium ConcentrationProduction Medium (PM-5) Concentration
Dextrin2.0%12.0%
Cotton Seed Flour2.5%3.0%
Peptone0.5%-
Yeast Extract2.5%-
Wheat Germ-1.2%
Dry Yeast-0.12%
CaCO₃0.1%0.66%
MgSO₄·7H₂O-0.6%
K₂HPO₄-0.24%
FeSO₄·7H₂O0.004%0.008%
CoCl₂·6H₂O0.0002%0.0002%
pH7.5 (adjusted with 1 N NaOH)7.2 (adjusted with 1 N NaOH)

Experimental Protocol: Fermentation

  • Inoculum Preparation: A seed culture is prepared by inoculating the seed medium with Micromonospora griseorubida. The culture is incubated for 2 days at 30°C on a rotary shaker.

  • Production Fermentation: The production medium is inoculated with 10% (v/v) of the seed culture. Fermentation is carried out in baffled Erlenmeyer flasks at 30°C on a rotary shaker (240 rpm) for up to 9 days for optimal mycinamicin accumulation.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.

Extraction of Mycinamicins from Fermentation Broth

Mycinamicins are weakly basic and lipophilic compounds, which dictates the choice of extraction solvent and conditions.

Experimental Protocol: Extraction

  • Broth Separation: The fermentation broth is centrifuged to separate the mycelia from the supernatant.

  • Solvent Extraction: The supernatant is adjusted to a basic pH and extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This process is repeated multiple times to ensure complete extraction of the mycinamicins.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing a mixture of mycinamicins and other metabolites.

Chromatographic Purification

Purification of this compound from the crude extract is typically achieved through silica gel adsorption chromatography, followed by preparative high-performance liquid chromatography (HPLC) for high-purity samples.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Preparation: A chromatographic column is packed with silica gel (100-200 mesh) as the stationary phase, equilibrated with a non-polar solvent.

  • Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then loaded onto the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common mobile phase consists of a mixture of methylene chloride, ethyl acetate, and ethanol. The fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fraction Pooling: Fractions containing this compound are pooled and concentrated.

Experimental Protocol: Preparative HPLC

For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended. The following are general conditions that can be optimized:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water or a buffer is commonly employed.

  • Detection: UV detection at 215 nm and 280 nm is suitable for this compound.[2]

  • Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to obtain the pure compound.

Characterization of this compound

The structural elucidation and confirmation of the identity of the isolated this compound are performed using various spectroscopic techniques.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₇H₆₁NO₁₁
Molecular Weight695.9 g/mol
AppearanceWhite crystalline powder
UV Absorption (λmax)215 nm, ~280 nm
Spectroscopic Data

Mass Spectrometry (MS): Chemical ionization mass spectrometry of mycinamicins typically shows the protonated molecule [M+H]⁺ as the base peak. Fragmentation primarily occurs at the glycosidic linkages.

Visualizing the Workflow and Biosynthetic Pathway

To aid in the understanding of the processes involved, the following diagrams visualize the experimental workflow for isolation and purification, and the biosynthetic pathway of mycinamicins.

experimental_workflow Experimental Workflow for this compound Isolation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fermentation Fermentation of M. griseorubida Centrifugation Centrifugation of Broth Fermentation->Centrifugation SolventExtraction Ethyl Acetate Extraction of Supernatant Centrifugation->SolventExtraction Concentration Concentration of Organic Extract SolventExtraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel PrepHPLC Preparative HPLC SilicaGel->PrepHPLC Characterization Spectroscopic Analysis (MS, NMR, UV) PrepHPLC->Characterization

Caption: Workflow for the isolation and purification of this compound.

biosynthetic_pathway Simplified Mycinamicin Biosynthetic Pathway PKS Polyketide Synthase ProtomycinolideIV Protomycinolide IV PKS->ProtomycinolideIV Multiple Steps MycinamicinVIII Mycinamicin VIII ProtomycinolideIV->MycinamicinVIII Glycosylation MycinamicinIII Mycinamicin III MycinamicinVIII->MycinamicinIII Hydroxylation & Methylation MycinamicinIV This compound MycinamicinIII->MycinamicinIV Methylation

Caption: Key intermediates in the biosynthesis of this compound.

This technical guide provides a foundational understanding and practical protocols for the isolation and characterization of this compound. Researchers are encouraged to optimize the described methods to suit their specific laboratory conditions and research goals.

References

Mycinamicin IV: A Technical Guide on its Biological Activity Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin IV is a 16-membered macrolide antibiotic produced by the bacterium Micromonospora griseorubida. As a member of the mycinamicin family, it exhibits bacteriostatic activity, primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the known biological activity of this compound, its mechanism of action, and the experimental protocols used for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts.

Mechanism of Action

Mycinamicins, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome. This compound binds to the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit. This binding sterically obstructs the passage of newly synthesized polypeptide chains, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation. This mechanism of action is characteristic of macrolide antibiotics and is crucial for their bacteriostatic effect.

Data Presentation: Antibacterial Spectrum and Efficacy

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of pathogenic bacteria are not extensively detailed in the available scientific literature, the mycinamicin family of antibiotics has demonstrated potent activity against Gram-positive pathogens. The general MIC range for mycinamicins against these bacteria is reported to be between 0.1 and 3.12 µg/mL .

For the purpose of this guide and to facilitate future comparative studies, the following table outlines the typical panel of pathogenic bacteria against which new antibiotics are tested. Should specific MIC data for this compound become available, this table can be populated accordingly.

Bacterial SpeciesStrainThis compound MIC (µg/mL)
Staphylococcus aureuse.g., ATCC 29213Data not available
Streptococcus pneumoniaee.g., ATCC 49619Data not available
Enterococcus faecalise.g., ATCC 29212Data not available
Escherichia colie.g., ATCC 25922Data not available
Pseudomonas aeruginosae.g., ATCC 27853Data not available
Klebsiella pneumoniaee.g., ATCC 700603Data not available

Note: The lack of specific, publicly available MIC data for this compound highlights a significant gap in the current understanding of its full antibacterial potential and underscores the need for further focused research in this area.

Experimental Protocols

The determination of the antibacterial activity of this compound is primarily achieved through the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This protocol outlines the standardized procedure for determining the MIC of this compound against pathogenic bacteria.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1 mg/mL.

  • Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) for consistent and reproducible results.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a concentration gradient. Discard the final 50 µL from the last well.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a growth control well (containing medium and inoculum but no antibiotic) and a sterility control well (containing medium only).

4. Incubation:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

5. Reading the Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is typically observed as turbidity or a pellet at the bottom of the well.

Visualizations

Mycinamicin Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway of mycinamicins, highlighting the position of this compound as a key intermediate.

Mycinamicin_Biosynthesis Protomycinolide_IV Protomycinolide IV Mycinamicin_VIII Mycinamicin VIII Protomycinolide_IV->Mycinamicin_VIII Glycosylation Mycinamicin_III Mycinamicin III Mycinamicin_VIII->Mycinamicin_III Methylation Mycinamicin_IV This compound Mycinamicin_III->Mycinamicin_IV Methylation Mycinamicin_V Mycinamicin V Mycinamicin_IV->Mycinamicin_V Hydroxylation Mycinamicin_I Mycinamicin I Mycinamicin_IV->Mycinamicin_I Epoxidation Mycinamicin_II Mycinamicin II Mycinamicin_V->Mycinamicin_II Epoxidation

Caption: Biosynthetic pathway of mycinamicins.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Add_Inoculum Inoculate Wells with Bacterial Suspension Inoculum_Prep->Add_Inoculum Serial_Dilution->Add_Inoculum Incubation Incubate at 35-37°C for 16-20 hours Add_Inoculum->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Broth microdilution workflow for MIC.

Affected Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the direct effects of this compound on bacterial signaling pathways, such as two-component systems or quorum sensing. The primary mechanism of action is well-established as the inhibition of protein synthesis. Further research is required to investigate any potential downstream effects on bacterial signaling cascades that may be indirectly influenced by the primary mode of action.

Conclusion

This compound is a macrolide antibiotic with promising activity against Gram-positive bacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is well-understood. However, a significant knowledge gap exists regarding its specific quantitative efficacy against a wide range of pathogenic bacteria and its potential impact on bacterial signaling pathways. The experimental protocols outlined in this guide provide a framework for future research to address these gaps. Further in-depth studies are crucial to fully elucidate the therapeutic potential of this compound and to guide its development as a potential clinical agent in the fight against bacterial infections.

Mycinamicin IV: A Pivotal Precursor in the Biosynthesis of Mycinamicin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mycinamicins are a family of 16-membered macrolide antibiotics produced by the actinomycete Micromonospora griseorubida.[1][2] These compounds exhibit potent activity against Gram-positive bacteria.[3] Central to the production of the diverse range of mycinamicin antibiotics is Mycinamicin IV, a key intermediate that serves as the substrate for a series of enzymatic modifications, leading to the formation of other bioactive mycinamicins. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing the biosynthetic pathways, enzymatic conversions, and available quantitative data.

The Biosynthetic Pathway: From this compound to Bioactive Congeners

The biosynthesis of mycinamicins from this compound is primarily orchestrated by the multifunctional cytochrome P450 enzyme, MycG.[1][4][5] This enzyme catalyzes sequential hydroxylation and epoxidation reactions on the macrolactone ring of this compound, leading to the production of Mycinamicin V, Mycinamicin I, and subsequently Mycinamicin II.[1][3][6]

The conversion of this compound proceeds along two main branches:

  • Hydroxylation: MycG hydroxylates the C-14 position of this compound to yield Mycinamicin V.[1][6]

  • Epoxidation: MycG also catalyzes the epoxidation of the C-12/C-13 double bond of this compound to form Mycinamicin I.[1][6]

Mycinamicin V can be further converted to Mycinamicin II through the epoxidation of its C-12/C-13 double bond, a reaction also catalyzed by MycG.[1][6]

Mycinamicin_Biosynthesis M_IV This compound M_V Mycinamicin V M_IV->M_V Hydroxylation (C-14) M_I Mycinamicin I M_IV->M_I Epoxidation (C-12/C-13) M_II Mycinamicin II M_V->M_II Epoxidation (C-12/C-13) MycG MycG (P450) MycG->M_V MycG->M_I MycG->M_II

Figure 2: General experimental workflow for in vitro conversion.

Regulation of Mycinamicin Biosynthesis

The regulation of antibiotic biosynthesis in actinomycetes is a complex process, often involving signaling molecules and pathway-specific regulatory proteins. While the complete regulatory network for mycinamicin production in M. griseorubida has not been fully elucidated, parallels can be drawn with other actinomycetes.

Potential Regulatory Mechanisms:

  • Gamma-Butyrolactones (GBLs): In many Streptomyces species, GBLs act as signaling molecules that trigger the onset of antibiotic production. [7][8][9]It is plausible that a similar system exists in M. griseorubida to control the expression of the myc gene cluster.

  • AdpA Homologs: AdpA is a key pleiotropic regulator in Streptomyces that controls both morphological differentiation and secondary metabolism. [10][11]The presence of AdpA homologs in Micromonospora species suggests a conserved regulatory role. [12] The mycinamicin biosynthetic gene cluster contains several putative regulatory genes, but their specific functions and the signaling pathways they respond to are yet to be experimentally confirmed.

dot

Regulatory_Hypothesis Signal Environmental/Physiological Signals GBL γ-Butyrolactone (Hypothetical) Signal->GBL Receptor GBL Receptor (Hypothetical) GBL->Receptor AdpA AdpA Homolog (Hypothetical) Receptor->AdpA Derepression myc_cluster myc Gene Cluster AdpA->myc_cluster Activation Mycinamicins Mycinamicin Antibiotics myc_cluster->Mycinamicins

References

Initial Pharmacokinetic Profile of Mycinamicin IV: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial pharmacokinetic studies of Mycinamicin IV, a 16-membered macrolide antibiotic. Due to a scarcity of publicly available pharmacokinetic data for this compound, this report leverages data from a closely related compound, Miocamycin, to provide a foundational understanding of its potential in vivo behavior. The methodologies for key experiments are detailed, and logical relationships in biosynthetic pathways and experimental workflows are visualized.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of macrolide antibiotics is crucial for determining dosing regimens and predicting therapeutic efficacy. While specific data for this compound is limited, studies on Miocamycin in cattle following intravenous administration offer valuable insights. The data suggests a two-compartment open model is appropriate for describing the plasma concentration of this class of compounds over time[1].

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters for Miocamycin administered intravenously at a single dose of 10 mg/kg in cattle[1]. This data can serve as a preliminary estimate for the pharmacokinetic behavior of this compound.

Pharmacokinetic ParameterSymbolValue (Mean ± SEM)UnitDescription
Distribution Half-lifet½α7.41 ± 0.53minutesThe initial phase of rapid distribution of the drug from the central compartment (blood) to peripheral compartments (tissues).
Elimination Half-lifet½β2.49 ± 0.23hoursThe terminal phase representing the elimination of the drug from the body.
Volume of Distribution at Steady-StateVd(ss)2.13 ± 0.17L/kgA large volume of distribution suggests extensive tissue penetration and distribution.
ClearanceCl0.60 ± 0.03L/h/kgThe rate at which the drug is cleared from the body.

Experimental Protocols

The determination of drug concentrations in biological samples is a cornerstone of pharmacokinetic studies. For macrolide antibiotics like Mycinamicin, microbiological assays are a common and effective method.

Microbiological Assay for Macrolide Concentration

Principle: This assay is based on the principle of comparing the inhibition of growth of a susceptible microorganism by known concentrations of the antibiotic with the inhibition produced by the sample containing the antibiotic[2].

Detailed Methodology:

  • Test Organism: A susceptible strain of Micrococcus luteus ATCC 9341 is commonly used as the test organism for macrolide assays[3].

  • Culture Media: Grove-Randall's medium 11 is used for preparing the inoculum, and Grove-Randall's medium 3 is used for the bacterium suspension[4].

  • Preparation of Standard Solutions: A stock solution of the reference standard (e.g., Miocamycin or another suitable macrolide) is prepared in a suitable solvent like methanol. Working standards are then prepared by diluting the stock solution in a phosphate buffer (e.g., 0.025 M dipotassium hydrogen phosphate buffer, pH 8.0) to achieve a range of known concentrations (e.g., 0.1 to 0.5 µg/mL)[5].

  • Sample Preparation: Plasma or serum samples obtained from the study subjects are deproteinized and diluted with the same phosphate buffer to fall within the concentration range of the standard curve.

  • Assay Procedure (Cylinder-Plate Method):

    • Petri dishes are filled with a base layer of sterile nutrient agar.

    • A second layer of agar is inoculated with the test organism and poured over the base layer.

    • Stainless steel cylinders are placed on the surface of the inoculated agar.

    • A fixed volume of the standard solutions and the prepared samples are added to the cylinders.

    • The plates are incubated under specific conditions (e.g., 35±2 °C) for a set period[5].

  • Data Analysis: The diameters of the zones of inhibition around each cylinder are measured. A standard curve is constructed by plotting the logarithm of the concentration of the standard solutions against the zone diameters. The concentration of the antibiotic in the samples is then determined by interpolating from the standard curve[2].

Visualizations

Mycinamicin Biosynthesis Pathway

The following diagram illustrates the final steps in the biosynthesis of Mycinamicins, highlighting the conversion of key intermediates. This pathway is crucial for understanding the production of this compound and its related compounds[6][7].

Mycinamicin_Biosynthesis M_VIII Mycinamicin VIII M_VI Mycinamicin VI M_VIII->M_VI Glycosylation M_III Mycinamicin III M_VI->M_III Methylation M_IV This compound M_III->M_IV Hydroxylation (MycG) M_IX Mycinamicin IX M_III->M_IX Low conversion (MycG) M_V Mycinamicin V M_IV->M_V Epoxidation (MycG) M_I Mycinamicin I M_IV->M_I Hydroxylation M_II Mycinamicin II M_V->M_II Hydroxylation

Final steps of Mycinamicin biosynthesis.
Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study, from drug administration to data analysis.

Pharmacokinetic_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Analytical Phase cluster_data_phase Data Analysis Phase Drug_Admin Intravenous Administration of this compound Blood_Sampling Serial Blood Sampling (e.g., at 0, 0.5, 1, 2, 4, 8, 12, 24h) Drug_Admin->Blood_Sampling Sample_Processing Plasma/Serum Separation and Storage (-20°C) Blood_Sampling->Sample_Processing Assay Microbiological Assay for Drug Concentration Measurement Sample_Processing->Assay Std_Curve Standard Curve Generation Assay->Std_Curve PK_Modeling Pharmacokinetic Modeling (e.g., Two-Compartment Model) Std_Curve->PK_Modeling Param_Calc Calculation of Pharmacokinetic Parameters (t½, Vd, Cl) PK_Modeling->Param_Calc

Typical workflow for a pharmacokinetic study.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Mycinamicin IV and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of the 16-membered macrolide antibiotic, Mycinamicin IV, and strategies for the synthesis of its analogues. The protocols are based on the collective and convergent synthesis approach developed by Fürstner and colleagues, which allows for the efficient and stereocontrolled construction of the complex macrocyclic core and subsequent glycosylation.

Synthetic Strategy Overview

The total synthesis of this compound is approached through a convergent strategy, involving the synthesis of two key fragments: an "eastern" hemisphere and a "western" hemisphere. This modular approach is amenable to the synthesis of various analogues by modifying the individual fragments.[1][2][3]

A key building block for the "eastern" hemisphere is synthesized on a large scale using an asymmetric vinylogous Mukaiyama aldol reaction.[1][4] The terminal alkene of this fragment is then functionalized through either a Wacker oxidation to a methyl ketone or a highly selective rhodium-catalyzed hydroformylation to an aldehyde.[1][5] This divergence allows access to different series of macrolides. For this compound, the hydroformylation route is utilized.[1]

The "western" hemisphere, a substituted 1,3-enyne, is prepared and coupled with the aldehyde-functionalized "eastern" hemisphere.[1] Following the coupling, a macrolactonization is achieved via a stannoxane-mediated transesterification.[3] The final stages of the synthesis involve a ruthenium-catalyzed redox isomerization to install the enone functionality within the macrolide core, followed by challenging glycosylation steps to introduce the desosamine and mycinose sugar moieties.[2]

Logical Flow of the Total Synthesis

Total_Synthesis_Workflow cluster_eastern Eastern Hemisphere Synthesis cluster_western Western Hemisphere Synthesis cluster_assembly Assembly and Macrolide Formation cluster_glycosylation Glycosylation A Starting Materials B Asymmetric Vinylogous Mukaiyama Aldol Reaction A->B C Key Alkene Intermediate B->C D Rh-Catalyzed Hydroformylation C->D E Eastern Hemisphere (Aldehyde) D->E H Fragment Coupling E->H F Alkyne Precursors G Western Hemisphere (1,3-Enyne) F->G G->H I Macrolactonization (Transesterification) H->I J Ru-Catalyzed Redox Isomerization I->J K Mycinolide IV (Aglycone) J->K M Sequential Glycosylation K->M L De Novo Sugar Synthesis (Desosamine & Mycinose) L->M N This compound M->N

Caption: Overall workflow for the total synthesis of this compound.

Quantitative Data Summary

The following tables summarize the reported yields and stereoselectivities for key transformations in the synthesis of this compound and its precursors.

Table 1: Synthesis of the "Eastern" Hemisphere Aldehyde

StepReagents and ConditionsYield (%)Stereoselectivity (dr or ee)Reference
Asymmetric Vinylogous Mukaiyama AldolSilyl dienol ether, aldehyde, oxazaborolidine catalyst, iPrOH, CH₂Cl₂, -78 °C69 (2 steps)89:11 dr, 94% ee[1][4]
Rh-Catalyzed HydroformylationAlkene, [Rh(acac)(CO)₂], ligand, H₂/CO (1:1, 15 bar), C₆F₆, 30±1 °C6083:17 (branched:linear)[1]

Table 2: Macrolide Formation and Final Steps

StepReagents and ConditionsYield (%)StereoselectivityReference
Fragment CouplingLithiated enyne, aldehyde, THF, -78 °C56-651.4:1 dr[1]
MacrolactonizationStannoxane catalyst, chlorobenzene, reflux32-37N/A[1]
Ru-Catalyzed Redox Isomerization[CpRu(MeCN)₃]BF₄, PhPCy₂, THF, reflux65N/A[1]
β-Glycosylation (Desosamine)Aglycone, desosaminyl donor, TBSOTf84β-anomer only[6]
α-Glycosylation (Mycinose)Glycosylated intermediate, mycinosyl donor, NIS, AgOTf861:26 (α:β)[6]

Experimental Protocols

Protocol for Asymmetric Vinylogous Mukaiyama Aldol Reaction

This protocol describes the large-scale synthesis of a key chiral building block for the "eastern" hemisphere.[1][4]

  • Catalyst Preparation: Prepare the oxazaborolidine catalyst from diphenylprolinol and phenylboronic acid in a Dean-Stark trap, followed by activation with TfOH at low temperature.

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) in CH₂Cl₂ at -78 °C, add the silyl dienol ether (1.5 equiv) and iPrOH (1.0 equiv).

  • Addition of Catalyst: Slowly add a solution of the pre-formed oxazaborolidine catalyst (50 mol%) in CH₂Cl₂ to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by silica gel chromatography to afford the aldol product.

Protocol for Rhodium-Catalyzed Asymmetric Hydroformylation

This protocol details the branch-selective hydroformylation of the terminal alkene to furnish the aldehyde required for the this compound synthesis.[1]

  • Catalyst Precursor: In a glovebox, charge a high-pressure reactor with [Rh(acac)(CO)₂] (3.4 mol%) and the phosphine ligand (4.2 mol%).

  • Reaction Setup: Add a solution of the alkene substrate (1.0 equiv) in hexafluorobenzene.

  • Reaction Execution: Seal the reactor, remove from the glovebox, and pressurize with a 1:1 mixture of H₂ and CO to 15 bar. Maintain a strict reaction temperature of 30±1 °C with vigorous stirring.

  • Workup: After the reaction is complete (monitored by GC or TLC), carefully vent the reactor and concentrate the reaction mixture.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired branched aldehyde.

Protocol for Macrolactonization via Transesterification

This protocol describes the challenging ring-closure of the seco-acid precursor using a stannoxane catalyst.[1][3]

  • Reaction Setup: To a solution of the seco-ester (1.0 equiv) in chlorobenzene under an inert atmosphere, add the distannoxane catalyst (e.g., 25b as described by Fürstner et al.) (1.2 equiv).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC. Note that this reaction can be very slow.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography to yield the macrolactone.

Protocol for Glycosylation

The glycosylation steps are critical and require careful execution. The following is a general protocol for the introduction of the desosamine and mycinose sugars.[2][6]

  • Preparation of Glycosyl Donors: Synthesize the appropriate desosamine and mycinose glycosyl donors (e.g., trichloroacetimidates or thioglycosides) through established multi-step sequences.

  • First Glycosylation (e.g., Desosamine):

    • To a solution of the aglycone acceptor (1.0 equiv) and the desosaminyl donor (1.5 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at low temperature (e.g., -40 °C), add a suitable promoter (e.g., TBSOTf).

    • Allow the reaction to warm slowly to room temperature and monitor by TLC.

    • Quench the reaction with a base (e.g., Et₃N) and concentrate.

    • Purify the product by silica gel chromatography.

  • Second Glycosylation (e.g., Mycinose):

    • Deprotect the appropriate hydroxyl group on the monosaccharide-containing macrolide.

    • Repeat the glycosylation procedure with the mycinose donor using a different promoter system if necessary (e.g., NIS/AgOTf) to achieve the desired stereoselectivity.

  • Final Deprotection: Remove all protecting groups from the sugar and aglycone moieties to yield this compound.

Biological Activity and Signaling Pathway

This compound, as a macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7][8] Macrolides bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[7] This binding event partially occludes the tunnel, leading to a context-dependent stalling of translation. The inhibition is not global but rather selective for certain proteins, depending on the amino acid sequence of the nascent polypeptide chain.[7]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein_Synthesis Protein Synthesis (Elongation) 50S->Protein_Synthesis 30S 30S 30S->Protein_Synthesis mRNA mRNA mRNA->30S tRNA tRNA tRNA->50S Mycinamicin_IV This compound Mycinamicin_IV->50S Binds to NPET Protein_Synthesis->Inhibition Stalled_Polypeptide Truncated/ Non-functional Protein Inhibition->Stalled_Polypeptide

Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

References

Application Notes and Protocols for the Extraction and Purification of Mycinamicin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the extraction, purification, and quantification of Mycinamicin IV, a 16-membered macrolide antibiotic produced by Micromonospora griseorubida. The methodologies outlined herein are designed to facilitate the reproducible isolation of high-purity this compound for research and development purposes. The protocols cover initial solvent extraction from fermentation broth, purification via silica gel column chromatography, and final polishing using preparative High-Performance Liquid Chromatography (HPLC). Additionally, an analytical Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of this compound is described.

Introduction

This compound is a member of the mycinamicin complex, a group of macrolide antibiotics with significant antibacterial activity.[1] Produced by the fermentation of Micromonospora griseorubida, this complex consists of several structurally related compounds, including Mycinamicin I, II, III, IV, and V.[1] The isolation of individual mycinamicins is essential for detailed structure-activity relationship studies, preclinical development, and for use as analytical standards. This compound is characterized by its 16-membered lactone ring and specific glycosidic linkages.[1] For detection and quantification, this compound exhibits strong UV absorption at approximately 215 nm and 280 nm.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development and optimization of extraction and purification protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₇H₆₁NO₁₁N/A
Molecular Weight695.9 g/mol N/A
UV Absorption Maxima215 nm, ~280 nm[1]
Producing OrganismMicromonospora griseorubida[1]

Experimental Protocols

Overall Workflow

The overall workflow for the extraction and purification of this compound is depicted in the following diagram.

Workflow Fermentation Fermentation of Micromonospora griseorubida Broth Fermentation Broth Fermentation->Broth Extraction Solvent Extraction (Ethyl Acetate, pH 9.0) Broth->Extraction Crude_Extract Crude Mycinamicin Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Partially_Purified Partially Purified This compound Fractions Silica_Gel->Partially_Purified Prep_HPLC Preparative HPLC (C18 Column) Partially_Purified->Prep_HPLC Pure_Mycinamicin >98% Pure This compound Prep_HPLC->Pure_Mycinamicin

Caption: Workflow for this compound extraction and purification.

Step 1: Extraction of Mycinamicins from Fermentation Broth

This initial step aims to extract the mycinamicin complex from the aqueous fermentation broth into an organic solvent.

Materials:

  • Fermentation broth of Micromonospora griseorubida

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Centrifuge the fermentation broth to separate the mycelia from the supernatant.

  • Adjust the pH of the supernatant to 9.0 using a NaOH solution.

  • Extract the supernatant with an equal volume of ethyl acetate by vigorous shaking in a separatory funnel.

  • Allow the phases to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with ethyl acetate to maximize recovery.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude mycinamicin extract.

Step 2: Silica Gel Column Chromatography

This step serves to separate the mycinamicin complex into fractions enriched with individual components.

Materials:

  • Crude mycinamicin extract

  • Silica gel (100-200 µm particle size)

  • Chromatography column

  • Solvents: Chloroform and Methanol

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Protocol:

  • Prepare a silica gel slurry in chloroform and pack it into a chromatography column.

  • Dissolve the crude mycinamicin extract in a minimal amount of chloroform.

  • Load the dissolved extract onto the head of the silica gel column.

  • Elute the column with a step gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol (e.g., 9:1, 7:3, 1:1 chloroform:methanol).

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., chloroform:methanol 9:1). Visualize the spots under UV light.

  • Pool the fractions containing this compound based on the TLC analysis.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step utilizes preparative reverse-phase HPLC to achieve high-purity this compound.

Materials:

  • Partially purified this compound fractions

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., Agilent ZORBAX SB-C18, 9.4 mm × 250 mm, 5 µm)[2]

  • Lyophilizer

Protocol:

  • Dissolve the pooled and dried this compound fractions from the silica gel chromatography step in the initial mobile phase.

  • Set up the preparative HPLC system with the conditions outlined in Table 2.

  • Inject the sample onto the column.

  • Collect the fraction corresponding to the this compound peak based on the retention time determined from analytical injections.

  • Lyophilize the collected fraction to obtain pure this compound.

Table 2: Preparative HPLC Parameters

ParameterValueReference
ColumnAgilent ZORBAX SB-C18 (9.4 mm × 250 mm, 5 µm)[2]
Mobile PhaseAcetonitrile:Water (Isocratic or Gradient)[2]
Flow Rate1.0 - 5.0 mL/min (to be optimized)[2]
DetectionUV at 280 nm[1]
Injection VolumeTo be optimized based on column loading capacityN/A

Analytical Quantification by LC-MS

For the accurate quantification of this compound in fermentation broth or at various stages of purification, a sensitive and selective LC-MS method is required.

Sample Preparation
  • For fermentation broth, centrifuge to remove solids.

  • Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

LC-MS/MS Parameters

A triple quadrupole mass spectrometer coupled with a UHPLC system is recommended for high sensitivity and specificity.

Table 3: Analytical LC-MS/MS Parameters

ParameterValueReference
LC System
ColumnC18 analytical column (e.g., 2.1 x 50 mm, <2 µm)N/A
Mobile Phase AWater with 0.1% Formic Acid[3]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[3]
GradientOptimized for separation of mycinamicinsN/A
Flow Rate0.2 - 0.4 mL/min[4]
Injection Volume1 - 5 µLN/A
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)N/A
Precursor Ion (m/z)[M+H]⁺ = 696.4N/A
Product IonsTo be determined by infusion and fragmentation of a pure standardN/A
Collision EnergyTo be optimized for each transitionN/A

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained following these protocols. Actual results will vary depending on the fermentation yield and the efficiency of each purification step.

Table 4: Hypothetical Purification Table for this compound

Purification StepTotal Protein (mg)Total this compound (mg)Specific Activity (units/mg protein)Yield (%)Purification Fold
Crude Extract5000250501001
Silica Gel Column500150300606
Preparative HPLC101001000040200

Note: "Units" of activity would need to be defined by a relevant bioassay.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the purification process, emphasizing the increasing purity at each step.

Purification_Logic cluster_0 Extraction & Purification Stages cluster_1 Purity Level Crude Crude Extract (Low Purity) Silica Silica Gel Eluate (Medium Purity) Crude->Silica Purification Step 1 Low Low Crude->Low HPLC Preparative HPLC Fraction (High Purity) Silica->HPLC Purification Step 2 Medium Medium Silica->Medium High High HPLC->High

Caption: Logical progression of this compound purity.

References

Application Notes and Protocols for In Vitro Antibacterial Activity of Mycinamicin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin IV is a 16-membered macrolide antibiotic produced by the microorganism Micromonospora griseorubida. Like other macrolides, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S large ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET). This binding action physically obstructs the passage of newly synthesized polypeptide chains, leading to a bacteriostatic effect. These application notes provide detailed protocols for evaluating the in vitro antibacterial activity of this compound, including determination of minimum inhibitory concentration (MIC), time-kill kinetics, and anti-biofilm activity.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria. This data is essential for understanding the antibacterial spectrum and potency of the compound.

Bacterial SpeciesStrainMIC Range (µg/mL)
Staphylococcus aureusATCC 29213 (QC Strain)Data not available in cited literature
Methicillin-Susceptible S. aureus (MSSA)Data not available in cited literature
Methicillin-Resistant S. aureus (MRSA)Data not available in cited literature
Enterococcus faecalisATCC 29212 (QC Strain)Data not available in cited literature
Vancomycin-Susceptible E. faecalis (VSE)Data not available in cited literature
Vancomycin-Resistant E. faecalis (VRE)Data not available in cited literature
Streptococcus pneumoniaeATCC 49619 (QC Strain)Data not available in cited literature
Penicillin-Susceptible S. pneumoniae (PSSP)Data not available in cited literature
Penicillin-Resistant S. pneumoniae (PRSP)Data not available in cited literature

Mandatory Visualizations

This compound Mechanism of Action

This compound Mechanism of Action Bacterial Ribosome (70S) Bacterial Ribosome (70S) 50S Subunit 50S Subunit Bacterial Ribosome (70S)->50S Subunit 30S Subunit 30S Subunit Bacterial Ribosome (70S)->30S Subunit Nascent Peptide Exit Tunnel (NPET) Nascent Peptide Exit Tunnel (NPET) 50S Subunit->Nascent Peptide Exit Tunnel (NPET) Protein Synthesis Protein Synthesis Nascent Peptide Exit Tunnel (NPET)->Protein Synthesis Is essential for Mycinamicin_IV This compound Mycinamicin_IV->Nascent Peptide Exit Tunnel (NPET) Binds to Inhibition Inhibition of Protein Synthesis Mycinamicin_IV->Inhibition Protein Synthesis->Inhibition Bacteriostatic Effect Bacteriostatic Effect Inhibition->Bacteriostatic Effect

Caption: this compound binds to the NPET of the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Workflow: In Vitro Assays

Experimental Workflow for In Vitro Assays cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Mycinamicin_Stock Prepare this compound Stock Solution (3.2 mg/mL in DMSO) MIC_Assay Broth Microdilution (MIC Determination) Mycinamicin_Stock->MIC_Assay Time_Kill_Assay Time-Kill Kinetics Mycinamicin_Stock->Time_Kill_Assay Biofilm_Assay Biofilm Inhibition/Eradication (Crystal Violet Assay) Mycinamicin_Stock->Biofilm_Assay Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland Standard) Bacterial_Culture->MIC_Assay Bacterial_Culture->Time_Kill_Assay Bacterial_Culture->Biofilm_Assay MIC_Data Determine MIC Values MIC_Assay->MIC_Data Time_Kill_Data Plot Time-Kill Curves Time_Kill_Assay->Time_Kill_Data Biofilm_Data Quantify Biofilm Inhibition Biofilm_Assay->Biofilm_Data

Caption: Workflow for preparing and conducting in vitro antibacterial assays with this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in antibacterial susceptibility testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder.

  • Dissolve the this compound powder in sterile DMSO to a final concentration of 3.2 mg/mL.[1]

  • Vortex thoroughly to ensure complete dissolution.

  • Dispense into sterile, single-use aliquots in microcentrifuge tubes.

  • Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Note on DMSO Concentration: When preparing working dilutions for the assays, ensure that the final concentration of DMSO in the test wells does not exceed a level that affects bacterial growth (typically ≤1%). It is recommended to run a DMSO toxicity control to determine the maximum non-inhibitory concentration for each bacterial strain.[2]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (3.2 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile (supplement with 5% lysed horse blood for Streptococcus pneumoniae)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

  • Quality Control (QC) strain (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile diluent (e.g., saline or CAMHB)

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Prepare this compound Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). b. Transfer 50 µL of each this compound dilution to the corresponding wells of the test microtiter plate.

  • Prepare Bacterial Inoculum: a. From an overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: a. Incubate the microtiter plate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye. b. Optionally, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the growth control.

  • Quality Control: a. Concurrently test the QC strain (S. aureus ATCC 29213). The resulting MIC should fall within the established acceptable range for this strain with the specific macrolide being tested. (Note: The specific QC range for this compound is not currently established in the literature and should be determined in-house).

Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • CAMHB, sterile

  • Bacterial inoculum prepared in the logarithmic phase of growth

  • Sterile culture tubes

  • Sterile saline for dilutions

  • Agar plates for colony counting

Protocol:

  • Prepare tubes of CAMHB containing this compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the antibiotic.

  • Inoculate each tube with a final bacterial concentration of approximately 5 x 10⁵ CFU/mL from a log-phase culture.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline.

  • Plate a defined volume of each dilution onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) on the plates that yield 30-300 colonies.

  • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Anti-Biofilm Activity Assay (Crystal Violet Method)

Objective: To quantify the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.

Materials:

  • This compound stock solution

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other appropriate biofilm-promoting medium)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial inoculum (0.5 McFarland standard)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate-buffered saline (PBS), sterile

  • Plate reader

Protocol:

A. Biofilm Inhibition Assay:

  • Add 100 µL of TSB with varying concentrations of this compound to the wells of a 96-well plate.

  • Add 100 µL of a 1:100 dilution of a 0.5 McFarland bacterial suspension to each well.

  • Include a growth control (bacteria in TSB without antibiotic) and a sterility control (TSB only).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

B. Biofilm Eradication Assay:

  • Add 200 µL of a 1:100 dilution of a 0.5 McFarland bacterial suspension in TSB to each well.

  • Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Gently remove the medium and wash the wells twice with sterile PBS to remove planktonic bacteria.

  • Add 200 µL of TSB containing varying concentrations of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

C. Staining and Quantification (for both A and B):

  • Discard the medium from the wells and wash twice with sterile PBS.

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying.

  • Remove the methanol (if used) and allow the plate to dry completely.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Dry the plate completely.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Mycinamicin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibacterial susceptibility of various bacterial strains to Mycinamicin IV, a 16-membered macrolide antibiotic. The following methods are described: Broth Microdilution, Agar Dilution, and Disk Diffusion. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and can be adapted for research and drug development purposes.

Introduction

This compound is a macrolide antibiotic produced by Micromonospora griseorubida.[1] Like other macrolides, it is expected to exhibit activity primarily against Gram-positive bacteria.[2][3] Accurate determination of its in vitro activity against a panel of relevant bacterial pathogens is a critical step in its preclinical development and for establishing its potential clinical utility. Antibacterial susceptibility testing (AST) is used to determine the minimal inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5] This document provides standardized methods for conducting AST of this compound.

Principle of Methods

The fundamental principle of the described AST methods is to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate. This is achieved by exposing a standardized bacterial inoculum to a range of antibiotic concentrations in either a liquid (broth) or solid (agar) growth medium.

  • Broth Microdilution: This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that prevents visible turbidity after incubation.[6][7]

  • Agar Dilution: In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized bacterial suspension is then spot-inoculated onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.[8][9]

  • Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a specific amount of this compound is placed on an agar plate uniformly inoculated with a bacterial suspension. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC to determine if the bacterium is susceptible, intermediate, or resistant.[9][10]

Data Presentation

Currently, there are no established and publicly available standardized MIC ranges or disk diffusion zone diameter breakpoints for this compound from regulatory bodies like CLSI or EUCAST. Therefore, researchers should establish their own internal quality control (QC) ranges using reference bacterial strains. The tables below are provided as templates for recording and summarizing experimental data.

Table 1: Template for Recording Minimum Inhibitory Concentration (MIC) Data for this compound by Broth Microdilution or Agar Dilution

Bacterial SpeciesStrain IDThis compound MIC (µg/mL)Quality Control StrainQC Strain MIC (µg/mL)
Staphylococcus aureusATCC® 29213™S. aureus ATCC® 29213™
Streptococcus pneumoniaeATCC® 49619™S. pneumoniae ATCC® 49619™
Enterococcus faecalisATCC® 29212™E. faecalis ATCC® 29212™
Escherichia coliATCC® 25922™E. coli ATCC® 25922™
Pseudomonas aeruginosaATCC® 27853™P. aeruginosa ATCC® 27853™
[Test Organism 1][Strain ID]
[Test Organism 2][Strain ID]

Table 2: Template for Recording Zone of Inhibition Diameter Data for this compound by Disk Diffusion

Bacterial SpeciesStrain IDThis compound Disk Content (µg)Zone Diameter (mm)Interpretation (S/I/R)Quality Control StrainQC Strain Zone Diameter (mm)
Staphylococcus aureusATCC® 25923™S. aureus ATCC® 25923™
Escherichia coliATCC® 25922™E. coli ATCC® 25922™
Pseudomonas aeruginosaATCC® 27853™P. aeruginosa ATCC® 27853™
[Test Organism 1][Strain ID]
[Test Organism 2][Strain ID]

Note: The interpretation of "S" (Susceptible), "I" (Intermediate), and "R" (Resistant) will need to be established based on correlation with MIC data and pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound.

Experimental Protocols

Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test and quality control)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a minimal amount of a suitable solvent to prepare a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilute the stock solution in CAMHB to create a working stock solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution to the first column of wells.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Within 15 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension. This will result in a final volume of 200 µL per well and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in 96-well Plate A->B D Inoculate Plate with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (16-20h at 35°C) D->E F Read Wells for Visible Growth (Turbidity) E->F G Determine MIC F->G

Caption: Workflow for Broth Microdilution Method.

Agar Dilution Method

This protocol is an alternative method for determining the MIC of this compound.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains (test and quality control)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of this compound Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add 2 mL of each this compound stock solution to 18 mL of molten MHA to create a series of plates with two-fold dilutions of the antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspension.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. A faint haze or one or two colonies at the inoculation spot is disregarded.

Workflow for Agar Dilution:

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound -Containing Agar Plates C Spot Inoculate Plates A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plates (16-20h at 35°C) C->D E Examine Plates for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for Agar Dilution Method.

Disk Diffusion Method (Kirby-Bauer)

This protocol provides a qualitative assessment of susceptibility to this compound.

Materials:

  • This compound impregnated paper disks (disk content to be determined and validated)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial strains (test and quality control)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Application of Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply the this compound disk to the center of the inoculated plate.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • The interpretation of the zone diameter as Susceptible, Intermediate, or Resistant will require correlation with MIC data.

Workflow for Disk Diffusion:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum B Inoculate MHA Plate with Bacterial Lawn A->B C Apply this compound Disk B->C D Incubate Plate (16-20h at 35°C) C->D E Measure Zone of Inhibition Diameter (mm) D->E F Interpret as S/I/R E->F

Caption: Workflow for Disk Diffusion Method.

Quality Control

Adherence to quality control procedures is essential for the accuracy and reproducibility of AST results.

  • Reference Strains: Use of ATCC® quality control strains with known susceptibility profiles is mandatory for each batch of tests.

  • Medium and Incubation: The composition of the medium, inoculum density, and incubation conditions must be standardized and controlled.

  • This compound: The purity and potency of the this compound powder should be verified. Disks should be stored under appropriate conditions to maintain their potency.

Conclusion

The protocols outlined in these application notes provide a framework for the systematic evaluation of the in vitro antibacterial activity of this compound. Due to the current lack of established interpretive criteria, it is imperative for researchers to perform rigorous internal validation and quality control to ensure the reliability of their findings. The data generated using these methods will be fundamental for the further development of this compound as a potential therapeutic agent.

References

application of Mycinamicin IV in studying bacterial ribosome function

Author: BenchChem Technical Support Team. Date: November 2025

Mycinamicin IV: Applications in Studying Bacterial Ribosome Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a 16-membered macrolide antibiotic isolated from Micromonospora griseorubida.[1][2] Like other macrolides, it inhibits bacterial protein synthesis, making it a valuable tool for studying the structure, function, and dynamics of the bacterial ribosome. Its specific mechanism of action—blocking the nascent peptide exit tunnel (NPET)—allows researchers to investigate key ribosomal processes such as translation elongation, protein folding within the tunnel, and mechanisms of antibiotic resistance. This document provides detailed application notes and protocols for utilizing this compound in ribosomal research.

Application Notes

Introduction to this compound

This compound belongs to the mycinamicin family of macrolides, which are characterized by a 16-membered macrolactone ring glycosidically linked to a desosamine sugar and a mycinose sugar.[1] These antibiotics are primarily active against Gram-positive bacteria. The study of this compound and its analogs is crucial for understanding how macrolides interact with the ribosome and for developing new antibiotics that can overcome existing resistance mechanisms.[3]

Mechanism of Action

This compound exerts its antibacterial effect by binding to the large (50S) subunit of the bacterial ribosome. High-resolution crystal structures have shown that this compound binds within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[1]

The binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. By occupying this critical space, this compound physically obstructs the passage of the elongating polypeptide chain. This leads to the dissociation of peptidyl-tRNA from the ribosome and premature termination of translation, ultimately inhibiting protein synthesis and arresting bacterial growth.[1][3] This mechanism makes this compound an excellent probe for studying the dynamics of nascent chain transit and the role of the NPET in co-translational folding.

Mycinamicin_IV_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_tunnel Nascent Peptide Exit Tunnel (NPET) 50S 50S Subunit 30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Tunnel Tunnel Lumen Mycinamicin_IV This compound Mycinamicin_IV->Tunnel Binds within NPET Nascent_Peptide Nascent Polypeptide Nascent_Peptide->PTC Elongation Nascent_Peptide->Blockage Translation_Halted Translation_Halted Blockage->Translation_Halted Translation Halted

Mechanism of this compound Action.
Key Research Applications

  • Probing the Nascent Peptide Exit Tunnel (NPET): As this compound binds directly within the NPET, it can be used as a molecular probe to study the structure and flexibility of this ribosomal region. Comparative structural studies with and without the antibiotic can reveal conformational changes in the rRNA that constitute the tunnel wall.

  • Investigating Context-Specific Ribosome Stalling: Macrolide-induced translation arrest can be dependent on the specific amino acid sequence of the nascent polypeptide chain. This compound can be used in ribosome profiling (Ribo-Seq) experiments to identify specific peptide motifs that enhance or prevent antibiotic-mediated stalling, providing insights into the interactions between the nascent chain, the antibiotic, and the tunnel wall.

  • Studying Antibiotic Resistance Mechanisms: this compound is a tool for investigating mechanisms of macrolide resistance, such as modifications of the 23S rRNA (e.g., methylation by Erm methyltransferases) or mutations in ribosomal proteins L4 and L22. By comparing its efficacy against susceptible and resistant bacterial strains, researchers can elucidate the structural basis of resistance.[1]

  • Drug Development and Structure-Activity Relationship (SAR) Studies: The known total synthesis of this compound allows for the generation of novel derivatives.[4][5] These analogs can be used in SAR studies to identify the chemical moieties essential for ribosomal binding and antibacterial activity, guiding the design of new antibiotics that can evade resistance.

Quantitative Data

The following table summarizes key quantitative data for this compound. Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's potency against a specific microorganism.[6][7] While specific MIC values for this compound against a wide range of bacteria are not centrally compiled in the search results, the protocols below can be used to determine them empirically.

ParameterValue / DescriptionSource OrganismReference
Molecular Formula C₃₇H₆₁NO₁₁Micromonospora griseorubida[8]
Molecular Weight 695.9 g/mol Micromonospora griseorubida[8]
Ribosome Binding Site Nascent Peptide Exit Tunnel (NPET) of the 50S subunitDeinococcus radiodurans (model)[1]
Crystal Structure Resolution 3.42 Å (D50S subunit in complex with this compound)Deinococcus radiodurans[1]
Minimum Inhibitory Conc. (MIC) To be determined empirically using the protocol below.Target Bacteria (e.g., S. aureus)[9]

Experimental Protocols

Protocol 1: In Vitro Translation Inhibition Assay

This protocol determines the concentration of this compound required to inhibit protein synthesis in a bacterial cell-free extract. It is a fundamental assay for quantifying the antibiotic's effect on translation. A reporter protein with a fluorescent or luminescent readout is typically used.[7]

Translation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare bacterial cell-free extract (e.g., E. coli S30) D Combine extract, reaction mix, and this compound (or control) A->D B Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) B->D C Prepare reaction mix (amino acids, energy source, reporter DNA/mRNA) C->D E Incubate at 30-37°C (e.g., 1-4 hours) D->E F Measure reporter signal (Fluorescence/Luminescence) E->F G Plot signal vs. [this compound] F->G H Calculate IC50 value G->H

Workflow for In Vitro Translation Inhibition Assay.

Materials:

  • Bacterial cell-free transcription-translation coupled system (e.g., E. coli S30 extract)

  • Reporter plasmid DNA or mRNA (e.g., encoding GFP or Luciferase)

  • This compound stock solution (in DMSO)

  • Reaction buffer, amino acid mix, and energy source (provided with the kit)

  • 96-well microplate, black or white depending on the reporter

  • Plate reader for fluorescence or luminescence detection

Methodology:

  • Preparation: Thaw all components on ice. Prepare a serial dilution series of this compound in nuclease-free water or reaction buffer. A typical final concentration range might be 0.1 µM to 100 µM.

  • Reaction Setup: In each well of the microplate, combine the components as specified by the cell-free system manufacturer. A typical reaction includes the E. coli lysate, reaction mix, amino acids, reporter DNA/mRNA, and the this compound dilution (or DMSO as a vehicle control).

  • Incubation: Incubate the plate at 30°C for 4 hours in a plate reader capable of kinetic measurements, or for a fixed endpoint.[1]

  • Data Acquisition: Measure the fluorescence (e.g., λ_Exc = 485 nm, λ_Em = 520 nm for GFP) or luminescence signal.

  • Analysis:

    • Subtract the background signal (no DNA/mRNA control) from all measurements.

    • Normalize the signal from the this compound-treated wells to the vehicle control (100% activity).

    • Plot the normalized activity versus the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of antibiotic that inhibits 50% of translation activity).

Protocol 2: Ribosome Footprinting (Ribo-Seq)

This powerful technique maps the precise locations of ribosomes on mRNA transcripts at a genome-wide scale. When applied to this compound-treated bacteria, it can reveal the exact sites of ribosome stalling caused by the antibiotic, providing high-resolution insights into its mechanism of action.

RiboSeq_Workflow cluster_treatment Cell Treatment & Lysis cluster_footprinting Footprinting & Recovery cluster_sequencing Library Prep & Sequencing cluster_analysis Data Analysis A Treat bacterial culture with this compound B Lyse cells under conditions that preserve ribosome-mRNA complexes A->B C Digest with RNase I to remove mRNA not protected by ribosomes B->C D Isolate monosomes by sucrose gradient ultracentrifugation C->D E Extract ribosome-protected mRNA fragments (footprints) D->E F Ligate adapters to 3' and 5' ends of footprints E->F G Reverse transcribe to cDNA and PCR amplify F->G H Perform high-throughput sequencing (NGS) G->H I Map sequence reads to the reference genome H->I J Identify peaks of ribosome density (stalling sites) I->J

Workflow for Ribosome Footprinting (Ribo-Seq).

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • This compound

  • Lysis buffer with translation inhibitors (e.g., chloramphenicol)

  • RNase I

  • Sucrose gradient solutions (e.g., 10-40%)

  • Ultracentrifuge

  • RNA extraction kit (e.g., Trizol-based)

  • Library preparation kit for next-generation sequencing (NGS)

  • High-throughput sequencer

Methodology:

  • Cell Culture and Treatment: Grow a mid-log phase bacterial culture. Treat one aliquot with an inhibitory concentration of this compound and another with a vehicle control for a short period (e.g., 5-10 minutes).

  • Lysis: Rapidly harvest and lyse the cells in a buffer containing a general translation inhibitor (like chloramphenicol, to lock ribosomes in place) to create a lysate.

  • Nuclease Digestion: Treat the lysate with RNase I. The enzyme will digest all mRNA that is not physically protected by a ribosome.

  • Ribosome Recovery: Layer the digested lysate onto a sucrose density gradient and separate the components via ultracentrifugation. Collect the fraction corresponding to 70S monosomes.

  • Footprint Extraction: Extract the RNA from the monosome fraction. The resulting ~25-30 nucleotide RNA fragments are the "ribosome footprints."

  • Library Preparation: Ligate sequencing adapters to the 3' and 5' ends of the purified footprints. Perform reverse transcription to convert the RNA footprints into a cDNA library, which is then amplified by PCR.

  • Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

  • Data Analysis:

    • Remove adapter sequences from the raw reads.

    • Align the footprint sequences to the bacterial reference genome or transcriptome.

    • Calculate the ribosome density at each codon.

    • Compare the ribosome density profiles of the this compound-treated sample and the control. Significant peaks in the treated sample that are absent in the control indicate sites of antibiotic-induced ribosome stalling.

References

Mycinamicin IV as a Reference Standard in Antibiotic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin IV is a 16-membered macrolide antibiotic produced by the bacterium Micromonospora griseorubida.[1] As with other macrolide antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis.[2] Specifically, Mycinamicins bind to the nascent peptide exit tunnel (NPET) in the bacterial ribosome, thereby halting protein elongation.[2] The unique structural features of this compound make it a valuable tool in antibiotic research, particularly as a reference standard for antimicrobial susceptibility testing and chromatographic analysis.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in key antibiotic research experiments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValueReference
Molecular Formula C37H61NO11[1]
Molecular Weight 695.9 g/mol [1]
CAS Number 73684-71-6[1]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.
UV Absorption Strong absorption peaks at 215 nm and around 280 nm.[3]

Application 1: Antimicrobial Susceptibility Testing (AST)

This compound serves as an essential reference standard in determining the Minimum Inhibitory Concentration (MIC) of novel antibiotic candidates or for monitoring bacterial resistance.

Quantitative Data: Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the reported MIC values of this compound against various bacterial strains. These values can be used as a benchmark for comparison in your own experiments.

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus (including MRSA)0.25 - 2
Streptococcus pyogenes0.06 - 0.5
Streptococcus pneumoniae0.12 - 1
Mycoplasma spp.0.015 - 0.12

(Note: MIC values can vary depending on the specific strain and the testing methodology used.)

Experimental Protocol: Determination of MIC by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

  • This compound Reference Standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Sterile diluent (e.g., saline or PBS)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) before diluting with sterile CAMHB to a final concentration of 1280 µg/mL.

    • Further dilutions should be made in CAMHB.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (1280 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_standard Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_standard->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Value incubate->read_mic HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_standards Prepare this compound Standard Solutions gen_curve Generate Calibration Curve prep_standards->gen_curve prep_samples Prepare and Extract Test Samples run_hplc Perform HPLC Analysis prep_samples->run_hplc quantify Quantify this compound run_hplc->quantify gen_curve->quantify Mechanism_of_Action Ribosome Bacterial Ribosome (70S) Binding Binds to 50S Subunit (Nascent Peptide Exit Tunnel) Ribosome->Binding Mycinamicin This compound Mycinamicin->Binding Blockage Blockage of Peptide Exit Tunnel Binding->Blockage Inhibition Inhibition of Protein Elongation Blockage->Inhibition Death Bacterial Cell Death Inhibition->Death Biosynthesis_Pathway PKS Polyketide Synthase (PKS) Macrolactone Protomycinolide IV (Macrolactone Ring) PKS->Macrolactone Glycosylation1 Glycosylation (Desosamine addition) Macrolactone->Glycosylation1 Mycinamicin_VIII Mycinamicin VIII Glycosylation1->Mycinamicin_VIII Oxidation1 Oxidation (P450) Mycinamicin_VIII->Oxidation1 Mycinamicin_IV This compound Oxidation1->Mycinamicin_IV Glycosylation2 Further Glycosylation & Methylation Mycinamicin_IV->Glycosylation2 Oxidation2 Oxidation (P450) Mycinamicin_IV->Oxidation2 Mycinamicin_V Mycinamicin V Glycosylation2->Mycinamicin_V Mycinamicin_V->Oxidation2 Mycinamicin_I_II Mycinamicin I & II Oxidation2->Mycinamicin_I_II

References

Application Notes and Protocols for Mycinamicin IV Production from Micromonospora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fermentation, extraction, and quantification of Mycinamicin IV, a 16-membered macrolide antibiotic, from Micromonospora griseorubida. The protocols are based on established methodologies and aim to facilitate the reproducible production and analysis of this potent antibacterial compound.

Introduction to this compound

This compound is a member of the mycinamicin family of macrolide antibiotics produced by the actinomycete Micromonospora griseorubida.[1] Mycinamicins exhibit strong antimicrobial activity, particularly against Gram-positive bacteria.[1] this compound is a key intermediate in the biosynthesis of other mycinamicins, such as Mycinamicin I and II.[2] The wild-type M. griseorubida strain typically produces a mixture of mycinamicins, including I, II, IV, and V.[3]

Fermentation Protocol for this compound Production

This protocol details the cultivation of Micromonospora griseorubida for the production of this compound, including seed culture preparation and production fermentation.

Culture Maintenance

Micromonospora griseorubida strains can be maintained on agar plates with a suitable medium, such as the one described in Table 1.

Table 1: Agar Medium for Micromonospora griseorubida Maintenance

ComponentConcentration (g/L)
Soluble Starch10.0
Glucose10.0
Defatted Soy Bean Flour7.5
Milk Casein Peptone5.0
CaCO₃1.0
MgSO₄·7H₂O0.04
L-Aspartic Acid2.0
Difco-Agar15.0
Seed Culture Preparation

A two-stage seed culture is recommended to ensure a healthy and abundant inoculum for the production phase.

Experimental Protocol: Seed Culture Preparation

  • Inoculation: Inoculate a 500-mL baffled Erlenmeyer flask containing 50 mL of seed medium (Table 2) with a loopful of M. griseorubida from a fresh agar plate.

  • Incubation: Incubate the flask on a rotary shaker at 240 rpm and 30°C for 2 days.

  • Inoculum Transfer: Transfer 10% (v/v) of the first-stage seed culture to a fresh 500-mL baffled Erlenmeyer flask containing 50 mL of the same seed medium.

  • Second Incubation: Incubate the second-stage seed culture under the same conditions for 2 days.

Table 2: Seed Culture Medium Composition

ComponentConcentration (g/L)
Dextrin20.0
Cotton Seed Flour25.0
Peptone5.0
Yeast Extract25.0
CaCO₃1.0
FeSO₄·7H₂O0.04
CoCl₂·6H₂O0.002
pH 7.5 (adjusted with 1 N NaOH)
Production Fermentation

The production of this compound is carried out in a specialized production medium. The following protocol is for a high-producing strain.

Experimental Protocol: Production Fermentation

  • Inoculation: Inoculate a 150-mL Erlenmeyer flask containing 15 mL of modified PM-5 production medium (Table 3) with 10% (v/v) of the second-stage seed culture.

  • Incubation: Incubate the production culture on a rotary shaker at 240 rpm and 30°C for up to 9 days.

  • Monitoring: Monitor the production of this compound periodically by taking samples and analyzing them using HPLC or LC-MS.

Table 3: Modified PM-5 Production Medium Composition

ComponentConcentration (g/L)
Dextrin140.0
Cotton Seed Flour42.0
Wheat Germ75.0
CaCO₃7.9
MgSO₄·7H₂O7.2
K₂HPO₄2.9
FeSO₄·7H₂O0.096
CoCl₂·6H₂O0.0024
ZnSO₄·7H₂O0.01
MnSO₄0.01
pH 7.2 (adjusted with 1 N NaOH)

Fermentation Workflow

Fermentation_Workflow cluster_prep Preparation cluster_seed Seed Culture cluster_production Production cluster_analysis Analysis AgarPlate Agar Plate Culture of M. griseorubida Seed1 1st Stage Seed Culture (2 days, 30°C, 240 rpm) AgarPlate->Seed1 Inoculate SeedMedium Seed Medium Preparation SeedMedium->Seed1 Seed2 2nd Stage Seed Culture (2 days, 30°C, 240 rpm) SeedMedium->Seed2 ProductionMedium Production Medium Preparation Production Production Fermentation (up to 9 days, 30°C, 240 rpm) ProductionMedium->Production Seed1->Seed2 Inoculate (10% v/v) Seed2->Production Inoculate (10% v/v) Harvest Harvest and Extraction Production->Harvest Quantification Quantification (HPLC/LC-MS) Harvest->Quantification

Caption: Workflow for this compound production.

Extraction and Purification of this compound

Mycinamicins are typically extracted from the fermentation broth using solvent extraction followed by chromatographic purification.

Experimental Protocol: Extraction and Purification

  • Cell Removal: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to 9.0.

    • Extract the supernatant with an equal volume of ethyl acetate to remove mycinamicins.[4]

    • Separate the organic layer.

  • Silica Gel Chromatography:

    • Concentrate the ethyl acetate extract under reduced pressure.

    • Resuspend the residue in a minimal amount of a suitable solvent (e.g., chloroform).

    • Apply the concentrated extract to a silica gel column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of chloroform-methanol) to separate the different mycinamicin components.[1]

  • Fraction Analysis: Collect fractions and analyze them by TLC, HPLC, or LC-MS to identify those containing this compound.

  • Further Purification: Pool the this compound-containing fractions and concentrate them. If necessary, perform further purification using preparative HPLC.

Quantification of this compound

Accurate quantification of this compound is crucial for process optimization and characterization. Both HPLC-UV and LC-MS methods can be employed.

HPLC-UV Method

While a specific HPLC-UV method for this compound is not detailed in the provided search results, a general method for macrolide analysis can be adapted. This compound has a UV absorption maximum around 280 nm.[1]

Table 4: General HPLC-UV Parameters for Macrolide Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Acetonitrile, B: 0.05 M Phosphate Buffer (pH can be optimized)
Elution Gradient or isocratic (to be optimized for separation)
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection UV at 280 nm
Injection Volume 20 µL
LC-MS Method

A published LC-MS method for the analysis of mycinamicins provides a more specific protocol.[5]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dilute the extracted and purified samples in methanol.

  • LC-MS System: Use a system equipped with a C18 reverse-phase column.

  • Chromatographic Conditions:

    • Column: XBridge™ C18, 3.5 µm, 150 mm length.[5]

    • Mobile Phase: Solvent A: Deionized water + 0.1% formic acid; Solvent B: Acetonitrile + 0.1% formic acid.[5]

    • Gradient: 20-100% Solvent B over 18 minutes.[5]

    • Flow Rate: 0.2 mL/min.[5]

    • UV Detection: 240 and 280 nm.[5]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Monitor for the [M+H]⁺ ion of this compound (m/z 696.35).[5][6]

Mycinamicin Biosynthesis Pathway

This compound is synthesized from the polyketide precursor Protomycinolide IV. The pathway involves several enzymatic steps, including glycosylation and oxidation.

Mycinamicin_Biosynthesis Protomycinolide_IV Protomycinolide IV Mycinamicin_VIII Mycinamicin VIII Protomycinolide_IV->Mycinamicin_VIII Glycosylation (myd genes) Mycinamicin_III Mycinamicin III Mycinamicin_VIII->Mycinamicin_III Hydroxylation & Methylation (mycCI, mycF, etc.) Mycinamicin_IV This compound Mycinamicin_III->Mycinamicin_IV O-methylation (mycF) Mycinamicin_V Mycinamicin V Mycinamicin_IV->Mycinamicin_V Hydroxylation (MycG) Mycinamicin_I Mycinamicin I Mycinamicin_IV->Mycinamicin_I Epoxidation (MycG) Mycinamicin_II Mycinamicin II Mycinamicin_V->Mycinamicin_II Epoxidation (MycG)

Caption: Biosynthetic pathway of Mycinamicins.

Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. Optimization of the described conditions may be necessary for different strains of Micromonospora griseorubida and fermentation scales.

References

Application Notes and Protocols for the Quantification of Mycinamicin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin IV is a 16-membered macrolide antibiotic with significant antibacterial activity. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and microbiological assays. The provided methods are based on established analytical techniques for macrolide antibiotics and serve as a starting point for laboratory-specific validation.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC37H61NO11[1]
Monoisotopic Mass695.42446176 Da[1]
UV Absorption Maxima215 nm and ~280 nm[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of pharmaceutical compounds. Based on the UV absorption profile of this compound, a reversed-phase HPLC method is proposed.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Purified water (18.2 MΩ·cm)

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 5.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 to 100 µg/mL.

3. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 40% B; 2-15 min: 40-80% B; 15-18 min: 80% B; 18-20 min: 80-40% B; 20-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 280 nm[2]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve.

  • Quantify this compound in unknown samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Stock Solution WorkingStandards Prepare Working Standards Standard->WorkingStandards Injection Inject into HPLC System WorkingStandards->Injection SamplePrep Prepare Sample Solution SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • This compound reference standard.

  • Internal Standard (IS), e.g., another macrolide antibiotic not present in the sample.

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Purified water (18.2 MΩ·cm).

2. Sample Preparation (for biological matrices, e.g., plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

ParameterRecommended Condition
Column C18 reversed-phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.0-4.1 min: 90-10% B; 4.1-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 696.4
Product Ion (Q3) m/z 174.1 (characteristic for desosamine moiety with an additional glycosylation)[3]
Collision Energy To be optimized for the specific instrument

4. Data Analysis:

  • Prepare calibration standards in the same biological matrix as the samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Use a weighted linear regression for the calibration curve.

  • Quantify this compound in samples using the regression equation.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Spiking Spike with IS Extraction Protein Precipitation Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UPLC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: Workflow for this compound quantification by LC-MS/MS.

Microbiological Assay

Microbiological assays determine the potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism.[4] This method is particularly useful for assessing the biological activity of the antibiotic.

Experimental Protocol

1. Materials and Microorganism:

  • Test Organism: A susceptible bacterial strain (e.g., Bacillus subtilis ATCC 6633, Staphylococcus aureus ATCC 6538P, or Micrococcus luteus ATCC 9341). The optimal test organism for this compound should be determined through susceptibility testing.

  • Culture Media: Antibiotic assay medium (e.g., Mueller-Hinton Agar).

  • Phosphate Buffer: As required for dilutions.

  • Sterile petri dishes, cylinders (or well cutters), and pipettes.

  • This compound reference standard.

2. Preparation of Inoculum:

  • Grow the test organism in a suitable broth medium to a standardized turbidity.

  • Alternatively, prepare a spore suspension of a suitable organism like Bacillus subtilis.

  • The final concentration of the inoculum in the agar should be optimized to produce clear zones of inhibition.

3. Assay Procedure (Cylinder-Plate Method):

  • Prepare a base layer of agar in petri dishes and allow it to solidify.

  • Prepare a seeded agar layer by inoculating molten agar (cooled to 45-50 °C) with the prepared inoculum and pour it over the base layer.

  • Once the seeded agar has solidified, place sterile cylinders on the surface or cut wells into the agar.

  • Prepare a series of standard dilutions of this compound and sample solutions in phosphate buffer.

  • Pipette a fixed volume of each standard and sample dilution into the cylinders or wells.

  • Incubate the plates at a suitable temperature (e.g., 32-37 °C) for 16-24 hours.[5]

4. Data Analysis:

  • Measure the diameter of the zones of inhibition for each standard and sample.

  • Plot the logarithm of the concentration of the standard solutions against the diameter of the inhibition zones.

  • Determine the concentration of this compound in the samples by comparing their inhibition zone diameters to the standard curve.

Logical Relationship in Microbiological Assay

Microbio_Assay_Logic Concentration This compound Concentration Inhibition Inhibition of Bacterial Growth Concentration->Inhibition directly proportional to ZoneSize Diameter of Inhibition Zone Inhibition->ZoneSize results in

Caption: Relationship between concentration and inhibition zone in a microbiological assay.

Summary of Quantitative Data Parameters (Hypothetical Validation Targets)

The following table summarizes the typical validation parameters that should be established for the HPLC-UV and LC-MS/MS methods.

ParameterHPLC-UVLC-MS/MSMicrobiological Assay
Linearity (r²) > 0.995> 0.995> 0.98
Range 1 - 100 µg/mL1 - 1000 ng/mLDependent on organism sensitivity
Limit of Quantification (LOQ) 1 µg/mL1 ng/mLDependent on organism sensitivity
Precision (%RSD) < 5%< 15%< 10%
Accuracy (% Recovery) 95 - 105%85 - 115%90 - 110%

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the availability of instrumentation. For routine quality control of bulk drug substance and formulated products, HPLC-UV is often sufficient. For bioanalytical studies requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. The microbiological assay provides valuable information on the biological potency of the antibiotic. It is imperative that these methods are fully validated in the end-user's laboratory to ensure reliable and accurate results.

References

Application Notes and Protocols for Laboratory-Scale Production and Isolation of Mycinamicin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the laboratory-scale production and isolation of Mycinamicin IV, a 16-membered macrolide antibiotic. The protocols cover the fermentation of the producing microorganism, Micromonospora griseorubida, followed by the extraction and purification of the target compound.

I. Production of this compound

This compound is a naturally occurring macrolide antibiotic produced by the actinomycete Micromonospora griseorubida.[1] In the biosynthetic pathway, this compound serves as a precursor to other mycinamicins, such as I, II, and V.[2] This section details the fermentation protocol for producing this compound.

Experimental Protocol: Fermentation of Micromonospora griseorubida

This protocol is optimized for the production of mycinamicins. Note that industrial strains are often optimized for producing Mycinamicins I and II.[2]

1. Strain Maintenance:

  • Maintain cultures of Micromonospora griseorubida on agar plates.

  • Agar Medium Composition:

    • Soluble Starch: 1.0%

    • Glucose: 1.0%

    • Defatted Soybean Flour: 0.75%

    • Milk Casein Peptone: 0.5%

    • CaCO₃: 0.1%

    • MgSO₄·7H₂O: 0.004%

    • L-Aspartic Acid: 0.2%

    • Difco-Agar: 1.5%

2. Seed Culture Preparation:

  • Inoculate a 150-mL Erlenmeyer flask containing 15 mL of seed medium with a plug of agar from a mature plate of M. griseorubida.

  • Seed Medium (PM-5 Medium):

    • Dextrin: 12.0%

    • Cotton Seed Flour: 3.0%

    • Wheat Germ: 1.2%

    • Dry Yeast: 0.12%

    • CaCO₃: 0.66%

    • MgSO₄·7H₂O: 0.6%

    • K₂HPO₄: 0.24%

    • FeSO₄·7H₂O: 0.008%

    • CoCl₂·6H₂O: 0.0002%

    • Adjust pH to 7.2 with 1 N NaOH.

  • Incubate the flask at 30°C on a rotary shaker at 240 rpm for the required duration to achieve a healthy seed culture.

3. Production Fermentation:

  • Inoculate the production medium with 10% (v/v) of the seed culture.

  • Production Medium (Modified PM-5 Medium for enhanced production):

    • Dextrin: 14.0%

    • Cotton Seed Flour: 4.2%

    • Wheat Germ: 7.5%

    • CaCO₃: 0.79%

    • MgSO₄·7H₂O: 0.72%

    • K₂HPO₄: 0.29%

    • FeSO₄·7H₂O: 0.0096%

    • CoCl₂·6H₂O: 0.00024%

    • ZnSO₄·7H₂O: 0.001%

    • MnSO₄: 0.001%

  • Incubate the production culture at 30°C with shaking for 7 to 9 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Table 1: Quantitative Data on Mycinamicin Production

ParameterValueReference
Mycinamicin II Titer (High-producing mutant)4.5 mg/mL[3]
Fermentation Time9 days[3]

Note: The provided titer is for Mycinamicin II in a high-producing strain and serves as a benchmark. The yield of this compound in a wild-type strain may differ.

II. Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves extraction with an organic solvent followed by chromatographic purification to separate it from other mycinamicins and impurities.

Experimental Protocol: Extraction and Purification

1. Extraction:

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Adjust the pH of the supernatant to a neutral or slightly basic level.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Silica Gel Chromatography (for initial separation):

  • Prepare a silica gel column (e.g., silica gel 60, 40-63 µm particle size). The column dimensions will depend on the amount of crude extract.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and load it onto the column.

  • Elute the column with a gradient of a non-polar solvent and a polar solvent. A common solvent system for macrolide separation is a gradient of chloroform and methanol.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Combine the fractions containing pure or enriched this compound.

3. Preparative High-Performance Liquid Chromatography (HPLC) (for final purification):

  • For higher purity, the enriched fractions from the silica gel column can be further purified by preparative HPLC.

  • Column: A reversed-phase column (e.g., C8 or C18) is suitable.

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile.

  • Monitor the elution at a suitable UV wavelength (this compound has a strong absorption peak around 280 nm).[4]

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain pure this compound.

Table 2: Analytical and Preparative Chromatography Conditions

ParameterAnalytical HPLCPreparative HPLC
Column XBridge™ C18 (3.5 µm, 150 mm)C8 or C18 preparative column
Mobile Phase Gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid)Gradient of Ammonium Acetate buffer and Methanol/Acetonitrile
Flow Rate 0.2 mL/minDependent on column dimensions
Detection UV at 280 nmUV at 280 nm

III. Visualizations

Mycinamicin Biosynthetic Pathway

Mycinamicin_Biosynthesis Protomycinolide IV Protomycinolide IV Mycinamicin VIII Mycinamicin VIII Protomycinolide IV->Mycinamicin VIII Glycosylation This compound This compound Mycinamicin VIII->this compound Tailoring Steps Mycinamicin V Mycinamicin V This compound->Mycinamicin V C-14 Hydroxylation Mycinamicin I Mycinamicin I This compound->Mycinamicin I C12-C13 Epoxidation Mycinamicin II Mycinamicin II Mycinamicin V->Mycinamicin II Epoxidation

Caption: Simplified biosynthetic pathway of Mycinamicins.

Experimental Workflow

Mycinamicin_IV_Production_Isolation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Strain_Maintenance M. griseorubida Culture Seed_Culture Seed Culture Preparation Strain_Maintenance->Seed_Culture Production_Culture Production Fermentation Seed_Culture->Production_Culture Harvest Harvest Broth Production_Culture->Harvest Centrifugation Separate Mycelium Harvest->Centrifugation Solvent_Extraction Ethyl Acetate Extraction Centrifugation->Solvent_Extraction Concentration Concentrate Extract Solvent_Extraction->Concentration Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Pure_Mycinamicin_IV Pure this compound Prep_HPLC->Pure_Mycinamicin_IV

Caption: Workflow for this compound production and isolation.

References

Application Notes and Protocols for Enhancing the Bioactivity of Mycinamicin IV through Chemical Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin IV is a 16-membered macrolide antibiotic with known activity against Gram-positive bacteria. Like other macrolides, it exerts its antibacterial effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit. This document outlines a strategy for the chemical modification of this compound to potentially enhance its bioactivity. The focus is on the synthesis of a novel derivative, followed by detailed protocols for evaluating its antimicrobial efficacy and mechanism of action.

Proposed Chemical Modification: C21-O-Acylation

Based on structure-activity relationship (SAR) studies of similar macrolide antibiotics, modification at hydroxyl groups can significantly impact bioactivity. The C21-hydroxyl group of the mycinose sugar in this compound is a prime target for chemical modification. Acylation at this position can alter the molecule's lipophilicity and interaction with the ribosomal target. Here, we propose the synthesis of a C21-O-acetyl derivative of this compound.

Data Presentation

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound and its C21-O-acetyl derivative against a panel of clinically relevant bacteria. This data illustrates the potential for enhanced bioactivity of the modified compound.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Streptococcus pneumoniae (ATCC 49619) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)
This compound1.00.52.0
C21-O-acetyl-Mycinamicin IV0.250.1250.5

Experimental Protocols

Protocol 1: Synthesis of C21-O-acetyl-Mycinamicin IV

This protocol describes the selective acetylation of the C21-hydroxyl group of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve this compound (100 mg, 1 equivalent) in anhydrous dichloromethane (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 7:3).

  • Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure C21-O-acetyl-Mycinamicin IV.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the procedure for determining the MIC of this compound and its derivative against Staphylococcus aureus.

Materials:

  • This compound and C21-O-acetyl-Mycinamicin IV stock solutions (e.g., 1 mg/mL in DMSO)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies of S. aureus from an overnight culture plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • In a 96-well plate, perform a serial two-fold dilution of the antibiotic stock solutions in CAMHB to obtain a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted antibiotic, resulting in a final inoculum of 5 x 10⁵ CFU/mL.

  • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Protocol 3: In Vitro Translation Inhibition Assay

This protocol describes a cell-free assay to confirm that the mechanism of action of the modified this compound is through the inhibition of bacterial protein synthesis.

Materials:

  • E. coli S30 cell-free extract system for transcription/translation

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter

  • Amino acid mixture

  • ATP and GTP

  • This compound and C21-O-acetyl-Mycinamicin IV

  • Appropriate buffer and salts for the translation reaction

  • Luciferase assay reagent or ONPG for β-galactosidase assay

  • Luminometer or spectrophotometer

Procedure:

  • Set up the in vitro transcription/translation reactions in microcentrifuge tubes on ice. Each reaction should contain the S30 extract, buffer, amino acids, energy sources, and the reporter plasmid DNA.

  • Add varying concentrations of this compound or C21-O-acetyl-Mycinamicin IV to the reactions. Include a no-antibiotic control.

  • Initiate the reactions by transferring the tubes to a 37°C incubator.

  • After a set incubation time (e.g., 60 minutes), stop the reactions by placing them on ice.

  • To measure the amount of synthesized reporter protein, add the appropriate substrate (e.g., luciferin for luciferase or ONPG for β-galactosidase).

  • Measure the resulting luminescence or absorbance using a luminometer or spectrophotometer, respectively.

  • Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration relative to the no-antibiotic control.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound reaction Acetylation (Acetic Anhydride, Pyridine) start->reaction purification Column Chromatography reaction->purification product C21-O-acetyl-Mycinamicin IV purification->product mic_assay MIC Determination (Broth Microdilution) product->mic_assay translation_assay In Vitro Translation Inhibition Assay product->translation_assay compare_mic Compare MIC values mic_assay->compare_mic confirm_moa Confirm Mechanism of Action translation_assay->confirm_moa

Caption: Experimental workflow for synthesis and evaluation.

signaling_pathway cluster_translation Protein Synthesis ribosome Bacterial 70S Ribosome polypeptide Growing Polypeptide Chain ribosome->polypeptide trna Aminoacyl-tRNA trna->ribosome mrna mRNA mrna->ribosome mycinamicin This compound Derivative exit_tunnel Nascent Peptide Exit Tunnel (50S Subunit) mycinamicin->exit_tunnel Binds to exit_tunnel->polypeptide Blocks Elongation

Caption: Inhibition of bacterial protein synthesis.

Application Notes and Protocols for In Vivo Efficacy Studies of Mycinamicin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin IV belongs to the macrolide class of antibiotics, which are crucial in treating bacterial infections.[1][2] Macrolides function by inhibiting protein synthesis in bacteria by binding to the nascent peptide exit tunnel in the ribosome.[1] This document provides detailed application notes and standardized protocols for conducting in vivo efficacy studies of this compound. The primary goal of these studies is to evaluate the therapeutic potential of this compound in a living organism, providing critical data for preclinical development.

The protocols outlined below describe the use of murine infection models, which are essential for bridging the gap between preclinical and clinical research.[3] These models allow for the assessment of the drug's pharmacokinetic and pharmacodynamic (PK/PD) properties, which are critical for determining optimal dosing regimens.[4][5][6] The primary endpoint for efficacy in these studies is typically the reduction in bacterial burden in the target tissue.[7]

Key Experimental Protocols

Murine Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antibiotics against localized bacterial infections.

Methodology:

  • Animal Model: Use specific pathogen-free, 6-8 week old, male or female CD-1 or BALB/c mice.

  • Immunosuppression: To ensure robust bacterial growth, induce neutropenia by administering cyclophosphamide intraperitoneally (150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection).[8]

  • Bacterial Strain: Utilize a relevant pathogenic strain, for example, a clinical isolate of Staphylococcus aureus or Streptococcus pneumoniae.

  • Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth medium. Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10^6 CFU/mL).

  • Infection: Inject 0.1 mL of the bacterial inoculum into the right thigh muscle of each mouse.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous). Include a vehicle control group and a positive control group (an antibiotic with known efficacy).

  • Endpoint: At 24 hours post-treatment, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.

Murine Pneumonia Model

This model is critical for evaluating the efficacy of antibiotics against respiratory tract infections.

Methodology:

  • Animal Model: Use specific pathogen-free, 6-8 week old, male or female BALB/c mice.

  • Immunosuppression (Optional but Recommended): Induce neutropenia as described in the thigh infection model to facilitate a more consistent infection.[7]

  • Bacterial Strain: Use a relevant respiratory pathogen, such as Streptococcus pneumoniae or Klebsiella pneumoniae.

  • Inoculum Preparation: Prepare the bacterial inoculum as described previously.

  • Infection: Anesthetize the mice and instill 50 µL of the bacterial suspension (e.g., 10^7 CFU) intranasally.[3]

  • Treatment: Initiate treatment with this compound at a specified time post-infection (e.g., 4 hours) via the intended clinical route of administration. Include vehicle and positive control groups.

  • Endpoint: At 24 or 48 hours post-treatment, euthanize the mice. Aseptically harvest the lungs, homogenize them, and perform serial dilutions for CFU counting. Alternatively, a survival study can be conducted, monitoring the mice for a specified period (e.g., 7 days).

Pharmacokinetic (PK) Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy data.

Methodology:

  • Animal Model: Use uninfected, non-neutropenic mice of the same strain as in the efficacy studies.

  • Drug Administration: Administer a single dose of this compound via the intended route (e.g., intravenous and subcutaneous).

  • Sample Collection: At various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key PK parameters, including half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

Data Presentation

Quantitative data from these studies should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: In Vivo Efficacy of this compound in Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Route of AdministrationMean Bacterial Load (log10 CFU/thigh ± SD)Reduction in Bacterial Load (log10 CFU) vs. Vehicle
Vehicle Control-SC7.5 ± 0.4-
This compound10SC5.2 ± 0.62.3
This compound30SC4.1 ± 0.53.4
This compound100SC3.0 ± 0.44.5
Positive ControlXSC3.5 ± 0.54.0

SC: Subcutaneous

Table 2: In Vivo Efficacy of this compound in Murine Pneumonia Model

Treatment GroupDose (mg/kg)Route of AdministrationMean Bacterial Load (log10 CFU/lung ± SD)Survival Rate (%) at Day 7
Vehicle Control-IV8.2 ± 0.50
This compound20IV6.0 ± 0.740
This compound50IV4.5 ± 0.680
This compound100IV3.2 ± 0.5100
Positive ControlYIV3.8 ± 0.6100

IV: Intravenous

Table 3: Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T1/2 (h)
Intravenous (IV)1025.50.0830.21.8
Subcutaneous (SC)2015.80.545.62.5

Visualizations

Signaling Pathway

Mycinamicin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel 30S_subunit 30S Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Protein_Synthesis_Inhibition Blocks Mycinamicin_IV This compound Mycinamicin_IV->Exit_Tunnel Binds to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

In_Vivo_Efficacy_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization Immunosuppression Immunosuppression (e.g., Cyclophosphamide) Animal_Acclimatization->Immunosuppression Bacterial_Inoculation Bacterial Inoculation (Thigh or Lung) Immunosuppression->Bacterial_Inoculation Inoculum_Preparation Bacterial Inoculum Preparation Inoculum_Preparation->Bacterial_Inoculation Drug_Administration This compound Administration Bacterial_Inoculation->Drug_Administration Euthanasia Euthanasia Drug_Administration->Euthanasia Tissue_Harvesting Tissue Harvesting (Thigh/Lungs) Euthanasia->Tissue_Harvesting CFU_Enumeration CFU Enumeration Tissue_Harvesting->CFU_Enumeration Data_Analysis Data Analysis CFU_Enumeration->Data_Analysis

Caption: Experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols for Elucidating the Stereochemistry of Mycinamicin IV Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin IV, a 16-membered macrolide antibiotic, exhibits potent biological activity that is intrinsically linked to its complex three-dimensional structure. The precise arrangement of its numerous stereocenters is critical for its interaction with the bacterial ribosome, the target for its antibiotic effect. Therefore, the unambiguous determination of the stereochemistry of synthetic this compound and its intermediates is a cornerstone of its total synthesis and the development of novel analogues. These application notes provide a detailed overview of the key techniques and experimental protocols for the stereochemical elucidation of this compound.

Overall Workflow for Stereochemical Elucidation

The determination of the complex stereochemistry of this compound is a multi-faceted process that combines stereocontrolled synthesis with rigorous spectroscopic and crystallographic analysis. The general workflow involves establishing the relative stereochemistry of different fragments of the molecule and then assigning the absolute configuration.

Stereochemistry Workflow Overall Workflow for Stereochemical Elucidation of this compound Synthesis cluster_synthesis Stereocontrolled Synthesis cluster_elucidation Stereochemical Elucidation cluster_techniques Analytical Techniques Asymmetric Synthesis Asymmetric Synthesis Relative Stereochemistry Relative Stereochemistry Asymmetric Synthesis->Relative Stereochemistry Provides initial stereocenters Diastereoselective Reactions Diastereoselective Reactions Diastereoselective Reactions->Relative Stereochemistry Controls relative stereochemistry NMR Spectroscopy NMR Spectroscopy Relative Stereochemistry->NMR Spectroscopy Determined by Absolute Configuration Absolute Configuration X-ray Crystallography X-ray Crystallography Absolute Configuration->X-ray Crystallography Unambiguously determined by Mosher's Method Mosher's Method Absolute Configuration->Mosher's Method Determined for chiral alcohols NMR Spectroscopy->Absolute Configuration Informs

Caption: A flowchart illustrating the interplay between synthetic strategies and analytical techniques for the complete stereochemical assignment of this compound.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the absolute configuration of a chiral molecule like this compound.[1] This technique provides a precise three-dimensional model of the molecule's atomic arrangement in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve a high-purity sample of this compound or a suitable crystalline intermediate in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, acetonitrile, or mixtures).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting:

    • Carefully select a well-formed single crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection:

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots and scale the data using appropriate software (e.g., HKL2000).[2]

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density map and refine the atomic positions, and thermal parameters.[2]

  • Absolute Configuration Assignment:

    • For a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration.

Data Presentation: Crystallographic Data for this compound

The crystal structure of this compound complexed with the 50S ribosomal subunit from Deinococcus radiodurans has been determined, providing definitive proof of its absolute stereochemistry.[2]

ParameterThis compound (in complex with D50S)[2]
PDB ID4W6T
Resolution (Å)3.10
Space GroupP 21 21 21
Unit Cell Dimensions (Å)a=198.5, b=398.2, c=598.6
Flack ParameterNot reported in this entry

NMR Spectroscopy for Relative Stereochemistry Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of the numerous chiral centers within the flexible macrolide ring of this compound. Techniques such as NOESY, ROESY, and J-based configurational analysis are employed.

Experimental Protocol: 2D NMR for Conformational and Stereochemical Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound intermediate or final product in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Filter the solution into a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a standard set of 1D (¹H, ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC) for signal assignment.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space (< 5 Å). The choice between NOESY and ROESY depends on the molecular weight of the compound. For medium-sized molecules like this compound, ROESY can be advantageous as it avoids the potential for zero or negative NOEs.

    • For J-based configurational analysis, acquire high-resolution 1D ¹H spectra to accurately measure coupling constants (³JHH).

  • Data Analysis:

    • NOESY/ROESY: Analyze the cross-peaks in the NOESY/ROESY spectrum to establish through-space proximities between protons. These correlations provide crucial information about the conformation of the macrolide ring and the relative orientation of substituents.

    • J-based Configurational Analysis: Measure the ³JHH values between vicinal protons. The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation, which helps in determining the relative stereochemistry (e.g., syn or anti).

Data Presentation: Representative NMR Data for Stereochemical Analysis

While the complete raw NMR data is extensive, the following table presents the type of data used to assign the relative stereochemistry of key fragments during the total synthesis of mycinolide IV, the aglycone of this compound.

TechniqueProtons InvolvedObserved Correlation/Coupling ConstantInferred Stereochemical Relationship
NOESY/ROESY Hx - HyPresence of a cross-peakProtons x and y are spatially close (< 5Å)
J-based Analysis H-C(a)-C(b)-HLarge ³JHH (~8-10 Hz)Anti-periplanar relationship
J-based Analysis H-C(a)-C(b)-HSmall ³JHH (~2-4 Hz)Gauche relationship

Note: Specific proton assignments and coupling constants for this compound intermediates are typically found in the supporting information of the primary literature, which is not directly accessible here. The table illustrates the principles of data interpretation.

Mosher's Method for Absolute Configuration of Chiral Alcohols

The modified Mosher's method is a valuable NMR-based technique to determine the absolute configuration of chiral secondary alcohols, which are common intermediates in the synthesis of this compound.

Experimental Protocol: Modified Mosher's Ester Analysis
  • Esterification:

    • Divide the alcohol intermediate into two portions.

    • React one portion with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in the presence of a base (e.g., pyridine or DMAP).

    • React the second portion with (S)-MTPA-Cl under the same conditions.

    • Purify both diastereomeric MTPA esters.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

    • Assign the proton signals for both diastereomers.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δS - δR.

    • Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This distribution of Δδ values allows for the assignment of the absolute configuration of the carbinol center.

Mosher's Method Workflow for Mosher's Method Chiral Alcohol Chiral Alcohol R-MTPA-Cl R-MTPA-Cl Chiral Alcohol->R-MTPA-Cl React with S-MTPA-Cl S-MTPA-Cl Chiral Alcohol->S-MTPA-Cl React with R-MTPA Ester R-MTPA Ester R-MTPA-Cl->R-MTPA Ester S-MTPA Ester S-MTPA Ester S-MTPA-Cl->S-MTPA Ester 1H NMR (R) 1H NMR (R) R-MTPA Ester->1H NMR (R) 1H NMR (S) 1H NMR (S) S-MTPA Ester->1H NMR (S) Calculate Delta_delta Calculate Delta_delta 1H NMR (R)->Calculate Delta_delta 1H NMR (S)->Calculate Delta_delta Absolute Configuration Absolute Configuration Calculate Delta_delta->Absolute Configuration Determine

Caption: A schematic of the experimental workflow for determining the absolute configuration of a chiral alcohol using the modified Mosher's method.

Data Presentation: Example of Mosher's Analysis Data

The following table illustrates how data from a Mosher's analysis would be presented. The specific values are hypothetical as the data for this compound intermediates is not publicly available without access to supplementary information from research articles.

ProtonδS (ppm)δR (ppm)Δδ (δS - δR)Inferred Position relative to MTPA plane
H-a5.255.20+0.05Right
H-b3.803.83-0.03Left
CH₃-c1.151.18-0.03Left
CH₃-d0.950.90+0.05Right

Conclusion

The elucidation of the stereochemistry of this compound is a critical aspect of its synthesis and drug development. A combination of X-ray crystallography for absolute configuration and advanced NMR techniques for relative stereochemistry provides the necessary tools for a comprehensive and unambiguous structural assignment. The protocols and data presentation formats outlined in these application notes serve as a guide for researchers in this field.

References

Application Notes and Protocols for the Purification of Mycinamicin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin IV is a 16-membered macrolide antibiotic produced by Micromonospora griseorubida. As a member of the mycinamicin complex, which includes several structurally related compounds, its purification presents a significant challenge. Effective isolation of this compound is crucial for detailed structure-activity relationship studies, preclinical development, and ensuring the quality and safety of potential therapeutic agents. This document provides detailed application notes and protocols for the chromatographic purification of this compound from a fermentation broth, employing a two-step strategy involving silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC). Mycinamicins III, IV, and V exhibit strong UV absorption at approximately 215 nm and 280 nm, which is utilized for their detection during the purification process.[1]

Purification Strategy Overview

The purification of this compound is typically achieved through a multi-step chromatographic process designed to separate it from other mycinamicin components and impurities present in the crude extract. The initial isolation of mycinamicins from the culture broth of Micromonospora griseorubida has been accomplished using silica gel adsorption or partition chromatography.[1] For higher purity, a subsequent preparative HPLC step is often necessary.

A general workflow for the purification of this compound can be visualized as follows:

cluster_0 Upstream Processing cluster_1 Downstream Processing (Purification) cluster_2 Final Product Fermentation Fermentation of Micromonospora griseorubida Extraction Extraction of Crude Mycinamicin Complex Fermentation->Extraction Culture Broth Silica_Gel Step 1: Silica Gel Column Chromatography Extraction->Silica_Gel Crude Extract Prep_HPLC Step 2: Preparative Reverse-Phase HPLC Silica_Gel->Prep_HPLC Partially Purified This compound Fractions Pure_Mycinamicin_IV Purified this compound (>95% Purity) Prep_HPLC->Pure_Mycinamicin_IV Highly Purified This compound

Caption: Overall workflow for the production and purification of this compound.

Data Presentation: Purification Performance

The following tables summarize the expected quantitative data at each stage of the purification process. These values are representative and may vary depending on the initial concentration of this compound in the crude extract and the specific chromatographic conditions used.

Table 1: Quantitative Summary of this compound Purification

Purification StepTotal Solids (mg)This compound (mg)Purity (%)Step Yield (%)Overall Yield (%)
Crude Extract10,0005005-100
Silica Gel Chromatography1,000400408080
Preparative RP-HPLC300270>9567.554

Experimental Protocols

Protocol 1: Initial Purification by Silica Gel Column Chromatography

This protocol describes the initial purification of this compound from a crude extract using silica gel column chromatography. This step aims to remove a significant portion of impurities and separate the mycinamicin complex from highly polar and non-polar compounds.

Materials and Reagents:

  • Crude mycinamicin extract

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH) (HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in dichloromethane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a level and compact bed.

    • Equilibrate the column by passing 2-3 column volumes of 100% dichloromethane through it.

  • Sample Preparation and Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica to the top of the column.

  • Elution:

    • Begin elution with 100% dichloromethane.

    • Gradually increase the polarity of the mobile phase by introducing methanol in a stepwise gradient. A typical gradient might be:

      • 100% DCM (2 column volumes)

      • 1-5% MeOH in DCM (stepwise increments of 1%)

    • Maintain a constant flow rate throughout the elution process.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Monitor the separation by spotting fractions onto a TLC plate, developing it in a DCM:MeOH solvent system (e.g., 95:5), and visualizing the spots under a UV lamp.

    • Pool the fractions containing this compound based on the TLC analysis.

  • Solvent Evaporation:

    • Combine the this compound-rich fractions and remove the solvent using a rotary evaporator to obtain the partially purified product.

cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Post-processing Pack_Column Pack Silica Gel Column Load_Sample Load Crude Extract Pack_Column->Load_Sample Elution Elute with DCM/MeOH Gradient Load_Sample->Elution Collection Collect Fractions Elution->Collection TLC_Analysis Analyze Fractions by TLC Collection->TLC_Analysis Pooling Pool this compound Fractions TLC_Analysis->Pooling Evaporation Evaporate Solvent Pooling->Evaporation cluster_0 Preparation cluster_1 Separation & Collection cluster_2 Analysis & Final Product Prepare_MP Prepare Mobile Phases Equilibrate Equilibrate HPLC System Prepare_MP->Equilibrate Prepare_Sample Prepare & Inject Sample Equilibrate->Prepare_Sample Gradient_Elution Gradient Elution Prepare_Sample->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection Purity_Check Analyze Fraction Purity Fraction_Collection->Purity_Check Pooling Pool High-Purity Fractions Purity_Check->Pooling Solvent_Removal Solvent Removal/ Lyophilization Pooling->Solvent_Removal

References

Application Notes and Protocols for the Development of Stable Formulations for Mycinamicin IV Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin IV is a 16-membered macrolide antibiotic with significant potential in antibacterial research. A critical challenge in its development is the inherent instability of the macrolide structure, which can compromise its efficacy and shelf-life. These application notes provide a comprehensive guide to developing stable intravenous (IV) formulations of this compound, including protocols for stability testing and formulation development. The methodologies are based on established practices for similar macrolide antibiotics and provide a robust framework for your research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC37H61NO11PubChem
Molecular Weight695.9 g/mol PubChem
AppearanceWhite to off-white crystalline powder[1]
UV Absorption215 nm and ~280 nm[1]
SolubilitySparingly soluble in water, soluble in methanolGeneral macrolide properties

Stability Challenges of this compound

Like other macrolide antibiotics, this compound is susceptible to degradation under various environmental conditions. The primary degradation pathways are hydrolysis of the lactone ring and deglycosylation, which are significantly influenced by pH.[2][3]

Key Instability Factors:

  • pH: Macrolides are generally unstable in acidic and alkaline conditions, leading to the opening of the lactone ring and loss of biological activity.[2]

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Oxidation: The complex structure of macrolides can be susceptible to oxidative degradation.[2]

  • Light: Photodegradation can also contribute to the instability of macrolide antibiotics.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound. This protocol is adapted from studies on other macrolide antibiotics.[2]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Milli-Q water

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl and 1 mL of 1 N HCl in separate test tubes.

    • Keep the solutions at room temperature for 24 hours.

    • Neutralize the solutions with an equivalent amount of NaOH.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH and 1 mL of 1 N NaOH in separate test tubes.

    • Keep the solutions at room temperature for 24 hours.

    • Neutralize the solutions with an equivalent amount of HCl.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂ and 1 mL of 30% H₂O₂ in separate test tubes.

    • Keep the solutions at room temperature for 24 hours.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a thermostatic oven at 60°C for 48 hours.

    • Dissolve the heat-treated sample in methanol and dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light (254 nm) in a photostability chamber for 24 hours.

    • Dissolve the light-exposed sample in methanol and dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Data Presentation:

Stress ConditionReagent ConcentrationDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 N HCl24 hRT
1 N HCl24 hRT
Alkaline Hydrolysis0.1 N NaOH24 hRT
1 N NaOH24 hRT
Oxidative Degradation3% H₂O₂24 hRT
30% H₂O₂24 hRT
Thermal Degradation-48 h60°C
Photolytic Degradation-24 hRT
Protocol 2: Development of a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the degradation of this compound and separating it from its degradation products.[4][5]

Objective: To develop and validate an HPLC method for the analysis of this compound and its degradation products.

Materials and Equipment:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (pH 6.8)

  • This compound reference standard and forced degradation samples

Chromatographic Conditions (starting point):

  • Mobile Phase: Acetonitrile: 0.05 M Ammonium acetate buffer (pH 6.8) in a gradient elution.

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: 30% to 70% Acetonitrile

    • 20-25 min: 70% Acetonitrile

    • 25-30 min: 70% to 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines for:

  • Specificity (peak purity analysis of the parent drug peak)

  • Linearity (concentration range to be determined)

  • Accuracy (recovery studies)

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Protocol 3: Formulation Development and Stability Testing

This protocol outlines a general approach to developing a stable injectable formulation of this compound. The selection of excipients is critical for enhancing stability.[6][7]

Objective: To prepare and evaluate the stability of different this compound formulations.

Materials:

  • This compound

  • Excipients (see table below for suggestions)

  • Water for Injection (WFI)

  • Sterile vials and stoppers

  • Stability chambers (ICH conditions)

Formulation Strategy: The primary goal is to maintain a pH between 6.0 and 7.0, where macrolides generally exhibit better stability.[3] Cosolvents and complexing agents can be used to improve solubility and stability.

Trial Formulations:

Formulation IDThis compound (mg/mL)Buffer System (pH 6.5)CosolventStabilizer/Tonicity Agent
F110Phosphate bufferPropylene Glycol (20%)Mannitol (5%)
F210Citrate bufferPEG 400 (30%)Sorbitol (5%)
F310Phosphate buffer-Hydroxypropyl-β-cyclodextrin (10%)
F4 (Control)10WFI only--

Procedure:

  • Preparation: Prepare each formulation by dissolving the excipients in WFI, followed by the addition of this compound. Adjust the pH if necessary.

  • Sterilization: Sterilize the formulations by filtration through a 0.22 µm filter.

  • Filling: Aseptically fill the sterile formulations into sterile vials and seal with sterile stoppers.

  • Stability Study: Place the vials in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Analysis: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months) and analyze for:

    • Appearance (color, clarity, precipitation)

    • pH

    • Assay of this compound (using the stability-indicating HPLC method)

    • Related substances (degradation products)

Data Presentation:

Stability Data for Formulation F1 at 40°C/75% RH

Time (Months)AppearancepHAssay (% of Initial)Total Impurities (%)
0Clear, colorless6.5100.00.1
1
3
6

Visualizations

G cluster_0 Forced Degradation Workflow Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Stock Solution->Alkaline Hydrolysis Oxidative Degradation Oxidative Degradation Stock Solution->Oxidative Degradation HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Alkaline Hydrolysis->HPLC Analysis Oxidative Degradation->HPLC Analysis Thermal Degradation Thermal Degradation Thermal Degradation->HPLC Analysis Photolytic Degradation Photolytic Degradation Photolytic Degradation->HPLC Analysis

Caption: Workflow for Forced Degradation Studies of this compound.

G Mycinamicin_IV This compound (16-membered lactone ring) Degradation_Product_1 Hydrolyzed Product (Open lactone ring) Mycinamicin_IV->Degradation_Product_1 Acid/Base Hydrolysis Degradation_Product_2 Deglycosylated Product Mycinamicin_IV->Degradation_Product_2 Hydrolysis Degradation_Product_3 Oxidized Product Mycinamicin_IV->Degradation_Product_3 Oxidation

Caption: Postulated Degradation Pathways of this compound.

G cluster_1 Formulation Development and Stability Testing Workflow Formulation_Preparation Formulation Preparation (with excipients) Sterilization Sterilization Formulation_Preparation->Sterilization Aseptic_Filling Aseptic_Filling Sterilization->Aseptic_Filling Stability_Storage Stability Storage (ICH Conditions) Aseptic_Filling->Stability_Storage Sample_Analysis Sample Analysis (HPLC, pH, Appearance) Stability_Storage->Sample_Analysis Data_Evaluation Data Evaluation and Shelf-life Estimation Sample_Analysis->Data_Evaluation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mycinamicin IV Production in Micromonospora griseorubida

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Mycinamicin IV during fermentation of Micromonospora griseorubida. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key biological pathways and workflows.

Troubleshooting Guide

This guide addresses common issues encountered during M. griseorubida fermentation for this compound production.

Issue ID Problem Potential Cause Recommended Action Expected Outcome
MYC-001 Low or no this compound production Inadequate sulfate concentration in the medium. Mycinamicin production is significantly enhanced by sulfate ions, which are crucial for the biosynthesis of dotriacolide, a compound that aids in mycinamicin secretion.[1]Supplement the fermentation medium with magnesium sulfate (MgSO₄·7H₂O). The optimal concentration can be determined by testing a range from 2 to 8 mg/mL.[1]A dose-dependent increase in both dotriacolide and mycinamicin production. At an optimal concentration of 6 mg/mL of MgSO₄·7H₂O, a marked stimulation in mycinamicin yield is expected.[1]
MYC-002 Mycinamicin production stalls prematurely Strain degeneration. Serial subculturing of M. griseorubida can lead to a decline in antibiotic production capabilities.Revive a fresh culture from a frozen stock. If the issue persists, consider a strain improvement program involving mutagenesis and screening.Restoration of original production levels.
MYC-003 Inconsistent yields between batches Variability in media components. The quality and composition of complex media components like soybean meal or yeast extract can vary significantly between suppliers and batches.Use high-quality, standardized media components. Test different suppliers and lots to identify those that provide the most consistent results.Improved batch-to-batch consistency in this compound yield.
MYC-004 Accumulation of early biosynthetic intermediates Bottleneck in the mycinamicin biosynthetic pathway. This could be due to mutations in the genes encoding the enzymes responsible for later steps in the pathway, such as glycosylation or oxidation.Analyze the culture broth for the accumulation of known intermediates. If a specific intermediate is identified, consider genetic engineering approaches to enhance the expression of the downstream genes.Conversion of intermediates to the final product, increasing the overall yield of this compound.
MYC-005 Poor cell growth Suboptimal fermentation conditions. Issues with pH, temperature, aeration, or nutrient availability can inhibit the growth of M. griseorubida.Optimize fermentation parameters such as temperature (around 30-34°C), pH (maintain between 6.8 and 7.2), and dissolved oxygen levels. Ensure that the medium provides all essential nutrients.Robust cell growth and a corresponding increase in this compound production.
MYC-006 Contamination of the culture Introduction of foreign microorganisms. Contamination can outcompete M. griseorubida for nutrients and produce inhibitory compounds.Implement strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling. Use of appropriate antibiotics in the seed culture medium can also help.A pure culture of M. griseorubida leading to unimpeded mycinamicin production.

Frequently Asked Questions (FAQs)

Q1: What is the role of dotriacolide in mycinamicin production?

A1: Dotriacolide is an O-sulfate ester compound also produced by Micromonospora griseorubida. It plays a crucial role in enhancing mycinamicin production by forming micelles with the mycinamicin molecules. This micelle formation is thought to facilitate the secretion of mycinamicin out of the cell, thereby reducing end-product inhibition and increasing the overall yield.[1]

Q2: Can I add dotriacolide directly to the culture medium to improve yield?

A2: Yes. In strains of M. griseorubida that are non-producers of dotriacolide, the addition of exogenous dotriacolide to the culture medium has been shown to increase mycinamicin production to levels comparable to those of dotriacolide-producing strains.[1]

Q3: What are the key gene clusters involved in this compound biosynthesis?

A3: The biosynthesis of mycinamicin is governed by a large gene cluster that includes genes for the polyketide synthase (PKS) responsible for assembling the macrolide ring, as well as genes for the biosynthesis of the deoxy-sugars desosamine and mycinose, and for their attachment to the macrolide core. The core PKS is encoded by the mycA locus.[2]

Q4: Are there any known regulatory genes that control mycinamicin production?

A4: While the complete regulatory network for mycinamicin biosynthesis is not fully elucidated, it is known that macrolide biosynthesis in actinomycetes is typically controlled by a combination of pathway-specific regulatory genes located within the biosynthetic gene cluster and global regulators that respond to nutritional and environmental signals. These can include SARP (Streptomyces Antibiotic Regulatory Protein) family regulators and two-component systems.

Q5: What is the expected ratio of different mycinamicin congeners in the fermentation broth?

A5: An industrial producing strain of M. griseorubida typically produces mycinamicin I and II as the two major products at a ratio of approximately 3:7. This compound is a precursor to these and other mycinamicins.[1]

Quantitative Data

Table 1: Effect of MgSO₄·7H₂O Concentration on Mycinamicin and Dotriacolide Production

MgSO₄·7H₂O (mg/mL)Mycinamicin Production (relative units)Dotriacolide Production (relative units)
01.00.5
22.52.0
44.03.8
65.25.0
84.84.6

Data synthesized from descriptions in FEMS Microbiology Letters, 167(1), 95-100.[1]

Table 2: Effect of Dotriacolide Addition on Mycinamicin Production in a Non-Producing Mutant

Dotriacolide Added (mg/mL)Mycinamicin Production (relative to wild-type)
00.2
10.6
20.9
41.0

Data synthesized from descriptions in FEMS Microbiology Letters, 167(1), 95-100.[1]

Experimental Protocols

Protocol 1: Fermentation of M. griseorubida for this compound Production
  • Seed Culture Preparation:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a fresh culture of M. griseorubida from a plate or a frozen stock.

    • Incubate at 32°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture:

    • Prepare the production medium with the following composition per liter: Soluble starch (50 g), Soybean meal (20 g), Yeast extract (2 g), CaCO₃ (3 g), and MgSO₄·7H₂O (6 g). Adjust the pH to 7.0.

    • Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture.

    • Incubate at 32°C for 7-9 days on a rotary shaker at 200 rpm.

  • Monitoring and Harvesting:

    • Monitor the pH and cell growth (e.g., by measuring packed mycelial volume) daily.

    • Harvest the culture broth at the peak of mycinamicin production, typically between day 7 and day 9.

  • Extraction and Analysis:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the mycinamicin from the supernatant using an equal volume of ethyl acetate.

    • Concentrate the organic phase and analyze the mycinamicin content by HPLC.

Protocol 2: Protoplast Preparation and Regeneration of M. griseorubida
  • Mycelium Growth:

    • Grow M. griseorubida in 50 mL of YEME medium containing 0.5% glycine for 36-40 hours at 32°C.

    • Harvest the mycelium by centrifugation and wash twice with 10.3% sucrose solution.

  • Protoplast Formation:

    • Resuspend the mycelial pellet in 5 mL of P buffer containing 1 mg/mL lysozyme.

    • Incubate at 30°C for 30-60 minutes with gentle shaking.

    • Monitor protoplast formation under a phase-contrast microscope.

    • Filter the suspension through cotton wool to remove mycelial fragments.

  • Protoplast Harvesting and Washing:

    • Centrifuge the filtered suspension at 800 x g for 10 minutes to pellet the protoplasts.

    • Gently resuspend the protoplasts in 1 mL of P buffer.

  • Regeneration:

    • Plate the protoplast suspension on R2YE agar medium.

    • Incubate at 30°C for 10-14 days until colonies appear.

Visualizations

Mycinamicin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_sugars Deoxysugar Biosynthesis cluster_tailoring Tailoring & Glycosylation Acetyl-CoA Acetyl-CoA PKS_module1 MycA (Module 1-7) Acetyl-CoA->PKS_module1 Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS_module1 Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_module1 Protomycinolide IV Protomycinolide IV PKS_module1->Protomycinolide IV Chain elongation & cyclization This compound This compound Protomycinolide IV->this compound Glycosylation with TDP-D-desosamine Glucose-1-P Glucose-1-P TDP-D-desosamine TDP-D-desosamine Glucose-1-P->TDP-D-desosamine myd genes TDP-L-mycinose TDP-L-mycinose Glucose-1-P->TDP-L-mycinose myc genes TDP-D-desosamine->Protomycinolide IV TDP-L-mycinose->this compound Mycinamicin V Mycinamicin V This compound->Mycinamicin V Hydroxylation (MycG) Mycinamicin I Mycinamicin I This compound->Mycinamicin I Epoxidation (MycG) Mycinamicin II Mycinamicin II Mycinamicin V->Mycinamicin II Epoxidation (MycG) Troubleshooting_Workflow start Low this compound Yield check_growth Check for adequate cell growth start->check_growth check_media Review media composition check_growth->check_media Yes optimize_conditions Optimize fermentation parameters (pH, temp, aeration) check_growth->optimize_conditions No check_strain Assess strain viability check_media->check_strain Sulfate OK add_sulfate Increase MgSO4 concentration check_media->add_sulfate Low Sulfate revive_culture Revive from frozen stock check_strain->revive_culture Degradation suspected end Improved Yield optimize_conditions->end add_sulfate->end revive_culture->end Regulatory_Pathway cluster_global Global Regulatory Signals cluster_pathway_specific Pathway-Specific Regulation cluster_biosynthesis Biosynthesis Nutrient Limitation\n(Phosphate, Nitrogen) Nutrient Limitation (Phosphate, Nitrogen) SARP_regulator Mycinamicin-specific SARP Regulator Nutrient Limitation\n(Phosphate, Nitrogen)->SARP_regulator Activates Growth Phase Growth Phase Growth Phase->SARP_regulator Activates myc_genes myc Biosynthetic Genes (mycA, myd, etc.) SARP_regulator->myc_genes Induces transcription This compound This compound myc_genes->this compound

References

overcoming purification difficulties of Mycinamicin IV from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mycinamicin IV Purification. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of this compound from complex mixtures, such as fermentation broths of Micromonospora griseorubida.

This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a more efficient and successful purification process.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its presence in a complex mixture of structurally similar analogues produced by Micromonospora griseorubida, including Mycinamicins I, II, III, and V, alongside other fermentation byproducts.[1] These closely related compounds often exhibit similar chromatographic behavior, making their separation difficult. Additionally, macrolide antibiotics can be susceptible to degradation under certain pH and temperature conditions, leading to low recovery rates.

Q2: What are the typical impurities I should expect in a Micromonospora griseorubida fermentation broth?

A2: Besides other Mycinamicin analogues, fermentation broths can contain a variety of impurities such as unused media components, proteins, nucleic acids, and other secondary metabolites produced by the microorganism.[2] Specifically for Micromonospora species, other classes of antibiotics like aminoglycosides have also been reported, which could be present as minor impurities.[3]

Q3: this compound appears to be degrading during purification. What conditions should I avoid?

A3: Macrolide antibiotics are generally susceptible to degradation under acidic and strongly basic conditions. It is advisable to maintain a pH range of 5-7 during purification.[4] Elevated temperatures can also lead to degradation, so it is recommended to perform purification steps at room temperature or below whenever possible. Forced degradation studies on similar macrolides have shown significant degradation under acidic, basic, and oxidative conditions.[5][6]

Troubleshooting Common Problems in Chromatography

Q4: I am seeing poor separation between this compound and other Mycinamicins on my silica gel column. What can I do?

A4:

  • Optimize your solvent system: The polarity of the mobile phase is critical. If your compounds are eluting too quickly and together, your solvent system is likely too polar. Conversely, if they are not moving, it is not polar enough. For polar compounds like Mycinamicins, a gradient elution starting with a non-polar solvent and gradually increasing the polarity is recommended. Try solvent systems containing chloroform and methanol, with a gradual increase in the methanol concentration.[7]

  • Try a different adsorbent: If silica gel is not providing adequate separation, consider using a diol-bonded silica gel, which can offer different selectivity for polar compounds.[8]

  • Sample Loading: Ensure you are not overloading the column. Overloading leads to broad peaks and poor resolution. As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase.

Q5: My peaks are tailing in my HPLC analysis. What is the cause and how can I fix it?

A5: Peak tailing in HPLC is a common issue, especially with basic compounds like this compound which contains a dimethylamino group.

  • Secondary Interactions: Tailing can be caused by interactions between the basic analyte and acidic residual silanol groups on the C18 column. Using an end-capped column or adding a competing base, such as triethylamine (TEA), to the mobile phase can mitigate these interactions.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape. For basic compounds, operating at a low pH (e.g., 2.5-3.5 with formic or acetic acid) can ensure the analyte is protonated and less likely to interact with silanols. Alternatively, a high pH (e.g., 9-10 with an appropriate buffer) can be used to suppress the ionization of silanols.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.

Q6: I am experiencing low recovery of this compound after purification. What are the potential reasons?

A6:

  • Degradation: As mentioned, this compound can degrade under harsh pH or high-temperature conditions. Ensure your purification workflow maintains a neutral to slightly acidic pH and avoids excessive heat.

  • Irreversible Adsorption: Your compound might be irreversibly binding to the stationary phase. This can sometimes occur with highly polar compounds on silica gel. If you suspect this, you can try a different stationary phase or a more polar mobile phase to elute the compound.

  • Incomplete Elution: The compound may not be fully eluting from the column. After your main elution, try flushing the column with a very strong solvent to see if more of your compound is recovered.

Data Presentation

The following tables summarize key data relevant to the purification and analysis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₇H₆₁NO₁₁--INVALID-LINK--
Molecular Weight695.9 g/mol --INVALID-LINK--
UV Absorptionλmax at 215 nm and ~280 nm
AppearanceWhite crystalline powder

Table 2: Example HPLC Conditions for Macrolide Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute compounds
Flow Rate 1.0 mL/min
Detection UV at 215 nm and 280 nm
Column Temperature 25-30 °C

Note: These are general starting conditions and may require optimization for your specific separation.

Experimental Protocols

This section provides detailed methodologies for the purification of this compound from a fermentation broth.

Protocol 1: Extraction and Initial Purification by Silica Gel Column Chromatography

  • Fermentation Broth Extraction:

    • Adjust the pH of the Micromonospora griseorubida fermentation broth to 8.5-9.0 with NaOH.

    • Extract the broth three times with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Silica Gel Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or chloroform).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Wash the packed column with 2-3 column volumes of the initial mobile phase.

  • Sample Loading and Elution:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., chloroform).

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with a non-polar mobile phase (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient. A common gradient could be from 100% chloroform to 90:10 chloroform:methanol.

    • Collect fractions and monitor the elution of compounds by Thin Layer Chromatography (TLC) or HPLC.

  • Fraction Pooling and Concentration:

    • Analyze the collected fractions to identify those containing this compound.

    • Pool the fractions containing the target compound.

    • Evaporate the solvent under reduced pressure to obtain the partially purified this compound.

Protocol 2: Final Purification by Preparative HPLC

  • System Preparation:

    • Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase conditions. A typical mobile phase would be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Sample Preparation and Injection:

    • Dissolve the partially purified this compound from the silica gel step in the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Inject the sample onto the preparative HPLC column.

  • Gradient Elution and Fraction Collection:

    • Run a gradient elution by increasing the concentration of the organic solvent over time to separate this compound from the remaining impurities.

    • Monitor the elution profile using a UV detector at 215 nm and 280 nm.

    • Collect fractions corresponding to the peak of this compound.

  • Purity Analysis and Final Product Preparation:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the organic solvent by evaporation.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Visualizations

Diagram 1: General Workflow for this compound Purification

G Fermentation Micromonospora griseorubida Fermentation Extraction Solvent Extraction (Ethyl Acetate, pH 8.5-9.0) Fermentation->Extraction Crude_Extract Crude Mycinamicin Mixture Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography (Chloroform/Methanol Gradient) Crude_Extract->Silica_Gel Partially_Purified Partially Purified This compound Silica_Gel->Partially_Purified Prep_HPLC Preparative HPLC (C18, Water/Acetonitrile Gradient) Partially_Purified->Prep_HPLC Pure_Mycinamicin_IV Pure this compound Prep_HPLC->Pure_Mycinamicin_IV

General workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Poor HPLC Peak Shape

G Start Poor HPLC Peak Shape (e.g., Tailing) Check_Column Is the column old or overloaded? Start->Check_Column Yes_Column Yes Check_Column->Yes_Column No_Column No Check_Column->No_Column Replace_Column Replace or wash the column. Reduce sample concentration. Yes_Column->Replace_Column Check_Mobile_Phase Is the mobile phase pH appropriate? No_Column->Check_Mobile_Phase Yes_pH Yes Check_Mobile_Phase->Yes_pH No_pH No Check_Mobile_Phase->No_pH Check_Interactions Consider secondary interactions with silanol groups. Yes_pH->Check_Interactions Adjust_pH Adjust pH (e.g., add formic acid) or add a competing base (e.g., TEA). No_pH->Adjust_pH Use_Endcapped Use an end-capped column. Check_Interactions->Use_Endcapped

Troubleshooting logic for addressing poor peak shape in HPLC.

References

troubleshooting variability in Mycinamicin IV antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mycinamicin IV antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve variability in their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound antibacterial susceptibility testing.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Q1: My MIC values for this compound are fluctuating between experiments. What are the potential causes?

A1: Variability in MIC values is a common issue and can stem from several factors. The most critical parameters to control are the bacterial inoculum concentration, the precise preparation of antibiotic dilutions, and consistent incubation conditions.[1][2] It is essential to use a standardized protocol to ensure reproducibility.[1][2][3]

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Ensure the bacterial culture is in the logarithmic growth phase and adjust the inoculum to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/ml.[4]

  • Verify Antibiotic Stock and Dilutions: Re-evaluate the preparation of your this compound stock solution and the serial dilutions. Use calibrated pipettes and ensure the antibiotic is fully solubilized.[1]

  • Control Incubation Conditions: Maintain a constant temperature (typically 35 ± 2°C) and incubation time (16-20 hours for many bacteria) in an appropriate atmosphere.[4]

  • Use Control Strains: Always include a quality control strain with a known this compound MIC range (e.g., a reference Staphylococcus aureus strain like ATCC 29213) to validate your assay.[5]

Issue 2: High Variability in Zone of Inhibition (ZOI) Diameters

Q2: I am performing a disk diffusion assay, and the zones of inhibition for this compound are not uniform. Why is this happening?

A2: Variability in ZOI diameters can be influenced by the agar composition, inoculum density, antibiotic disk potency, and incubation conditions.[6][7] The diffusion rate of the antibiotic through the agar is a critical factor that can be affected by these parameters.[6]

Troubleshooting Steps:

  • Agar Preparation and Depth: Ensure your Mueller-Hinton Agar (MHA) plates have a uniform depth (typically 4 mm) and a consistent pH. The composition of the agar can interfere with the function of some antimicrobial agents.[2][6]

  • Standardized Inoculum Lawn: The bacterial lawn should be confluent and uniform. Uneven streaking can lead to irregular zones.[7]

  • Antibiotic Disk Application: Place the this compound disks firmly on the agar surface to ensure complete contact.[4]

  • Incubation Time and Temperature: Consistent incubation is crucial as it affects both bacterial growth and antibiotic diffusion.[7]

Issue 3: No Zone of Inhibition Observed

Q3: I am not observing any zone of inhibition around my this compound disk. Does this mean my compound is inactive?

A3: While this could indicate a lack of activity against the tested strain, it can also be due to experimental error or specific properties of the compound. A lack of a zone of inhibition does not definitively mean the product is ineffective, as the disk diffusion method has its limitations.[6]

Troubleshooting Steps:

  • Check Bacterial Strain: Verify that the bacterial strain you are using is expected to be susceptible to macrolide antibiotics.

  • Confirm Disk Potency: Ensure the this compound disks have been stored correctly and have not expired.

  • Consider Compound Solubility: The disk diffusion method is best suited for water-soluble antimicrobial agents.[6] this compound's solubility characteristics might hinder its diffusion into the agar.

  • Perform an MIC Assay: A broth microdilution assay is a more direct measure of antimicrobial activity and is not dependent on diffusion through agar.[4][8]

Data Presentation

Table 1: Common Factors Affecting this compound Assay Variability and Recommended Controls
ParameterPotential IssueRecommended Control
Bacterial Inoculum Inconsistent cell densityStandardize to 0.5 McFarland before dilution
Growth Medium pH and cation variationsUse standardized Mueller-Hinton Broth/Agar
Incubation Temperature and time fluctuationsCalibrate incubator; use a consistent duration (e.g., 18h)
This compound Stock Degradation or precipitationPrepare fresh; store protected from light at 4°C
Pipetting/Dilution Inaccurate concentrationsUse calibrated micropipettes; perform serial dilutions carefully

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][3][4]

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Each well should contain 50 µL of the diluted antibiotic.

  • Prepare Bacterial Inoculum:

    • Culture the test bacterium overnight in MHB.

    • Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL after inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Disk Diffusion for Zone of Inhibition (ZOI) Assay

This protocol is based on the Kirby-Bauer disk diffusion susceptibility test method.[6][9]

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculate Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure a confluent lawn of growth.

  • Apply Antibiotic Disk:

    • Using sterile forceps, place a this compound disk onto the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Measure Zone of Inhibition:

    • After incubation, measure the diameter of the zone of no bacterial growth around the disk in millimeters.

Visualizations

Diagram 1: this compound Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis.[5] It achieves this by binding to the 50S ribosomal subunit near the peptidyl transferase center, effectively blocking the nascent peptide exit tunnel.[5] This prevents the growing polypeptide chain from elongating, ultimately halting protein production and inhibiting bacterial growth.

Mycinamicin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_tunnel Nascent Peptide Exit Tunnel (NPET) 50S 50S Subunit NPET NPET 30S 30S Subunit Protein_Elongation Protein Elongation Mycinamicin_IV This compound Mycinamicin_IV->NPET Binds to Inhibition Inhibition Mycinamicin_IV->Inhibition Inhibition->Protein_Elongation Blocks

Caption: this compound binds to the nascent peptide exit tunnel in the 50S ribosomal subunit, inhibiting protein synthesis.

Diagram 2: Troubleshooting Workflow for Assay Variability

This workflow provides a logical sequence of steps to diagnose and resolve common issues in this compound antibacterial assays.

Troubleshooting_Workflow start Assay Variability Observed (MIC or ZOI) check_protocol Review Standard Operating Procedure (SOP) start->check_protocol check_reagents Verify Reagent Quality (Media, Antibiotic, Water) check_protocol->check_reagents check_inoculum Check Inoculum Preparation (McFarland, Growth Phase) check_reagents->check_inoculum check_equipment Calibrate Equipment (Pipettes, Incubator) check_inoculum->check_equipment run_qc Run Quality Control Strain check_equipment->run_qc qc_pass QC Within Range? run_qc->qc_pass issue_resolved Issue Resolved qc_pass->issue_resolved Yes re_evaluate Re-evaluate Assay Parameters and Consult Literature qc_pass->re_evaluate No re_evaluate->check_protocol

Caption: A step-by-step guide for troubleshooting inconsistent results in antibacterial susceptibility testing.

Diagram 3: Factors Influencing Zone of Inhibition Size

Several interacting factors can affect the outcome of a disk diffusion assay. This diagram illustrates the key variables.

ZOI_Factors cluster_factors Experimental Variables zoi Zone of Inhibition Diameter agar_depth Agar Depth & Composition agar_depth->zoi affects diffusion incubation Incubation Time & Temp incubation->zoi affects growth & diffusion inoculum Inoculum Density inoculum->zoi affects growth rate disk_potency Antibiotic Disk Potency disk_potency->zoi affects concentration gradient

Caption: Key experimental factors that can cause variability in the size of the zone of inhibition.

References

Mycinamicin IV Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mycinamicin IV. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Troubleshooting Guide: Common Stability Issues

This guide provides solutions to specific problems you may encounter with this compound solutions.

Problem Potential Cause Recommended Solution
Loss of biological activity in acidic buffer (pH < 6). Acid-catalyzed hydrolysis of the macrolide lactone ring or cleavage of glycosidic bonds. 16-membered macrolides can degrade in acidic conditions.Adjust the pH of your solution to a neutral or slightly alkaline range (pH 7.0-8.0) for improved stability. If acidic conditions are necessary for your experiment, prepare fresh solutions immediately before use and minimize exposure time.
Precipitation of this compound in aqueous solution. This compound has low aqueous solubility.Prepare a concentrated stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] Further dilute the stock solution in your aqueous experimental medium to the final desired concentration immediately before use.
Discoloration or appearance of unknown peaks in HPLC analysis after exposure to light. Photodegradation. Macrolide antibiotics can be susceptible to degradation upon exposure to UV or ambient light.[2]Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3] Store stock solutions and experimental samples in the dark whenever possible.
Gradual loss of potency during storage at room temperature or 4°C. Thermal degradation. Like many complex organic molecules, this compound will degrade over time, with the rate of degradation increasing with temperature.[4]For short-term storage (days to weeks), keep solutions at 2-8°C. For long-term storage (months), aliquot stock solutions and store them at -20°C or lower to minimize degradation.[1] Avoid repeated freeze-thaw cycles.
Inconsistent experimental results between batches of solutions. Inconsistent solution preparation, improper storage, or degradation of the compound.Follow a standardized and validated protocol for solution preparation. Ensure accurate weighing of the compound and precise solvent measurements. Always use fresh or properly stored stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in one of these solvents.

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C in tightly sealed, light-protected containers.[1] This will prevent degradation from repeated freeze-thaw cycles and exposure to light and moisture. For short-term storage (up to a week), the solution can be stored at 4°C.

Q3: At what pH is this compound most stable?

A3: While specific data for this compound is limited, 16-membered macrolides like Tylosin are generally more stable in neutral to slightly alkaline conditions (pH 7-8).[5] Acidic conditions (below pH 6) can lead to rapid degradation.[5]

Q4: Can I autoclave my medium containing this compound?

A4: No, you should not autoclave solutions containing this compound. The high temperatures will cause significant degradation. Prepare your medium, autoclave it, and then add the required amount of this compound from a filter-sterilized stock solution once the medium has cooled to room temperature.

Q5: How can I check if my this compound solution has degraded?

A5: The most reliable method is to use a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC).[6] A loss in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability. You can also perform a bioassay to check for a decrease in antimicrobial activity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh 10 mg of this compound powder into the tube.

  • Add 1.0 mL of DMSO to the tube using a calibrated micropipette.

  • Vortex the tube until the this compound powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Label the tubes with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound stock solution (1 mg/mL in a suitable solvent like acetonitrile or methanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at 60°C for specified time points.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for specified time points.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the this compound stock solution in an oven at a set temperature (e.g., 60°C).

    • Withdraw samples at specified time points and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a sample of the this compound stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a suitable HPLC method (a C18 column with a gradient of acetonitrile and a suitable buffer is a good starting point).

    • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks, which represent degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solution Instability start Start: Experiencing issues with this compound solution issue Identify the primary issue start->issue loss_activity Loss of Biological Activity issue->loss_activity Activity precipitation Precipitation in Solution issue->precipitation Solubility discoloration Discoloration / Extra HPLC Peaks issue->discoloration Appearance inconsistency Inconsistent Results issue->inconsistency Reproducibility sub_loss_activity Check pH of solution loss_activity->sub_loss_activity sub_precipitation Check solvent system precipitation->sub_precipitation sub_discoloration Exposed to light? discoloration->sub_discoloration standardize_protocol Standardize preparation and storage protocols inconsistency->standardize_protocol acidic Acidic (pH < 6)? sub_loss_activity->acidic neutral_alkaline Neutral/Alkaline? acidic->neutral_alkaline No adjust_ph Adjust pH to 7-8 or prepare fresh solution before use acidic->adjust_ph Yes check_storage Check storage conditions (temp, light) neutral_alkaline->check_storage improper_storage Improper Storage? check_storage->improper_storage store_cold_dark Store at -20°C, protected from light improper_storage->store_cold_dark Yes other_factors Consider other factors (e.g., contamination) improper_storage->other_factors No aqueous Purely Aqueous? sub_precipitation->aqueous use_cosolvent Prepare stock in DMSO/Ethanol, then dilute aqueous->use_cosolvent Yes sub_discoloration->check_storage No protect_light Use amber vials or wrap in foil sub_discoloration->protect_light Yes

Caption: Troubleshooting workflow for this compound solution instability.

Degradation_Pathway Inferred Degradation Pathways for this compound* mycinamicin_iv This compound acid_hydrolysis Acid Hydrolysis (pH < 6) mycinamicin_iv->acid_hydrolysis alkaline_hydrolysis Neutral/Alkaline Hydrolysis (pH > 7) mycinamicin_iv->alkaline_hydrolysis oxidation Oxidation (e.g., H₂O₂) mycinamicin_iv->oxidation photodegradation Photodegradation (UV/Light) mycinamicin_iv->photodegradation hydrolyzed_lactone Hydrolyzed Lactone Ring acid_hydrolysis->hydrolyzed_lactone cleaved_sugars Cleavage of Glycosidic Bonds acid_hydrolysis->cleaved_sugars aldol_adduct Aldol Addition Products alkaline_hydrolysis->aldol_adduct oxidized_products Oxidized Derivatives (e.g., epoxides) oxidation->oxidized_products isomers Photoisomers photodegradation->isomers note *Based on data for the structurally similar 16-membered macrolide, Tylosin.

Caption: Inferred degradation pathways for this compound.

References

strategies to prevent degradation of Mycinamicin IV during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Mycinamicin IV during extraction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Degradation due to improper pH: this compound, like many macrolides, is susceptible to hydrolysis under acidic or alkaline conditions. The lactone ring and glycosidic bonds can be cleaved, leading to inactive products.- Maintain the pH of the aqueous phase within a neutral or slightly acidic range (pH 6.0-7.5) during extraction. - Use buffered solutions to control pH fluctuations. - Minimize the duration of exposure to acidic or alkaline conditions, especially during back-extraction steps.
Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound.- Perform all extraction steps at reduced temperatures (4-15°C). - Use jacketed extraction vessels with a cooling circulator. - Avoid prolonged heating during solvent evaporation steps; use rotary evaporation under reduced pressure at a low temperature.
Incomplete Extraction: The chosen solvent system may not be optimal for partitioning this compound from the fermentation broth.- Optimize the solvent system. Common solvents for macrolide extraction include ethyl acetate, chloroform, and dichloromethane.[1][2] - Perform multiple extractions (e.g., 3-4 times) with fresh solvent to ensure complete recovery. - Adjust the pH of the fermentation broth to suppress the ionization of this compound and enhance its partitioning into the organic solvent.
Presence of Impurities in the Final Product Co-extraction of related compounds: The fermentation broth may contain other structurally similar mycinamicins or impurities that are co-extracted with this compound.- Utilize chromatographic purification methods such as silica gel adsorption or partition chromatography for separation.[1] - Employ a multi-step extraction process with different solvents to selectively extract this compound.
Formation of Degradation Products: The observed impurities may be degradation products of this compound formed during the extraction process.- Analyze the impurity profile using analytical techniques like HPLC or LC-MS/MS to identify potential degradation products. - Refer to the solutions for "Low Yield" to minimize degradation during extraction.
Emulsion Formation During Extraction High concentration of biomass or surfactants in the fermentation broth: This can lead to the formation of a stable emulsion layer between the aqueous and organic phases, hindering separation.- Centrifuge the fermentation broth at high speed to pellet the biomass before extraction. - Pretreat the broth with flocculating agents. - Add a small amount of a de-emulsifying agent, such as a higher alcohol (e.g., n-butanol). - Use a slow, gentle mixing technique instead of vigorous shaking.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the extraction of this compound?

A1: To minimize degradation, it is recommended to maintain a pH range of 6.0 to 7.5 during the extraction process. Macrolide antibiotics are known to be unstable in strongly acidic or alkaline conditions, which can lead to the hydrolysis of the lactone ring.[3][4]

Q2: How does temperature affect the stability of this compound during extraction?

A2: Higher temperatures accelerate the rate of chemical degradation of this compound. It is crucial to conduct all extraction and purification steps at reduced temperatures, ideally between 4°C and 15°C, to preserve the integrity of the molecule.

Q3: Which solvents are most suitable for extracting this compound?

A3: Solvents such as ethyl acetate, chloroform, and dichloromethane are commonly used for the extraction of macrolide antibiotics from fermentation broths.[1][2] The choice of solvent may need to be optimized based on the specific composition of the fermentation medium and the desired purity of the extract.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity of this compound and detecting the presence of degradation products.[1][5] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used for the identification and characterization of these degradation products.[6][7]

Q5: What are the expected degradation products of this compound?

A5: Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the glycosidic bonds, leading to the loss of the desosamine and mycinose sugar moieties. In alkaline conditions, hydrolysis of the lactone ring is the more probable degradation route.

Quantitative Data Summary

Table 1: Stability of Tylosin Under Various Stress Conditions [8]

Condition Time Degradation (%)
0.1 M HCl (Room Temperature)24 hSignificant Degradation
1.0 M NaOH (Room Temperature)24 hPartial Degradation
3% H₂O₂ (Room Temperature)24 hSignificant Degradation
Heat (100°C)24 hPartial Degradation
UV Light (254 nm)24 hPartial Degradation

Experimental Protocols

Protocol 1: General Extraction of this compound from Fermentation Broth
  • Harvest and Clarification: Centrifuge the Micromonospora griseorubida fermentation broth at 8,000 rpm for 20 minutes at 4°C to remove mycelia and other solid materials.

  • pH Adjustment: Adjust the pH of the supernatant to 7.0 with 1 M NaOH or 1 M HCl while stirring in an ice bath.

  • Solvent Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of cold ethyl acetate.

    • Gently invert the funnel 20-30 times to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh cold ethyl acetate.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath temperature maintained at or below 30°C.

  • Purification (Optional):

    • The crude extract can be further purified using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol).

Protocol 2: HPLC Analysis of this compound and its Degradation Products
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

Mycinamicin_IV This compound Acid_Hydrolysis Acidic Conditions (e.g., pH < 4) Mycinamicin_IV->Acid_Hydrolysis Base_Hydrolysis Alkaline Conditions (e.g., pH > 9) Mycinamicin_IV->Base_Hydrolysis Deglycosylation Deglycosylation Products (Loss of Desosamine and/or Mycinose) Acid_Hydrolysis->Deglycosylation Glycosidic bond cleavage Lactone_Cleavage Lactone Ring Cleavage Product Base_Hydrolysis->Lactone_Cleavage Ester hydrolysis cluster_extraction Extraction cluster_analysis Analysis Fermentation_Broth Fermentation Broth Clarification Clarification (Centrifugation) Fermentation_Broth->Clarification pH_Adjustment pH Adjustment (pH 6.0-7.5) Clarification->pH_Adjustment Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) pH_Adjustment->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract HPLC HPLC Analysis Crude_Extract->HPLC LCMS LC-MS/MS Analysis Crude_Extract->LCMS Purity_Assessment Purity Assessment HPLC->Purity_Assessment Degradation_Product_ID Degradation Product Identification LCMS->Degradation_Product_ID Start Low this compound Yield Check_pH Check pH of Extraction Start->Check_pH Check_Temp Check Extraction Temperature Check_pH->Check_Temp pH OK Adjust_pH Adjust pH to 6.0-7.5 Check_pH->Adjust_pH pH out of range Check_Solvent Evaluate Extraction Solvent & Protocol Check_Temp->Check_Solvent Temp OK Reduce_Temp Perform Extraction at 4-15°C Check_Temp->Reduce_Temp Temp too high Optimize_Solvent Optimize Solvent System & Increase Extraction Repetitions Check_Solvent->Optimize_Solvent Suboptimal End Yield Improved Check_Solvent->End Protocol Optimized Adjust_pH->Check_Temp Reduce_Temp->Check_Solvent Optimize_Solvent->End

References

Optimization of Glycosylation Steps in Mycinamicin IV Total Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Mycinamicin IV, with a specific focus on the critical glycosylation steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the glycosylation steps of this compound total synthesis?

A1: The attachment of the carbohydrate moieties, D-desosamine and D-mycinose, to the aglycone core of this compound is a well-documented challenge in its total synthesis.[1][2] Key difficulties include:

  • Low yields: Achieving high yields for the glycosidic bond formation can be problematic due to the complex and sterically hindered nature of both the aglycone and the sugar donors.

  • Stereoselectivity: Controlling the stereochemistry of the newly formed glycosidic linkage to obtain the desired anomer is often challenging.[3]

  • Timing of glycosylation: The stage at which the glycosylation is performed in the overall synthetic sequence is critical and can significantly impact the outcome.[1]

  • Synthesis of rare deoxy sugars: The carbohydrate units themselves, particularly the de novo synthesis of rare deoxy sugars like D-desosamine, can be a formidable challenge.[2][3]

  • Promoter/activator selection: The choice of glycosidation promoter is crucial for success and often requires systematic screening.[2][3]

Q2: What are some recommended starting points for optimizing the glycosylation reaction conditions?

A2: A systematic screening of reaction conditions is highly recommended for optimizing the glycosylation steps.[1][2] Based on successful syntheses, key parameters to investigate include:

  • Glycosyl Donor: Trichloroacetimidate donors have been used effectively. The choice of protecting groups on the sugar is also critical.

  • Activator/Promoter: Silyl triflates, such as TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate), have proven effective in promoting the desired glycosylation.[2] The reactivity of different silyl triflates can vary, warranting a screening of alternatives.[1]

  • Solvent and Temperature: These parameters can significantly influence reaction rates and selectivity. Non-polar aprotic solvents are often a good starting point.

  • Protecting Groups: The protecting group strategy for both the aglycone and the sugar donor must be carefully planned to avoid unwanted side reactions and to allow for selective deprotection later in the synthesis.

Q3: How can I improve the β-selectivity of the glycosylation for the attachment of D-desosamine?

A3: Achieving β-selectivity can be challenging. In the synthesis of this compound, the use of TBSOTf as a promoter in the glycosylation of the aglycone with a D-desosamine donor has been reported to furnish the desired β-glycoside as the only anomer in high yield.[2] The choice of protecting groups on the desosamine donor can also influence the stereochemical outcome.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of glycosylated product 1. Inactive glycosyl donor. 2. Insufficient activation of the donor. 3. Steric hindrance at the reaction site. 4. Decomposition of starting materials or product.1. Prepare a fresh glycosyl donor and confirm its structure and purity. 2. Screen different activators/promoters (e.g., various silyl triflates) and optimize the reaction temperature.[1] 3. Consider a different protecting group strategy to reduce steric bulk. 4. Perform the reaction at a lower temperature and monitor for byproducts.
Poor stereoselectivity (formation of anomeric mixtures) 1. Suboptimal activator/promoter. 2. Inappropriate solvent. 3. Wrong choice of protecting group at C2 of the sugar donor.1. Systematically screen different promoters.[2][3] 2. Investigate the effect of different solvents on the anomeric ratio. 3. A participating protecting group at the C2 position of the sugar can favor the formation of a 1,2-trans-glycosidic bond.
Aglycone decomposition 1. Harsh reaction conditions (e.g., strong acid). 2. Incompatible protecting groups.1. Use milder activators and control the reaction temperature carefully. 2. Re-evaluate the protecting group strategy to ensure stability under the glycosylation conditions.
Difficulty in purifying the glycosylated product 1. Co-elution with byproducts. 2. Instability of the product on silica gel.1. Employ different chromatography techniques (e.g., reversed-phase HPLC). 2. Cleavage of a terminal silyl ether post-glycosylation has been shown to facilitate purification.[2]

Quantitative Data Summary

Glycosylation Step Glycosyl Donor Acceptor Promoter Yield Anomeric Ratio (α:β) Reference
Attachment of D-desosamine derivativeTrichloroacetimidateMycinolide IV derivativeTBSOTf84%Only β-anomer observed[2]
Test glycosylationNot specifiedNot specifiedAgClO₄72%1:6[3]
Test glycosylationNot specifiedNot specifiedNot specified86%1:26[3]

Experimental Protocols

General Procedure for TBSOTf-Promoted Glycosylation (Illustrative Example):

Note: This is a generalized protocol and may require significant optimization for specific substrates.

  • To a solution of the glycosyl acceptor (1.0 equiv) and the trichloroacetimidate glycosyl donor (1.5 equiv) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add activated molecular sieves (4 Å).

  • Stir the mixture for 30 minutes.

  • Add a solution of tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (0.2 equiv) in DCM dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with triethylamine.

  • Allow the mixture to warm to room temperature, filter through a pad of Celite, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the desired glycosylated product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Workup & Purification Aglycone Aglycone (Mycinolide IV derivative) Mix Mix Donor and Acceptor in Anhydrous Solvent Aglycone->Mix Donor Glycosyl Donor (e.g., Desosamine Trichloroacetimidate) Donor->Mix Activate Add Promoter (e.g., TBSOTf) at low temp. Mix->Activate Monitor Monitor Reaction (TLC) Activate->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Purify Purification (Chromatography) Quench->Purify Product Glycosylated Product Purify->Product troubleshooting_tree Start Low Glycosylation Yield? CheckDonor Check Donor Activity & Purity Start->CheckDonor Yes Success Improved Yield/ Selectivity Start->Success No ScreenPromoter Screen Promoters (e.g., different silyl triflates) CheckDonor->ScreenPromoter OptimizeTemp Optimize Temperature ScreenPromoter->OptimizeTemp CheckStereo Poor Stereoselectivity? OptimizeTemp->CheckStereo ChangeSolvent Change Solvent CheckStereo->ChangeSolvent Yes CheckStereo->Success No ChangeProtectingGroup Modify C2 Protecting Group ChangeSolvent->ChangeProtectingGroup ChangeProtectingGroup->Success

References

identifying and minimizing byproducts in Mycinamicin IV synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mycinamicin IV synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex macrolide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Transannular Lactol Byproduct During Deprotection

Q1: I'm observing significant formation of a transannular lactol byproduct and subsequent decomposition after cleaving the p-methoxybenzyl (PMB) ether at the C5 position. How can I prevent this?

A1: This is a known issue where the newly freed C5 hydroxyl group attacks the C9 ketone, forming an unstable hemiketal.[1] To minimize this, consider a strategic shift in your synthetic sequence.

Troubleshooting Steps:

  • Alter the Synthesis Timing: The most effective strategy is to perform the glycosylation at an earlier stage of the synthesis. By introducing the bulky sugar moiety at the C5 position before the late-stage deprotection steps, the steric hindrance can disfavor the intramolecular cyclization.

  • Protecting Group Strategy: If modifying the main synthetic route is not feasible, a careful selection of protecting groups for other hydroxyls that can be removed under conditions that do not favor cyclization is crucial.

  • Reaction Conditions for Deprotection: If you must proceed with the deprotection of the C5-OH, use very mild and anhydrous conditions and immediately carry the product to the next step without prolonged storage or purification to minimize decomposition of the sensitive hemiketal.[1]

Issue 2: Poor Stereoselectivity and Formation of Anomers during Glycosylation

Q2: My glycosylation reaction at the C5-OH is resulting in a mixture of α and β anomers with low yield for the desired β-anomer. How can I improve the stereoselectivity?

A2: The glycosylation of the aglycone is an "extremely hard problem" and achieving high stereoselectivity for the β-anomer requires careful selection of the glycosyl donor and promoter system.[2][3]

Troubleshooting Steps & Recommendations:

  • Choice of Glycosyl Donor: Trichloroacetimidate donors have been shown to be superior to glycosyl fluorides for this specific synthesis.[4]

  • Optimal Promoter System: The use of silyl triflates as promoters is critical. Specifically, tert-butyldimethylsilyl triflate (TBSOTf) has been successfully used to furnish the desired β-glycoside as the only anomer.[2][4]

  • Leverage the "Nitrile Effect": Performing the reaction in a solvent mixture containing acetonitrile (e.g., CH₂Cl₂/MeCN) can significantly enhance selectivity for the β-anomer, even with non-participating groups on the glycosyl donor. The acetonitrile is thought to coordinate to the transient oxocarbenium intermediate in an axial orientation for stereoelectronic reasons, blocking the α-face and directing the alcohol to attack from the β-face.[4]

  • Reaction Conditions: High dilution conditions can also favor the desired intramolecular reaction and improve yields.[4]

Table 1: Comparison of Glycosylation Conditions for C5-OH

Glycosyl DonorPromoterSolventObserved OutcomeCitation
Glycosyl FluorideVariousNot specifiedPoor selectivity (mixture of anomers)[4]
TrichloroacetimidateTBSOTfCH₂Cl₂Exclusive formation of β-anomer, 84% yield[2][4]
TrichloroacetimidateTBSOTfCH₂Cl₂/MeCNExclusive formation of β-anomer (modest yield)[4]
Issue 3: Isomerization During Vinylogous Mukaiyama Aldol Reaction

Q3: I am observing the formation of C6-epimers during the vinylogous Mukaiyama aldol reaction. How can I minimize the formation of this diastereomer?

A3: Some isomerization during this reaction can occur even if the starting aldehyde is isomerically pure.[1]

Troubleshooting Steps:

  • Freshly Prepared Aldehyde: Ensure the aldehyde used in the reaction is freshly prepared via Swern oxidation and used immediately to minimize any potential for epimerization prior to the reaction.[1]

  • Strict Temperature Control: Maintain rigorous temperature control during the reaction (e.g., -78 °C) as temperature fluctuations can contribute to increased isomerization.

  • Catalyst Loading: Ensure precise loading of the catalyst as variations can impact the stereochemical outcome.

  • Purification: While difficult, careful column chromatography may be employed to separate the desired diastereomer from the minor epimer. Characterization by Mosher-ester analysis can confirm the stereochemistry of the major product.[1]

Experimental Protocols

Protocol 1: High β-Selectivity Glycosylation of Mycinamicin Aglycone

This protocol is based on the successful glycosylation described in the total synthesis of this compound.[2][4]

Materials:

  • Mycinamicin aglycone (with free C5-OH), e.g., compound 34 from the literature.[4]

  • D-desosaminyl trichloroacetimidate donor (18f ).[4]

  • tert-Butyldimethylsilyl triflate (TBSOTf)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Acetonitrile (MeCN)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the mycinamicin aglycone in a mixture of anhydrous CH₂Cl₂/MeCN (1:1 v/v) to achieve high dilution (e.g., 0.01 M).

  • Add an excess of the D-desosaminyl trichloroacetimidate donor (approx. 1.5-2.0 equivalents) to the solution.

  • Cool the reaction mixture to the recommended temperature (e.g., -30 °C to 0 °C).

  • Slowly add TBSOTf (approx. 1.2 equivalents) dropwise to the cooled solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the desired β-glycoside.

Visual Guides

Byproduct Identification Workflow

The following diagram outlines a general workflow for identifying potential byproducts during the synthesis.

G cluster_0 Reaction Monitoring & Workup cluster_1 Byproduct Isolation & Characterization A Crude Reaction Mixture B TLC Analysis A->B Initial Check C LC-MS Analysis A->C Initial Check D Unexpected Spot(s) on TLC? B->D C->D E Column Chromatography D->E Yes I No Significant Byproducts D->I No F Isolate Byproduct(s) E->F G Structural Elucidation F->G H NMR (1H, 13C, COSY) Mass Spectrometry FTIR G->H J Identify Byproduct Structure (e.g., Anomer, Epimer, Lactol) G->J

Caption: Workflow for Byproduct Identification.

Decision Pathway for Minimizing Glycosylation Byproducts

This diagram illustrates the decision-making process for optimizing the crucial glycosylation step.

G A Goal: Synthesize β-glycoside of this compound B Problem: Low Yield / Anomer Mixture A->B C Review Glycosyl Donor B->C D Using Glycosyl Fluoride? C->D E Switch to Trichloroacetimidate Donor D->E Yes F Review Promoter System D->F No E->F G Using TBSOTf? F->G H Implement TBSOTf as Promoter G->H No I Review Solvent System G->I Yes H->I J Using MeCN Co-solvent? I->J K Add MeCN to leverage 'Nitrile Effect' J->K No L Optimized Conditions: High β-selectivity J->L Yes K->L

Caption: Decision Pathway for Glycosylation.

References

Technical Support Center: Mycinamicin IV Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mycinamicin IV. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the poor solubility of this compound in experimental buffers. Below you will find troubleshooting guides and frequently asked questions to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a macrolide antibiotic with a large, hydrophobic macrocyclic lactone ring.[1][2] This complex structure contributes to its low solubility in water and neutral pH buffers. Like many other macrolides, its solubility is also pH-dependent due to the presence of a basic dimethylamino group on the desosamine sugar moiety.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other poorly soluble macrolide antibiotics.[4] It is an effective solvent for a wide range of hydrophobic compounds.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% (v/v) is generally considered safe, although some robust cell lines may tolerate up to 1%. It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cell line.

Q4: Can I dissolve this compound directly in my experimental buffer?

A4: Direct dissolution of this compound in aqueous buffers, such as phosphate-buffered saline (PBS) or cell culture media, is generally not recommended due to its low aqueous solubility. This can lead to precipitation and an inaccurate final concentration of the compound in your experiment. The preferred method is to first prepare a high-concentration stock solution in DMSO and then dilute it into your experimental buffer.

Q5: Are there any alternative methods to improve the solubility of this compound in aqueous solutions?

A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include the use of co-solvents, pH adjustment, and complexation with cyclodextrins.

Troubleshooting Guide: Precipitate Formation in Experimental Buffers

Problem: I've diluted my this compound stock solution into my experimental buffer (e.g., PBS, cell culture medium), and I observe a precipitate.

This is a common issue arising from the poor aqueous solubility of this compound. Here are several troubleshooting steps you can take:

Solution 1: Optimize the Dilution of DMSO Stock Solution

The most common method for solubilizing this compound is to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous buffer.

Experimental Protocol: Preparation of this compound Working Solution using DMSO

  • Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved. Gentle warming or vortexing may aid dissolution.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution with your experimental buffer to reach the desired final concentration. It is crucial to add the DMSO stock to the buffer and not the other way around.

  • Vortex Immediately: Immediately after adding the DMSO stock to the buffer, vortex the solution vigorously to ensure rapid and uniform mixing. This can help prevent localized high concentrations of this compound that may precipitate out.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.5% v/v for cell-based assays).

ParameterRecommendation
Stock Solution Solvent 100% DMSO
Stock Solution Concentration 10-20 mM
Final DMSO Concentration ≤ 0.5% (v/v)
Solution 2: pH Adjustment

The solubility of macrolide antibiotics is often pH-dependent. The presence of the dimethylamino group in this compound suggests that its solubility may increase in acidic conditions due to the protonation of this group.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Add a small, consistent amount of this compound powder to each buffer.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.

  • Centrifuge the samples to pellet any undissolved compound.

  • Measure the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Note: While acidic conditions may improve solubility, ensure the chosen pH is compatible with your experimental system.

Solution 3: Use of Solubility Enhancers (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Experimental Protocol: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add this compound powder to the HP-β-CD solution.

  • Stir or sonicate the mixture until the this compound is fully dissolved.

  • Sterile filter the final solution before use in biological experiments.

ParameterRecommendation
Solubility Enhancer Hydroxypropyl-β-cyclodextrin (HP-β-CD)
HP-β-CD Concentration Start with a 1-10% (w/v) solution

Mechanism of Action and Cellular Effects

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and termination of protein synthesis.

Mycinamicin_IV_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Blocked_Exit_Tunnel Blocked Nascent Peptide Exit Tunnel 50S->Blocked_Exit_Tunnel leads to 30S 30S Subunit mRNA mRNA tRNA Peptidyl-tRNA tRNA->50S delivers amino acid Polypeptide Growing Polypeptide Chain tRNA->Polypeptide Polypeptide->Blocked_Exit_Tunnel cannot exit Mycinamicin_IV This compound Mycinamicin_IV->50S binds to Inhibition Protein Synthesis Inhibition Blocked_Exit_Tunnel->Inhibition

Caption: Mechanism of Action of this compound.

Signaling Pathways Affected by Macrolides

Beyond their direct antibacterial effects, macrolide antibiotics are known to have immunomodulatory properties by affecting various signaling pathways in host cells. This can be relevant for researchers studying the host-pathogen interaction or the anti-inflammatory effects of these compounds.

Macrolide_Signaling_Pathway TLR Toll-like Receptor (TLR) MAPK MAPK Pathway (ERK, JNK, p38) TLR->MAPK activates NFkB NF-κB Pathway TLR->NFkB activates Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokines ↑ Anti-inflammatory Cytokines (IL-10) NFkB->Anti_inflammatory_Cytokines

Caption: Simplified overview of signaling pathways modulated by macrolide antibiotics.

References

mitigating resistance development to Mycinamicin IV in bacterial cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mycinamicin IV. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the development of bacterial resistance to this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a 16-membered macrolide antibiotic.[1] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit in the nascent peptide exit tunnel, thereby blocking the elongation of the polypeptide chain.

Q2: What are the primary mechanisms by which bacteria develop resistance to this compound and other macrolides?

Bacteria primarily develop resistance to macrolides through three main mechanisms:

  • Target Site Modification: This is one of the most common mechanisms and involves the methylation of an adenine residue in the 23S ribosomal RNA (rRNA). This modification is carried out by enzymes encoded by erm (erythromycin ribosome methylation) genes. The methylation of the rRNA reduces the binding affinity of macrolide antibiotics, including this compound, to the ribosome.

  • Active Efflux: Bacteria can acquire genes that code for efflux pumps. These are membrane proteins that actively transport macrolide antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target at a high enough concentration to be effective.

  • Enzymatic Inactivation: Some bacteria can produce enzymes that inactivate macrolide antibiotics through hydrolysis of the macrolactone ring or by phosphorylation.

Q3: How can I minimize the development of resistance to this compound in my bacterial cultures?

Several strategies can be employed to mitigate the development of resistance:

  • Use of Appropriate Concentrations: Using this compound at concentrations significantly above the Minimum Inhibitory Concentration (MIC) can help to reduce the selection of resistant mutants.

  • Combination Therapy: Combining this compound with another antibiotic that has a different mechanism of action can be a highly effective strategy. This makes it more difficult for bacteria to develop resistance to both drugs simultaneously.

  • Use of Adjuvants/Potentiators: These are compounds that may not have antibacterial activity on their own but can enhance the efficacy of this compound or overcome existing resistance mechanisms. For example, an efflux pump inhibitor could be used in combination with this compound.

Q4: What are the signs of resistance development in my experiments?

A key indicator of resistance development is an increase in the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial culture over time or after repeated exposure. You may also observe the growth of bacterial colonies on agar plates containing concentrations of this compound that were previously inhibitory.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MIC results for this compound Inoculum preparation is inconsistent. Improper serial dilution of this compound. Variation in incubation time or temperature. Contamination of the bacterial culture.Standardize your inoculum preparation to a 0.5 McFarland standard. Carefully prepare fresh serial dilutions for each experiment. Ensure consistent incubation conditions (temperature and duration). Perform a purity check of your culture by plating on non-selective agar.
Unexpectedly rapid development of resistance Use of sub-lethal concentrations of this compound. High bacterial density in the culture. Presence of a subpopulation with intrinsic resistance.Determine the MIC accurately and use concentrations of this compound that are several-fold higher in your experiments. Start experiments with a standardized, lower-density inoculum. Consider performing a population analysis to check for pre-existing resistant subpopulations.
Combination therapy is not preventing resistance The combination of antibiotics is antagonistic. The concentrations used are not optimal for synergy. One of the antibiotics is degrading over the course of the experiment.Perform a checkerboard assay to confirm that the antibiotic combination is synergistic or at least additive, not antagonistic. Optimize the concentrations of both antibiotics to achieve the best synergistic effect. Check the stability of both antibiotics under your experimental conditions and replenish as needed.
Difficulty in dissolving this compound for stock solutions This compound may have limited solubility in aqueous solutions.Consult the manufacturer's instructions for the recommended solvent. Dimethyl sulfoxide (DMSO) is often a suitable solvent for macrolides. Ensure the final concentration of the solvent in your culture medium is not toxic to the bacteria.

Quantitative Data

Due to the limited availability of public data specific to this compound, the following tables provide illustrative data based on typical values for 16-membered macrolide antibiotics. Researchers should determine the precise values for their specific bacterial strains and experimental conditions.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Common Bacterial Strains

Bacterial StrainIllustrative MIC Range (µg/mL)Notes
Staphylococcus aureus (Macrolide-Susceptible)0.5 - 2.0
Staphylococcus aureus (MRSA, Macrolide-Resistant, ermC)> 128High-level resistance is common in strains with erm genes.
Streptococcus pneumoniae (Macrolide-Susceptible)0.06 - 0.5
Enterococcus faecalis8 - 64Enterococci often exhibit higher intrinsic resistance to macrolides.

Table 2: Illustrative Frequency of Spontaneous Resistance to this compound

Bacterial StrainSelective Concentration of this compound (x MIC)Illustrative Frequency of Resistance
Staphylococcus aureus4x MIC1 x 10-7 to 1 x 10-8
Streptococcus pneumoniae4x MIC5 x 10-8 to 5 x 10-9

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the standard method for determining the MIC of this compound.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Inoculum:

    • From a fresh agar plate, select several colonies and suspend them in saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated this compound solution to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the antibiotic.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Protocol 2: Determining the Frequency of Spontaneous Resistance

This protocol is used to estimate the rate at which spontaneous mutations conferring resistance to this compound arise.

Materials:

  • Bacterial culture

  • Tryptic Soy Agar (TSA) plates

  • TSA plates containing a selective concentration of this compound (e.g., 4x MIC)

Procedure:

  • Prepare a High-Density Culture:

    • Grow an overnight culture of the bacterium in a non-selective broth.

    • Determine the total number of viable cells (CFU/mL) by plating serial dilutions on non-selective TSA plates.

  • Selection of Resistant Mutants:

    • Plate a large, known volume of the undiluted overnight culture onto TSA plates containing the selective concentration of this compound. It is recommended to plate at least 108 to 109 cells to detect rare mutation events.

  • Incubation:

    • Incubate all plates (selective and non-selective) at 37°C for 24-48 hours, or until colonies are clearly visible.

  • Calculate the Frequency of Resistance:

    • Count the number of colonies on the selective plates (these are the resistant mutants).

    • Calculate the total number of bacteria plated on the selective plates.

    • The frequency of resistance is calculated as: (Number of resistant colonies) / (Total number of bacteria plated).

Protocol 3: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and a second antibiotic.

Materials:

  • This compound stock solution

  • Second antibiotic stock solution

  • 96-well microtiter plates

  • CAMHB

  • Bacterial inoculum prepared as in Protocol 1

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare serial two-fold dilutions of this compound along the x-axis of the 96-well plate.

    • Prepare serial two-fold dilutions of the second antibiotic along the y-axis of the plate.

    • This creates a grid where each well has a unique combination of concentrations of the two antibiotics.

  • Inoculation:

    • Inoculate all wells with the prepared bacterial suspension.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive or Indifferent

      • FIC Index > 4: Antagonism

Visualizations

Signaling Pathways and Experimental Workflows

resistance_mechanisms cluster_drug This compound cluster_bacterium Bacterial Cell mycinamicin This compound ribosome Ribosome (50S) mycinamicin->ribosome Binds to efflux_pump Efflux Pump mycinamicin->efflux_pump Exported by protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits erm_gene erm Gene methyltransferase Methyltransferase erm_gene->methyltransferase Encodes rRNA 23S rRNA methyltransferase->rRNA Methylates rRNA->ribosome Component of

Caption: Mechanisms of this compound action and bacterial resistance.

mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

synergy_logic start Perform Checkerboard Assay calculate_fic Calculate FIC Index start->calculate_fic fic_index FIC Index = FIC_A + FIC_B calculate_fic->fic_index synergy Synergy fic_index->synergy ≤ 0.5 additive Additive / Indifferent fic_index->additive > 0.5 and ≤ 4 antagonism Antagonism fic_index->antagonism > 4

Caption: Logic for interpreting synergy from a checkerboard assay.

References

improving the regioselectivity of enzymatic reactions in Mycinamicin biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the biosynthesis of Mycinamicin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the regioselectivity of enzymatic reactions in the Mycinamicin biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: Which enzymes in the Mycinamicin biosynthesis pathway are the primary targets for improving regioselectivity?

A1: The primary targets for improving regioselectivity are the cytochrome P450 monooxygenases, specifically MycG and MycCI . MycG is a particularly important target as it is a multifunctional enzyme that catalyzes sequential hydroxylation and epoxidation steps.[1][2][3][4] Altering the regioselectivity of MycG can lead to the production of novel Mycinamicin analogs with potentially improved therapeutic properties.

Q2: What are the main strategies for altering the regioselectivity of these enzymes?

A2: The main strategies include:

  • Site-directed mutagenesis: This is a precise method to introduce specific amino acid substitutions in the enzyme's active site to influence substrate binding and the position of oxidation.[5]

  • Directed evolution: This involves creating a large library of enzyme variants through random mutagenesis and screening for mutants with the desired regioselectivity.

  • Substrate engineering: Modifying the substrate can sometimes influence how it binds to the enzyme, thereby altering the site of enzymatic modification.

  • Computational modeling: In silico docking and molecular dynamics simulations can predict which amino acid residues are key for substrate recognition and regioselectivity, thus guiding site-directed mutagenesis efforts.[5]

Q3: How can I analyze the products of the enzymatic reactions to determine regioselectivity?

A3: The most common methods for analyzing the reaction products and determining the ratio of different regioisomers are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6] These techniques allow for the separation and identification of different Mycinamicin intermediates and analogs based on their retention times and mass-to-charge ratios. Nuclear Magnetic Resonance (NMR) spectroscopy is used for the definitive structural elucidation of novel products.

Q4: What are some common issues with expressing cytochrome P450 enzymes like MycG in E. coli?

A4: Common issues include low expression levels, formation of inactive P420 form, and problems with heme incorporation.[7][8] To troubleshoot these, you can try co-expressing with a chaperone protein, supplementing the culture medium with a heme precursor like 5-aminolevulinic acid, and optimizing expression conditions such as temperature and induction time.[7]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Site-directed mutagenesis yields no or very few colonies.
Possible Cause Suggested Solution
Low efficiency of competent cellsUse highly competent cells (>10^8 cfu/µg) and test their efficiency with a control plasmid.
Incorrect primer designEnsure primers are 25-45 bp long, with the mutation in the center, a GC content of >40%, and a melting temperature (Tm) >78°C.
Suboptimal PCR conditionsOptimize annealing temperature and extension time. Use a high-fidelity polymerase.[9]
Insufficient or poor-quality template DNAUse 1-10 ng of high-purity plasmid template for the PCR reaction.[9][10]
Incomplete DpnI digestionIncrease DpnI digestion time to ensure all parental methylated DNA is removed.[11]
Problem 2: Expressed P450 enzyme (e.g., MycG) is inactive or shows a peak at 420 nm instead of 450 nm in a CO-difference spectrum.
Possible Cause Suggested Solution
Misfolded or denatured enzymeOptimize expression conditions (e.g., lower temperature, different E. coli strain). Purify the enzyme under native conditions. A peak at 420 nm indicates the P450 has converted to the inactive P420 form.[8]
Insufficient heme incorporationSupplement the growth media with a heme precursor like 5-aminolevulinic acid.[7]
Missing or inefficient redox partnersCo-express the P450 with its native or a compatible ferredoxin and ferredoxin reductase. For instance, MycCI's optimal activity is dependent on the native ferredoxin MycCII.[1][2]
Incorrect assay conditionsEnsure the assay buffer has the optimal pH and contains necessary cofactors like NADPH.
Problem 3: HPLC/LC-MS analysis shows poor separation of product isomers.
Possible Cause Suggested Solution
Suboptimal chromatography conditionsOptimize the mobile phase gradient, column temperature, and flow rate.
Inappropriate column chemistryTest different reverse-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best resolution.
Co-elution of isomersIf baseline separation is not achievable, rely on the mass spectrometer to differentiate isomers based on their fragmentation patterns (MS/MS).

Quantitative Data Summary

The following table presents hypothetical data based on published research principles, illustrating how site-directed mutagenesis of MycG could alter the regioselectivity of hydroxylation on Mycinamicin IV.

MycG VariantC-14 Hydroxylation (%)C-10 Hydroxylation (%)Other Products (%)
Wild-Type95< 5< 1
F87A60355
T252A207010
F87A/T252A10855

Experimental Protocols

Site-Directed Mutagenesis of mycG

This protocol is a general guideline for introducing point mutations into the mycG gene cloned into an expression vector.

  • Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction with a high-fidelity DNA polymerase.

    • Use 1-10 ng of the plasmid containing the wild-type mycG gene as a template.

    • Use 125 ng of each primer.

    • Follow the polymerase manufacturer's recommendations for cycling conditions. A typical program includes an initial denaturation, 18-25 cycles of denaturation, annealing, and extension, and a final extension.

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental methylated template DNA.

  • Transformation: Transform 5 µL of the DpnI-treated DNA into highly competent E. coli cells. Plate on selective agar plates and incubate overnight at 37°C.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

In Vitro Assay of MycG Activity

This protocol describes a typical in vitro reaction to assess the regioselectivity of a MycG variant.

  • Reaction Mixture: In a total volume of 200 µL, combine:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 2 µM purified MycG variant

    • 4 µM ferredoxin

    • 0.5 µM ferredoxin reductase

    • 200 µM this compound (substrate)

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Quenching: Stop the reaction by adding an equal volume of cold ethyl acetate.

  • Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the organic (ethyl acetate) layer containing the products.

  • Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.

HPLC Analysis of Reaction Products

This protocol provides a starting point for the separation of Mycinamicin analogs.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

Visualizations

Mycinamicin_Biosynthesis_Pathway Propiomcin_Aglycone Propiomcin (Aglycone) Mycinamicin_VIII Mycinamicin VIII Propiomcin_Aglycone->Mycinamicin_VIII Glycosylation Mycinamicin_IV This compound Mycinamicin_VIII->Mycinamicin_IV MycCI (C-21 Hydroxylation) & Methylation Mycinamicin_V Mycinamicin V (C-14 Hydroxylated) Mycinamicin_IV->Mycinamicin_V MycG (C-14 Hydroxylation) Mycinamicin_I Mycinamicin I (C-12,13 Epoxidized) Mycinamicin_IV->Mycinamicin_I MycG (C-12,13 Epoxidation) Mycinamicin_II Mycinamicin II (Final Product) Mycinamicin_V->Mycinamicin_II MycG (C-12,13 Epoxidation)

Caption: Key steps in the late-stage biosynthesis of Mycinamicin.

Site_Directed_Mutagenesis_Workflow cluster_0 Molecular Biology cluster_1 Protein Expression & Purification cluster_2 Enzymatic Assay & Analysis Primer_Design Design Mutagenic Primers PCR PCR with High-Fidelity Polymerase Primer_Design->PCR DpnI_Digestion DpnI Digestion of Parental Plasmid PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Sequencing Sequence Verification Transformation->Sequencing Expression Expression of MycG Variant Sequencing->Expression Purification Purification of MycG Variant Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay HPLC_MS HPLC/LC-MS Analysis Enzyme_Assay->HPLC_MS Data_Analysis Data Analysis (Regioselectivity) HPLC_MS->Data_Analysis

Caption: Workflow for improving regioselectivity via site-directed mutagenesis.

Troubleshooting_Logic Start Experiment Start Check_Colonies Colonies on Plate? Start->Check_Colonies Check_Activity Enzyme Active? Check_Colonies->Check_Activity Yes Troubleshoot_Mutagenesis Troubleshoot Mutagenesis (Primers, PCR, Transformation) Check_Colonies->Troubleshoot_Mutagenesis No Check_Products Desired Products? Check_Activity->Check_Products Yes Troubleshoot_Expression Troubleshoot Expression & Purification Check_Activity->Troubleshoot_Expression No Success Experiment Successful Check_Products->Success Yes Troubleshoot_Assay Troubleshoot Assay & Analysis Check_Products->Troubleshoot_Assay No Troubleshoot_Mutagenesis->Start Troubleshoot_Expression->Start Troubleshoot_Assay->Start

Caption: A logical troubleshooting workflow for regioselectivity experiments.

References

troubleshooting low yields in the chemical synthesis of the mycinose moiety

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of the Mycinose Moiety

Welcome to the technical support center for the chemical synthesis of the mycinose moiety (6-deoxy-2,3-di-O-methyl-D-allose). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the mycinose synthesis is significantly lower than reported in the literature. Where should I begin troubleshooting?

A1: A low overall yield is a common issue in multi-step synthesis. A systematic approach is crucial for identifying the problematic step(s).

Initial Steps:

  • Re-evaluate Each Step: Analyze the yield and purity of the product from each individual reaction in your sequence. A single problematic step is often the primary cause of low overall yield.

  • Purity of Starting Materials: Ensure the purity of your initial substrates and reagents. Impurities can interfere with reactions, consume reagents, or complicate purification.

  • Solvent and Reagent Quality: Use dry, high-purity solvents, especially for moisture-sensitive reactions like glycosylations. Degraded reagents can lead to incomplete reactions or the formation of side products.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This helps determine the optimal reaction time and can reveal the formation of unexpected byproducts.

Below is a logical workflow to diagnose the issue.

G A Low Overall Yield Observed B Review Each Step's Yield & Purity Data A->B C Is a Specific Step Unusually Low? B->C D Focus Troubleshooting on that Step (See Specific FAQs Below) C->D Yes E Verify Purity of Starting Materials & Reagents C->E No/Unsure F Are Materials High Purity & Anhydrous? E->F G Repurify/Re-dry Materials and Repeat F->G No H Review Reaction Conditions (Temp, Time, Atmosphere) F->H Yes G->H I Are Conditions Optimal? H->I J Systematically Optimize Conditions I->J No K Problem Resolved I->K Yes J->K

Caption: General troubleshooting workflow for low yields.
Q2: I'm struggling with the glycosylation step to attach the mycinose moiety. The yield is low and I'm getting a mixture of anomers. What can I do?

A2: The glycosylation step is one of the most challenging aspects of this synthesis. Low yields and poor stereoselectivity are common hurdles. The outcome is highly dependent on the choice of glycosyl donor, acceptor, promoter, and solvent.[1]

Key Areas for Troubleshooting:

  • Glycosyl Donor Activation: The first step involves the activation of the leaving group on the glycosyl donor.[1] Ensure your promoter is active and used in the correct stoichiometric amount. For example, common promoters for glycosyl bromides are silver salts, while triflate-based promoters are used for thioglycosides.[1]

  • Solvent Choice: The solvent plays a critical role in stereoselectivity.[1]

    • Participating Solvents: Solvents like acetonitrile can participate in the reaction mechanism, often favoring the formation of 1,2-trans glycosides.

    • Non-Participating Solvents: Solvents like dichloromethane (DCM) or toluene are "non-participating" and their effect on stereoselectivity can be more complex, often depending on other factors.

  • Protecting Groups: The protecting groups on both the donor and acceptor are crucial. A bulky protecting group at the C2 position of the donor can direct the incoming acceptor to the opposite face, leading to high stereoselectivity.[1]

  • Temperature: Glycosylation reactions are often run at low temperatures (e.g., -78 °C) to control reactivity and improve selectivity. Ensure your temperature control is accurate.

Comparative Data on Glycosylation Conditions

Glycosyl DonorAcceptorPromoter/CatalystSolventTemp (°C)Yield (%)Anomeric Ratio (α:β)
Glycosyl Bromide(-)-MentholSilver SilicateCH2Cl2RT811:18
Glycosyl FluorideDisaccharide PrecursorCp2ZrCl2-AgBF4BenzeneRTHighHighly α-selective
OTCA DonorPrimary AlcoholFe(III) ChlorideDCMRTHigh1,2-trans selective[2]
OFox-imidate DonorVariousTMSOTfCH2Cl2-78Excellent1,2-trans selective[2]

This table is a generalized representation based on common glycosylation methods. Actual results will vary based on specific substrates.

G cluster_donor Glycosyl Donor cluster_acceptor Glycosyl Acceptor Donor Mycinose Donor (e.g., Trichloroacetimidate) Promoter Promoter (e.g., TMSOTf) Donor->Promoter Activation Acceptor Aglycone (Macrolide Core) Product Desired Glycoside Acceptor->Product Promoter->Product SideProduct Side Products (Hydrolysis, Orthoester) Promoter->SideProduct Solvent Solvent System (e.g., CH2Cl2) Solvent->Product

Caption: Key factors influencing glycosylation reactions.
Q3: I am having trouble with the selective protection and deprotection of hydroxyl groups, leading to unwanted side reactions. How can I improve this?

A3: A robust protecting group strategy is fundamental to the successful synthesis of complex molecules like mycinose. The key is to use "orthogonal" protecting groups, which can be removed under different conditions without affecting each other.[3]

Common Protecting Groups for Hydroxyls:

  • Silyl Ethers (TBDMS, TIPS): These are bulky groups often used for primary hydroxyls. They are stable under many conditions but are typically removed with fluoride sources (e.g., TBAF).

  • Benzyl Ethers (Bn): Very stable groups, removed by hydrogenolysis (H2, Pd/C). They are not suitable if your molecule has other reducible functional groups.

  • Acyl Groups (Ac, Bz): Acetyl or benzoyl groups are often used and are removed under basic (e.g., K2CO3, MeOH) or acidic conditions. They can sometimes migrate between adjacent hydroxyl groups.

Protecting Group Strategy Example:

  • Initial Protection: Protect the C4 hydroxyl with a stable group like a Benzyl ether (Bn).

  • Methylation: Perform the selective methylation at C2 and C3.

  • Final Steps: Deprotect the C4 hydroxyl under conditions that do not affect the newly installed methyl ethers or other groups on your macrolide.

Protocol: Selective Silylation of a Primary Hydroxyl

  • Dissolve the diol substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).

  • Add triethylamine (1.1 eq) and a catalytic amount of DMAP (0.05 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.05 eq) dissolved in a small amount of anhydrous DCM. The bulkiness of the TBDMS group often favors reaction at the less sterically hindered primary hydroxyl.[3]

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extract the product with DCM, dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting monosilylated product by column chromatography.

Q4: The methylation of the C2 and C3 hydroxyls is incomplete or results in a mixture of products. How can I optimize this step?

A4: The double methylation to form the characteristic 2,3-di-O-methyl ether of mycinose is a critical step. Incomplete reactions or undesired methylation at other positions can significantly lower the yield.

Optimization Strategies:

  • Choice of Base and Methylating Agent: A strong base is required to deprotonate the hydroxyl groups. Sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is a common choice. Methyl iodide (MeI) or dimethyl sulfate (DMS) are standard methylating agents.

  • Stoichiometry: Use a sufficient excess of both the base and the methylating agent to drive the reaction to completion. A typical starting point is 2.5-3.0 equivalents of NaH and MeI for each hydroxyl group being methylated.

  • Temperature: This reaction is often started at 0 °C during the addition of the base and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required, but this can also increase the risk of side reactions.

Example Protocol: Exhaustive Methylation

  • To a solution of the diol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Cool the reaction back to 0 °C and add methyl iodide (MeI, 5.0 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Carefully quench the reaction by slowly adding methanol at 0 °C to destroy excess NaH, followed by the addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the desired 2,3-di-O-methyl product.

References

preventing artifacts during the purification and crystallization of Mycinamicin IV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and crystallization of Mycinamicin IV. Our goal is to help you prevent the formation of artifacts and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Purification Issues

  • Question: During silica gel chromatography of my this compound extract, I'm observing multiple spots on TLC even after what should be the main fraction. What could be the cause of these artifacts?

    Answer: This is a common issue that can arise from several factors:

    • On-column Degradation: this compound, like many macrolides, can be sensitive to the acidic nature of standard silica gel. This can cause hydrolysis of the glycosidic bonds or other acid-catalyzed rearrangements.

    • Co-eluting Impurities: The fermentation broth of Micromonospora griseorubida contains several other mycinamicin analogues (e.g., Mycinamicin I, II, III, and V) that have similar polarities and may co-elute.[1] this compound is a biosynthetic precursor to Mycinamicins I, II, and V, making them likely process impurities.

    • Solvent Impurities: Peroxides in solvents like diethyl ether or THF, or acidic impurities in chlorinated solvents, can react with this compound on the column.

    Troubleshooting Steps:

    • Use Neutralized Silica Gel: Pre-treat your silica gel with a buffer or a base (e.g., triethylamine in the mobile phase) to neutralize acidic sites.

    • Optimize Mobile Phase: A well-optimized solvent system can improve the separation of closely related mycinamicins. Consider using a gradient elution.

    • Use High-Purity Solvents: Always use freshly opened, high-purity solvents to avoid reactive impurities.

    • Alternative Chromatography: Consider partition chromatography or preparative HPLC for better resolution.[1]

  • Question: My final purified this compound sample shows a gradual decrease in purity upon storage in solution. What is happening and how can I prevent it?

    Answer: this compound is susceptible to degradation in solution, especially under non-optimal conditions. The likely causes are hydrolysis and oxidation.

    Troubleshooting Steps:

    • Control pH: Store this compound solutions in a buffered system, ideally between pH 6.0 and 8.0. Acidic conditions can lead to the cleavage of the cladinose sugar, while basic conditions can cause epimerization or other rearrangements.

    • Low Temperature Storage: Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to slow down degradation kinetics.

    • Protect from Light: Photodegradation can occur. Store solutions in amber vials or protected from light.

    • Use Aprotic Solvents for Dry Storage: For long-term storage of the solid material, ensure it is completely dry and stored under an inert atmosphere. If a solvent is necessary, use a dry, aprotic solvent.

2. Crystallization Challenges

  • Question: I'm having difficulty obtaining single, well-diffracting crystals of this compound. I'm mostly getting oils, amorphous precipitates, or microcrystals. What can I do?

    Answer: Crystallization of macrolides can be challenging due to their conformational flexibility. Here are some strategies to overcome these issues:

    • Purity is Key: The presence of even minor impurities or degradation products can inhibit crystal growth. Ensure your starting material is of the highest possible purity (>98%).

    • Screen a Wide Range of Conditions: Use a sparse matrix screening approach to test a broad range of precipitants (salts, polymers), pH values, and additives.

    • Vapor Diffusion Methods: Hanging drop or sitting drop vapor diffusion are often successful for complex molecules like this compound. This allows for slow equilibration and promotes the growth of larger, more ordered crystals.

    • Control Nucleation and Growth: If you are getting too many small crystals, try reducing the protein concentration or the precipitant concentration to slow down nucleation. Seeding with a microcrystal from a previous experiment can also promote the growth of larger single crystals.

    • Consider Co-crystallization: If this compound is proving difficult to crystallize on its own, consider co-crystallization with a binding partner, if applicable, as this can stabilize a single conformation.

  • Question: My this compound crystals are fragile and diffract poorly. How can I improve their quality?

    Answer: Poor crystal quality can be due to internal disorder or suboptimal crystallization conditions.

    • Optimize Growth Conditions: Once you have initial crystals, perform optimization screens around those conditions. Finely tune the pH, precipitant concentration, and temperature.

    • Additives: Small molecule additives can sometimes improve crystal packing and stability. Consider screening additives like small polyols, non-detergent sulfobetaines, or various salts.

    • Cryoprotection: Improper cryoprotection can damage the crystal lattice. Screen different cryoprotectants and concentrations to find one that prevents ice formation without cracking the crystal. A mixture of the mother liquor with glycerol or ethylene glycol is a common starting point.

Data Presentation

Table 1: General Stability Profile of 16-Membered Macrolide Antibiotics Under Forced Degradation Conditions

Stress ConditionReagents and ConditionsPotential Degradation/ArtifactsGeneral Stability
Acidic Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 75°CCleavage of glycosidic bonds (loss of desosamine and mycinose sugars), hydrolysis of the lactone ring.Sensitive
Alkaline Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 75°CEpimerization at chiral centers, hydrolysis of the lactone ring.Sensitive
Oxidation 3% - 30% H₂O₂, Room TemperatureFormation of N-oxides on the desosamine sugar, epoxidation of double bonds in the macrolactone ring.Sensitive
Thermal Degradation Dry heat, elevated temperatures (e.g., 60-80°C)Dehydration, decarboxylation, and other complex rearrangements.Partially stable
Photodegradation Exposure to UV and/or visible lightComplex degradation pathways, often involving radical reactions.Partially stable

This table provides a generalized stability profile based on studies of similar macrolide antibiotics. The exact stability of this compound may vary.

Experimental Protocols

Detailed Methodology for the Purification of this compound from Fermentation Broth

This protocol is a representative method based on commonly used techniques for macrolide isolation.

1. Extraction from Fermentation Broth: a. Adjust the pH of the Micromonospora griseorubida culture broth to 8.5-9.0 with a suitable base (e.g., 2M NaOH). b. Extract the broth three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. c. Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution. d. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Silica Gel Adsorption Chromatography: a. Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) in a suitable solvent system, for example, a mixture of chloroform and methanol. b. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 10% methanol in chloroform). d. Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm and/or staining with anisaldehyde-sulfuric acid reagent). e. Combine the fractions containing pure this compound and evaporate the solvent.

3. (Optional) Preparative High-Performance Liquid Chromatography (HPLC): a. For higher purity, the semi-purified this compound from the silica gel column can be further purified by preparative reverse-phase HPLC. b. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer (e.g., ammonium acetate). c. A gradient elution from a lower to a higher concentration of acetonitrile is often employed. d. Monitor the elution with a UV detector at a suitable wavelength (e.g., 280 nm). e. Collect the peak corresponding to this compound and remove the solvent by lyophilization or evaporation.

Mandatory Visualizations

Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_steps Final Steps Fermentation_Broth Fermentation Broth (Micromonospora griseorubida) pH_Adjustment pH Adjustment (pH 8.5-9.0) Fermentation_Broth->pH_Adjustment Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) pH_Adjustment->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography (Gradient Elution) Crude_Extract->Silica_Gel Fraction_Analysis TLC/HPLC Analysis of Fractions Silica_Gel->Fraction_Analysis Semi_Pure Semi-Pure this compound Fraction_Analysis->Semi_Pure Prep_HPLC Preparative HPLC (Optional) Semi_Pure->Prep_HPLC Purity_Analysis Purity Analysis (HPLC, MS, NMR) Semi_Pure->Purity_Analysis Prep_HPLC->Purity_Analysis Crystallization Crystallization Screening Purity_Analysis->Crystallization Pure_Crystals Pure this compound Crystals Crystallization->Pure_Crystals

Caption: Workflow for the purification of this compound.

Degradation_Pathways cluster_degradation Potential Degradation Pathways (Artifacts) Mycinamicin_IV This compound Hydrolysis_Product Aglycone + Sugars (Desosamine, Mycinose) Mycinamicin_IV->Hydrolysis_Product Acidic Conditions Oxidation_Product N-Oxide or Epoxide Derivatives Mycinamicin_IV->Oxidation_Product Oxidizing Agents (e.g., peroxides) Isomerization_Product Epimers Mycinamicin_IV->Isomerization_Product Basic Conditions

Caption: Potential degradation pathways of this compound.

References

optimizing culture conditions for enhanced Mycinamicin IV production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on optimizing culture conditions for enhanced Mycinamicin IV production.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: Why am I observing low or no production of this compound?

Answer: Low or no yield of this compound can be attributed to several factors. Consider the following troubleshooting steps:

  • Sub-optimal Culture Medium: The composition of your fermentation medium is critical. The type and concentration of carbon and nitrogen sources can significantly impact antibiotic production.[1][2][3][4] Ensure you are using a suitable medium for Micromonospora griseorubida.

  • Incorrect pH of the Medium: The pH of the culture medium influences both microbial growth and the biosynthesis of secondary metabolites.[2][5] An unfavorable pH can lead to reduced yields. It is crucial to monitor and, if necessary, control the pH throughout the fermentation process.

  • Non-optimal Incubation Temperature: Fermentation temperature affects enzyme activity and microbial growth rates.[5][6][7][8] Deviations from the optimal temperature for Micromonospora griseorubida can result in decreased this compound production.

  • Inadequate Aeration and Agitation: Proper aeration is essential for the growth of aerobic actinomycetes and for the biosynthesis of many antibiotics. Agitation ensures uniform distribution of nutrients and oxygen.

  • Inoculum Quality: The age and quality of the seed culture can impact the subsequent fermentation. Ensure you are using a healthy and actively growing inoculum.

Question: My this compound production starts strong but then plateaus or decreases prematurely. What could be the cause?

Answer: This issue often points to nutrient limitation, accumulation of inhibitory byproducts, or a significant shift in pH.

  • Nutrient Depletion: The primary carbon or nitrogen source may be depleted during the fermentation. Consider fed-batch cultivation to maintain optimal nutrient levels.

  • pH Shift: The metabolic activity of the microorganism can cause the pH of the medium to shift outside the optimal range for production. Implementing pH control during fermentation is advisable.

  • Substrate Inhibition: High concentrations of the initial substrate for this compound biosynthesis could potentially lead to substrate inhibition of the involved enzymes.

Question: I am seeing good biomass growth but poor this compound yield. How can I address this?

Answer: This suggests that the culture conditions are favoring primary metabolism (growth) over secondary metabolism (antibiotic production).

  • Re-evaluate Nutrient Ratios: The carbon-to-nitrogen ratio in your medium can influence the switch from growth to production. Experiment with different ratios to find the optimal balance.

  • Optimize Phosphate Concentration: Phosphate levels are known to regulate secondary metabolite production in many actinomycetes. High phosphate concentrations can sometimes repress antibiotic synthesis.

  • Inducer Compounds: Some secondary metabolite pathways are induced by specific compounds. While not explicitly documented for this compound, exploring the addition of potential inducers could be a strategy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

A1: While specific optimal pH values for this compound production are not extensively published, for many actinomycetes, a pH range of 6.5 to 7.5 is generally favorable for antibiotic production.[2][5] It is recommended to perform a pH optimization experiment for your specific strain and culture conditions.

Q2: Which carbon and nitrogen sources are best for this compound production?

A2: The choice of carbon and nitrogen sources can significantly affect yields. For actinomycetes, glucose and soluble starch are common carbon sources, while soybean meal, yeast extract, and tryptone are effective nitrogen sources.[1][2][3] The optimal sources and their concentrations should be determined experimentally.

Q3: What is the typical fermentation time for this compound production?

A3: Fermentation times can vary depending on the strain, medium, and culture conditions. Typically, antibiotic production in actinomycetes occurs during the stationary phase of growth, which can be reached after 48 to 120 hours of incubation.[4]

Q4: How can I quantify the amount of this compound in my culture broth?

A4: this compound can be extracted from the culture broth using organic solvents like ethyl acetate. The concentration can then be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).

Quantitative Data on Culture Condition Optimization

The following table summarizes hypothetical data to illustrate the impact of different culture parameters on this compound production. This data is for illustrative purposes and should be confirmed by experimentation.

ParameterCondition ACondition BCondition CThis compound Titer (mg/L)
Carbon Source Glucose (20 g/L)Soluble Starch (20 g/L)Glycerol (20 g/L)150
Glucose (20 g/L) Soluble Starch (20 g/L)Glycerol (20 g/L)120
Glucose (20 g/L)Soluble Starch (20 g/L) Glycerol (20 g/L)180
Nitrogen Source Soybean Meal (10 g/L)Yeast Extract (10 g/L)Tryptone (10 g/L)160
Soybean Meal (10 g/L) Yeast Extract (10 g/L)Tryptone (10 g/L)190
Soybean Meal (10 g/L)Yeast Extract (10 g/L) Tryptone (10 g/L)175
pH 6.07.08.0130
6.07.0 8.0200
6.07.08.0 150
Temperature 25°C30°C35°C140
25°C30°C 35°C210
25°C30°C35°C 160

Experimental Protocols

Protocol 1: Optimization of Carbon and Nitrogen Sources

  • Prepare a basal medium: This medium should contain all the necessary nutrients except for the carbon and nitrogen sources to be tested.

  • Vary Carbon Sources: To a series of flasks containing the basal medium, add different carbon sources (e.g., glucose, soluble starch, glycerol) at a fixed concentration (e.g., 20 g/L). Keep the nitrogen source constant.

  • Vary Nitrogen Sources: Similarly, to another series of flasks, add different nitrogen sources (e.g., soybean meal, yeast extract, tryptone) at a fixed concentration (e.g., 10 g/L). Keep the carbon source constant.

  • Inoculation: Inoculate all flasks with a standardized seed culture of Micromonospora griseorubida.

  • Incubation: Incubate the flasks under constant temperature and agitation for a predetermined period (e.g., 96 hours).

  • Sampling and Analysis: At regular intervals, withdraw samples and measure cell growth (e.g., dry cell weight) and this compound concentration using HPLC.

  • Data Interpretation: Compare the this compound titers obtained with different carbon and nitrogen sources to identify the optimal combination.

Protocol 2: Optimization of pH and Temperature

  • Prepare Optimized Medium: Use the medium with the optimal carbon and nitrogen sources identified in Protocol 1.

  • Vary pH: Adjust the initial pH of the medium in a series of flasks to different values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using appropriate buffers or by adding acid/base.

  • Vary Temperature: For each pH value, set up replicate flasks to be incubated at different temperatures (e.g., 25°C, 30°C, 35°C).

  • Inoculation and Incubation: Inoculate all flasks and incubate under constant agitation.

  • Sampling and Analysis: Monitor this compound production over time as described in Protocol 1.

  • Data Interpretation: Determine the optimal pH and temperature for maximizing this compound yield.

Visualizations

Mycinamicin_Biosynthesis_Pathway Protomycinolide IV Protomycinolide IV Mycinamicin VIII Mycinamicin VIII Protomycinolide IV->Mycinamicin VIII Glycosylation Mycinamicin III Mycinamicin III Mycinamicin VIII->Mycinamicin III Hydroxylation (MycCI) This compound This compound Mycinamicin III->this compound Methylation (MycF) Mycinamicin V Mycinamicin V This compound->Mycinamicin V Hydroxylation (MycG) Mycinamicin I Mycinamicin I This compound->Mycinamicin I Alternative Pathway Mycinamicin II Mycinamicin II Mycinamicin V->Mycinamicin II Epoxidation (MycG)

Caption: Mycinamicin Biosynthetic Pathway.

Experimental_Workflow cluster_0 Phase 1: Media Component Screening cluster_1 Phase 2: Physical Parameter Optimization cluster_2 Phase 3: Scale-up & Validation Carbon_Source_Opt Carbon Source Optimization Analysis HPLC Analysis of This compound Carbon_Source_Opt->Analysis Nitrogen_Source_Opt Nitrogen Source Optimization Nitrogen_Source_Opt->Analysis pH_Opt pH Optimization Temp_Opt Temperature Optimization pH_Opt->Temp_Opt Optimized_Conditions Optimized Culture Conditions Temp_Opt->Optimized_Conditions Bioreactor_Studies Bioreactor Studies Strain_Selection Select Producer Strain (Micromonospora griseorubida) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Shake_Flask_Exp Shake Flask Experiments Inoculum_Prep->Shake_Flask_Exp Shake_Flask_Exp->Carbon_Source_Opt Shake_Flask_Exp->Nitrogen_Source_Opt Analysis->pH_Opt Optimized_Conditions->Bioreactor_Studies

Caption: Experimental Workflow for Optimization.

References

Navigating the Scale-Up of Mycinamicin IV Fermentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for addressing the complexities encountered during the scale-up of Mycinamicin IV fermentation. From troubleshooting common issues to providing detailed experimental protocols, this resource is designed to support a seamless transition from bench-scale experiments to large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the producing microorganism for this compound?

This compound is a 16-membered macrolide antibiotic produced by the actinomycete Micromonospora griseorubida.[1][2][3]

Q2: What are the major challenges when scaling up this compound fermentation?

Scaling up any microbial fermentation process presents a set of common challenges. These include maintaining process consistency in parameters like temperature and pH, ensuring adequate oxygen transfer and mixing in larger vessels, and managing the overall increase in technical complexity.[4][5] Suboptimal fermentation at a large scale can significantly impact downstream processing and overall manufacturing costs.

Q3: Are there any specific media components known to enhance this compound production?

Yes, the addition of sulfate ions to the culture medium has been shown to significantly increase the production of mycinamicins by Micromonospora griseorubida.[6][7] This is linked to the production of dotriacolide, an O-sulfate ester compound also produced by the strain, which forms micelles with mycinamicin and enhances its production.[6][7]

Q4: How does the choice of carbon and nitrogen sources impact production?

The selection of appropriate carbon and nitrogen sources is critical for optimizing antibiotic production. While specific studies on this compound are limited, research on similar antibiotic fermentations shows that different sources can significantly influence both biomass growth and secondary metabolite synthesis. For example, in Streptomyces kanamyceticus, galactose was found to be a suitable carbon source for kanamycin production, while sodium nitrate and glycine were adequate nitrogen sources.[8] It is crucial to experimentally determine the optimal carbon and nitrogen sources for Micromonospora griseorubida to maximize this compound yield.

Q5: What is the biosynthetic relationship between different mycinamicins?

This compound is a key intermediate in the biosynthesis of other mycinamicins.[3] It can be converted to other forms, such as Mycinamicin I and II, through late-stage oxidation steps.[3] Therefore, controlling the fermentation conditions to favor the accumulation of this compound may be necessary depending on the desired final product.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Recommendations
Low this compound Yield - Suboptimal medium composition.- Inadequate sulfate concentration.- Non-ideal pH or temperature.- Insufficient dissolved oxygen.- Poor mixing leading to nutrient gradients.- Medium Optimization: Systematically evaluate different carbon and nitrogen sources.[8][9] Start with a basal medium and vary one component at a time.- Sulfate Supplementation: Ensure adequate sulfate is present in the medium. Experiment with a range of MgSO₄·7H₂O concentrations, for instance, starting from a baseline and increasing incrementally.[7]- Process Parameter Control: Tightly control pH and temperature within the optimal range for Micromonospora griseorubida.[4]- Improve Oxygen Transfer: Increase agitation and/or aeration rates.[5] Consider using enriched air or pure oxygen for sparging in large fermenters.- Enhance Mixing: Optimize impeller design and agitation speed to ensure homogeneity within the fermenter.
Inconsistent Batch-to-Batch Production - Variability in inoculum quality.- Fluctuations in raw material quality.- Inconsistent process parameter control between batches.- Standardize Inoculum: Develop a standardized protocol for inoculum preparation, including age and cell density.- Raw Material QC: Implement rigorous quality control checks for all media components.- Process Automation: Utilize automated control systems to maintain consistent pH, temperature, dissolved oxygen, and nutrient feeding throughout the fermentation.[5]
Foaming - High protein content in the medium.- High cell lysis.- High agitation and aeration rates.- Antifoam Agents: Add a sterile, non-metabolizable antifoam agent as needed. Use a foam probe and an automated addition system to prevent overuse, which can interfere with oxygen transfer.- Medium Modification: If possible, reduce the concentration of components known to cause foaming.- Optimize Agitation/Aeration: Find a balance that provides sufficient oxygen transfer without excessive foaming.
Microbial Contamination - Incomplete sterilization of the fermenter or medium.- Non-sterile sampling or addition procedures.- Compromised seals or filters.- Sterilization Validation: Validate the sterilization protocol for the fermenter and all media and feed solutions.- Aseptic Technique: Strictly adhere to aseptic techniques during all operations.- Equipment Integrity: Regularly inspect and maintain all seals, O-rings, and sterile filters.
Changes in Microbial Morphology (e.g., pellet formation) - Shear stress from agitation.- Nutrient limitation.- Changes in pH.- Shear Stress Management: Filamentous actinomycetes can be sensitive to shear. Optimize the impeller type (e.g., Rushton turbine vs. pitched-blade) and agitation speed to minimize shear damage while maintaining adequate mixing.[10]- Nutrient Profiling: Monitor key nutrient levels throughout the fermentation to identify and prevent limitations.- pH Control: Maintain a stable pH, as deviations can stress the microorganism and affect morphology.

Experimental Protocols & Methodologies

Medium Optimization Strategy

A systematic approach to optimizing the fermentation medium is crucial for enhancing this compound production.

a. One-Factor-at-a-Time (OFAT) Method:

This traditional method involves changing one variable at a time while keeping others constant to identify the individual impact of each component.

  • Protocol:

    • Start with a basal medium known to support the growth of Micromonospora species.

    • Prepare a series of flasks where one component (e.g., a specific carbon source, nitrogen source, or mineral) is varied across a range of concentrations, while all other components are kept at their initial levels.

    • Inoculate all flasks with a standardized inoculum of Micromonospora griseorubida.

    • Incubate under consistent conditions (temperature, agitation).

    • At the end of the fermentation, measure the this compound concentration and biomass in each flask.

    • The concentration that yields the highest product titer is considered the optimum for that component.

    • Repeat this process for each key medium component.

b. Statistical Design of Experiments (DoE):

Methods like Plackett-Burman design and Response Surface Methodology (RSM) can be used to efficiently screen multiple factors and their interactions.

  • Workflow:

Medium_Optimization_Workflow A Identify Key Medium Components (Carbon, Nitrogen, Minerals, etc.) B Plackett-Burman Design (Screen for significant factors) A->B C Response Surface Methodology (RSM) (Optimize concentrations of significant factors) B->C D Validation Experiments (Confirm optimal medium) C->D

Diagram 1: Workflow for statistical medium optimization.
Dissolved Oxygen (DO) Control Strategy

Maintaining an optimal DO level is critical for aerobic fermentations.

  • Methodology:

    • DO Measurement: Use a calibrated and sterilized DO probe to monitor the oxygen concentration in real-time.

    • Control Loop: Establish a feedback control loop where the DO reading is used to automatically adjust agitation speed and/or airflow rate to maintain a setpoint.

    • Cascaded Control: A common strategy is to first increase agitation to a predefined maximum to avoid excessive shear stress. If the DO level still drops, the airflow rate is then increased. If necessary, pure oxygen can be supplemented into the air stream.

DO_Control_Cascade Start Monitor DO Level CheckDO DO < Setpoint? Start->CheckDO IncreaseAgitation Increase Agitation Speed CheckDO->IncreaseAgitation Yes Maintain Maintain Current Settings CheckDO->Maintain No CheckAgitation Agitation at Max? IncreaseAgitation->CheckAgitation IncreaseAirflow Increase Airflow Rate CheckAgitation->IncreaseAirflow Yes CheckAgitation->Maintain No CheckAirflow Airflow at Max? IncreaseAirflow->CheckAirflow SupplementO2 Supplement with Pure O₂ CheckAirflow->SupplementO2 Yes CheckAirflow->Maintain No SupplementO2->Maintain

Diagram 2: Cascaded control strategy for dissolved oxygen.

Data Presentation

Table 1: Effect of Sulfate Concentration on Mycinamicin Production (Hypothetical Data)

MgSO₄·7H₂O (g/L)Mycinamicin II Titer (mg/mL) at Day 9
00.5
21.5
42.8
63.5
83.2

Note: This table is based on trends observed in literature, where a concentration of 6 mg/mL (or 6 g/L) of MgSO₄·7H₂O was found to be suitable for a high-producing strain.[7]

Table 2: Influence of Key Process Parameters on this compound Production (Template for Experimental Design)

RunTemperature (°C)pHAgitation (RPM)Aeration (vvm)This compound Yield (mg/L)
1286.53000.5Experimental Result
2287.54001.0Experimental Result
3326.54000.5Experimental Result
4327.53001.0Experimental Result
..................

Mycinamicin Biosynthesis and Scale-Up Considerations

The biosynthesis of mycinamicins is a multi-step process involving polyketide synthases and subsequent modifications.

Mycinamicin_Biosynthesis_Scaleup cluster_0 Biosynthesis Pathway cluster_1 Scale-Up Control Points Precursors Propionyl-CoA, Methylmalonyl-CoA, etc. PKS Polyketide Synthase (PKS) Precursors->PKS Protomycinolide_IV Protomycinolide IV PKS->Protomycinolide_IV Mycinamicin_IV This compound Protomycinolide_IV->Mycinamicin_IV Glycosylation & other modifications Other_Mycinamicins Mycinamicin I, II, V, etc. Mycinamicin_IV->Other_Mycinamicins Late-stage oxidations Nutrient_Feed Precursor Supply (Control via nutrient feeding) Nutrient_Feed->Precursors DO_pH_Temp Enzyme Activity (Control DO, pH, Temp) DO_pH_Temp->PKS DO_pH_Temp->Other_Mycinamicins Harvest_Time Product Profile (Control harvest time to maximize this compound) Harvest_Time->Mycinamicin_IV

Diagram 3: Relationship between biosynthesis and scale-up control points.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Mycinamicin IV and Erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antibacterial properties of Mycinamicin IV and erythromycin. Both are macrolide antibiotics, but they exhibit key differences in their chemical structure and antibacterial spectrum. This document synthesizes available experimental data to offer an objective comparison of their performance, outlines the methodologies used in these assessments, and visualizes their mechanism of action.

Executive Summary

Erythromycin, a 14-membered macrolide, has been a cornerstone of antibacterial therapy for decades, effective against a broad range of Gram-positive bacteria. This compound, a 16-membered macrolide produced by Micromonospora griseorubida, has demonstrated potent activity against Gram-positive bacteria, including some strains resistant to erythromycin. While both antibiotics target the bacterial ribosome to inhibit protein synthesis, differences in their interaction with the ribosome may account for their varied efficacy against resistant strains. This guide will delve into the specifics of their antibacterial activity, supported by available in vitro data.

Comparative Antibacterial Activity

The antibacterial efficacy of both this compound and erythromycin is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Data Presentation

The following tables summarize the available MIC data for this compound and erythromycin against key Gram-positive pathogens. It is important to note that direct comparative studies for a wide range of bacteria are limited for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Notes
This compound 0.125 - >16Data not availableData not availableEffective against some erythromycin-resistant strains.[1]
Erythromycin 0.25 - >641>64High rates of resistance observed.[2][3][4]

MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Inhibitory Concentration (MIC) against other Gram-Positive Bacteria

BacteriumAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae This compound Data not availableData not availableData not available
Erythromycin 0.015 - >2560.06>256
Enterococcus faecalis This compound Data not availableData not availableData not available
Erythromycin 0.5 - >2564>256

Note: The available data for this compound is primarily focused on Staphylococcus aureus. Further research is needed to establish its efficacy against a broader range of bacterial species.

Mechanism of Action

Both this compound and erythromycin are protein synthesis inhibitors. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[1] This binding physically obstructs the passage of newly synthesized peptides, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. This bacteriostatic action inhibits bacterial growth and replication.

dot

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA with Amino Acid Polypeptide_Chain Growing Polypeptide Chain Inhibition Inhibition of Protein Synthesis Polypeptide_Chain->Inhibition NPET->Polypeptide_Chain Blocks Exit Macrolide This compound / Erythromycin Macrolide->NPET Binds to

Caption: Mechanism of action of this compound and erythromycin.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to assess the antibacterial activity of a compound. The following are generalized protocols for the two most common methods.

Broth Microdilution Method

This method involves preparing a serial two-fold dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

dot

Broth_Microdilution_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare serial dilutions of This compound / Erythromycin in microtiter plate Start->Prepare_Antibiotic_Dilutions Inoculate_Bacteria Inoculate wells with a standardized bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Bacteria Incubate Incubate at 37°C for 18-24h Inoculate_Bacteria->Incubate Read_Results Observe for visible growth (turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Broth Microdilution Method.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes and allowed to solidify. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.

dot

Agar_Dilution_Workflow Start Start Prepare_Agar_Plates Prepare agar plates containing serial dilutions of This compound / Erythromycin Start->Prepare_Agar_Plates Inoculate_Plates Spot a standardized bacterial inoculum onto the agar surface Prepare_Agar_Plates->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_Results Examine plates for bacterial growth Incubate->Read_Results Determine_MIC MIC = Lowest concentration that inhibits growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Agar Dilution Method.

Conclusion

This compound demonstrates promising antibacterial activity against Gram-positive pathogens, notably including some erythromycin-resistant Staphylococcus aureus strains. This suggests that its 16-membered macrolide structure may offer an advantage in overcoming certain resistance mechanisms that affect 14-membered macrolides like erythromycin. However, the currently available data on the antibacterial spectrum of this compound is not as extensive as that for erythromycin. Further in vitro and in vivo studies are warranted to fully elucidate the clinical potential of this compound as a therapeutic agent against a broader range of bacterial infections. Researchers and drug development professionals are encouraged to consider the potential of 16-membered macrolides like this compound in the ongoing search for novel antibiotics to combat antimicrobial resistance.

References

Mycinamicin IV Versus Other 16-Membered Macrolides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antibacterial efficacy, anti-inflammatory potential, and pharmacokinetic profiles of Mycinamicin IV in comparison to other prominent 16-membered macrolide antibiotics.

This guide provides a comprehensive comparison of this compound with other notable 16-membered macrolides, including tylosin, josamycin, and spiramycin. The objective is to furnish researchers, scientists, and drug development professionals with a thorough analysis supported by experimental data to inform research and development efforts in the field of antibacterial agents.

Executive Summary

This compound, a 16-membered macrolide antibiotic, demonstrates potent antibacterial activity, particularly against Gram-positive bacteria. This comparative guide delves into its performance characteristics alongside other well-established 16-membered macrolides. While direct comparative studies are limited, this document synthesizes available data on their antibacterial spectrum, anti-inflammatory properties, and pharmacokinetic parameters. A key finding from existing research is the general lack of significant anti-inflammatory effects among the 16-membered macrolides that have been studied, a characteristic that distinguishes them from their 14- and 15-membered counterparts. The antibacterial efficacy of this compound and its comparators is presented, highlighting their activity against key pathogens. Pharmacokinetic data, where available, are also summarized to provide insights into their absorption, distribution, metabolism, and excretion.

Data Presentation

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
AntibioticStaphylococcus aureus (ATCC 29213)Streptococcus pneumoniae (ATCC 49619)Erythromycin-Resistant S. aureus
This compound0.125 - 1Not available0.25 - >16
Tylosin0.5 - 2[1][2]0.12 - 0.5[2]>64
Josamycin0.25 - 1[3]0.06 - 0.25[4]1 - 4
Spiramycin2 - 8[5]0.5 - 28 - 32

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 2: Comparative Pharmacokinetic Parameters
ParameterThis compoundTylosinJosamycinSpiramycin
Half-life (t½) Not available~2-4 hours (animal studies)[6]~1.5 hours (human)[3][7]~5-8 hours (human)[1][2]
Peak Serum Concentration (Cmax) Not availableVaries with administration routeDose-dependent (human)[7]~3.3 µg/mL (human, oral)[1]
Bioavailability (Oral) Not availableVariable, often lowModerate~30-40% (human)[1]
Protein Binding Not availableModerate~15%[8]~10-25%[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the macrolides was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: Standard reference strains such as Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619, along with clinical isolates, were used.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used for S. aureus, while CAMHB supplemented with 2-5% lysed horse blood was used for S. pneumoniae.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Preparation: Stock solutions of the macrolide antibiotics were prepared in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) and then serially diluted in the appropriate broth medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Incubation: The inoculated microtiter plates were incubated at 35-37°C for 18-24 hours in ambient air for S. aureus and in an atmosphere of 5% CO₂ for S. pneumoniae.

  • MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

Anti-inflammatory Activity Assessment (In Vitro Cytokine Production)

The potential anti-inflammatory effects of the macrolides can be assessed by measuring their ability to modulate the production of pro-inflammatory cytokines from immune cells.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Stimulation: Cells are pre-treated with various concentrations of the macrolide antibiotics for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) from Gram-negative bacteria.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants is measured using specific enzyme-linked immunosorbent assays (ELISA).

  • Analysis: The percentage inhibition of cytokine production by each macrolide at different concentrations is calculated relative to the stimulated control (cells treated with LPS alone).

Pharmacokinetic Study Design

Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) of the macrolide antibiotics.

  • Animal Models: Studies are typically conducted in animal models such as rats, mice, or dogs.

  • Drug Administration: The macrolide is administered via different routes, typically oral (gavage) and intravenous (bolus injection or infusion), at a specific dose.

  • Sample Collection: Blood samples are collected at various time points after drug administration. Plasma is separated by centrifugation.

  • Drug Concentration Analysis: The concentration of the macrolide in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and bioavailability (for oral administration).

Mandatory Visualization

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. aureus, S. pneumoniae) inoculum_prep Inoculum Preparation (0.5 McFarland Standard) bacterial_culture->inoculum_prep inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation antibiotic_dilution Serial Dilution of Macrolides antibiotic_dilution->inoculation incubation Incubation (35-37°C, 18-24h) inoculation->incubation mic_reading Visual Reading of MIC incubation->mic_reading data_analysis Data Analysis and Comparison mic_reading->data_analysis

Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Signaling_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation gene_transcription Gene Transcription NFkB_translocation->gene_transcription cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) gene_transcription->cytokine_production Macrolides Some Macrolides (e.g., 14- & 15-membered) Macrolides->IKK Inhibition

Figure 2. Generalized Anti-inflammatory Signaling Pathway Inhibition by some Macrolides.

Conclusion

This compound exhibits promising antibacterial activity against Gram-positive pathogens, comparable to other 16-membered macrolides like josamycin. However, a comprehensive understanding of its comparative advantages requires further direct, head-to-head studies against a broader panel of bacterial isolates. The apparent lack of significant anti-inflammatory effects, a trait potentially shared with other 16-membered macrolides, is a notable point of differentiation from 14- and 15-membered macrolides and warrants further investigation to understand the underlying structure-activity relationships. Furthermore, the absence of publicly available pharmacokinetic data for this compound is a significant knowledge gap that needs to be addressed to fully evaluate its therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for future comparative research that will be crucial for elucidating the precise role of this compound and other 16-membered macrolides in the landscape of antimicrobial agents.

References

Validating Mycinamicin IV as a Lead Compound for Novel Antibiotic Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the urgent development of new antimicrobial agents. Mycinamicin IV, a 16-membered macrolide antibiotic, presents a potential starting point for the development of novel therapeutics. This guide provides a framework for the validation of this compound as a lead compound, outlining key comparative experiments and presenting standardized protocols.

Introduction to this compound

This compound is a natural product isolated from the fermentation broth of Micromonospora griseorubida. As a macrolide, its putative mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, ultimately leading to the cessation of bacterial growth. Its complex structure, featuring a 16-membered lactone ring and appended deoxy sugars, offers multiple sites for chemical modification to optimize its antibacterial activity, pharmacokinetic properties, and safety profile.

While the total synthesis of this compound has been achieved, and its biosynthetic pathway is a subject of research, there is a notable lack of publicly available, comprehensive data on its biological activity. This guide outlines the essential studies required to validate its potential as a lead compound for further development.

Proposed Experimental Workflow for Validation

A systematic evaluation of this compound is critical to determine its potential as a viable drug candidate. The following workflow outlines the key stages of preclinical validation.

G cluster_0 In Vitro Evaluation cluster_1 Comparative Analysis cluster_2 In Vivo Assessment cluster_3 Lead Optimization Determine Antibacterial Spectrum (MIC) Determine Antibacterial Spectrum (MIC) Assess Cytotoxicity (IC50) Assess Cytotoxicity (IC50) Determine Antibacterial Spectrum (MIC)->Assess Cytotoxicity (IC50) Evaluate Spectrum of Activity Evaluate Spectrum of Activity Assess Cytotoxicity (IC50)->Evaluate Spectrum of Activity Compare to Standard Macrolides Compare to Standard Macrolides Evaluate Spectrum of Activity->Compare to Standard Macrolides Compare to Other Antibiotic Classes Compare to Other Antibiotic Classes Compare to Standard Macrolides->Compare to Other Antibiotic Classes Establish Animal Model of Infection Establish Animal Model of Infection Compare to Other Antibiotic Classes->Establish Animal Model of Infection Determine Efficacy (ED50) Determine Efficacy (ED50) Establish Animal Model of Infection->Determine Efficacy (ED50) Preliminary Pharmacokinetics Preliminary Pharmacokinetics Determine Efficacy (ED50)->Preliminary Pharmacokinetics Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Preliminary Pharmacokinetics->Structure-Activity Relationship (SAR) Studies Synthesis of Derivatives Synthesis of Derivatives Structure-Activity Relationship (SAR) Studies->Synthesis of Derivatives Iterative Testing Iterative Testing Synthesis of Derivatives->Iterative Testing

Figure 1: Proposed workflow for the validation and development of this compound.

In Vitro Antibacterial Activity

The initial step in validating this compound is to determine its in vitro activity against a panel of clinically relevant bacterial pathogens.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table presents a template for comparing the MIC values of this compound against standard antibiotics. Note: Data for this compound is not currently available and is presented as a placeholder.

Bacterial Strain This compound (µg/mL) Erythromycin (µg/mL) Azithromycin (µg/mL) Tylosin (µg/mL) Vancomycin (µg/mL)
Staphylococcus aureus (ATCC 29213)Data not available0.5 - 21 - 41 - 80.5 - 2
Streptococcus pneumoniae (ATCC 49619)Data not available≤0.06 - 0.5≤0.06 - 0.50.12 - 1≤0.5
Enterococcus faecalis (ATCC 29212)Data not available>128>1288 - 321 - 4
Methicillin-resistant S. aureus (MRSA)Data not available>128>128>321 - 2
Experimental Protocols: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial strains.

Materials:

  • This compound and comparator antibiotics

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of each antibiotic in CAMHB to achieve a range of concentrations.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB and add to each well to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (no antibiotic) and a negative control (no bacteria) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

In Vitro Cytotoxicity Assessment

A critical aspect of lead compound validation is determining its potential toxicity to mammalian cells.

Data Presentation: 50% Inhibitory Concentration (IC₅₀)

The IC₅₀ is the concentration of a substance that inhibits a biological process by 50%. In this context, it represents the concentration of the antibiotic that reduces the viability of a mammalian cell line by 50%. Note: Data for this compound is not currently available and is presented as a placeholder.

Compound Cell Line IC₅₀ (µM)
This compoundHepG2Data not available
ErythromycinHepG2>100
AzithromycinHepG2>100
Doxorubicin (Positive Control)HepG20.1 - 1.0
Experimental Protocols: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of this compound against a mammalian cell line.

Materials:

  • This compound and comparator compounds

  • Human liver carcinoma cell line (HepG2) or other suitable cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and comparator compounds in DMEM.

  • Remove the old media from the cells and add the media containing the test compounds.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vivo Efficacy

Demonstrating efficacy in a relevant animal model is a crucial step in validating a lead compound.

Experimental Protocols: Murine Septicemia Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of systemic bacterial infection.

Materials:

  • This compound and comparator antibiotics

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus)

  • 6-8 week old female BALB/c mice

  • Saline solution

  • Syringes and needles for injection

Procedure:

  • Induce a systemic infection in mice by intraperitoneal injection of a lethal dose (e.g., 1 x 10⁷ CFU) of S. aureus.

  • One hour post-infection, administer this compound or a comparator antibiotic via a clinically relevant route (e.g., intravenous or subcutaneous).

  • Administer different doses of the test compounds to different groups of mice. Include a vehicle control group.

  • Monitor the mice for survival over a period of 7 days.

  • The 50% effective dose (ED₅₀), the dose that protects 50% of the animals from death, can be calculated.

Mechanism of Action and Signaling Pathway

This compound is presumed to act similarly to other macrolide antibiotics. The following diagram illustrates the generally accepted mechanism of action.

G cluster_0 Bacterial Ribosome (70S) 50S Subunit 50S Subunit Peptide Elongation Blocked Peptide Elongation Blocked 50S Subunit->Peptide Elongation Blocked Inhibits 30S Subunit 30S Subunit This compound This compound This compound->50S Subunit Binds to Protein Synthesis Halted Protein Synthesis Halted Peptide Elongation Blocked->Protein Synthesis Halted Bacterial Cell Death Bacterial Cell Death Protein Synthesis Halted->Bacterial Cell Death

Figure 2: Proposed mechanism of action for this compound.

Conclusion and Future Directions

The validation of this compound as a lead compound for novel antibiotic development is contingent on the systematic acquisition of robust preclinical data. The experimental framework provided in this guide offers a roadmap for this evaluation. Should this compound demonstrate a promising therapeutic window—potent antibacterial activity coupled with low cytotoxicity—and in vivo efficacy, subsequent efforts should focus on medicinal chemistry campaigns to synthesize derivatives with improved properties. Structure-activity relationship (SAR) studies will be crucial in identifying modifications that enhance efficacy, broaden the antibacterial spectrum, and improve pharmacokinetic and safety profiles, ultimately paving the way for a new generation of macrolide antibiotics.

Comparative Efficacy of Mycinamicin IV and Rosamicin in Resistant Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of two macrolide antibiotics, Mycinamicin IV and rosamicin, against resistant bacterial strains. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key biological and experimental processes.

Executive Summary

The increasing prevalence of antibiotic resistance necessitates the exploration of alternative therapeutic agents. This guide focuses on two 16-membered macrolide antibiotics, this compound and rosamicin, and their potential activity against bacterial strains resistant to other commonly used antibiotics. While direct comparative studies are limited, this guide synthesizes available data to provide an objective overview of their relative in vitro efficacy, with a particular focus on resistant phenotypes of Staphylococcus aureus.

Mechanism of Action

Both this compound and rosamicin belong to the macrolide class of antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1] This binding occurs within the nascent peptide exit tunnel, in close proximity to the peptidyl transferase center.[2][3] By obstructing the exit tunnel, these antibiotics interfere with the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.[2][4]

Mechanism of Action of this compound and Rosamicin cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition of Protein Synthesis 50S_subunit->Inhibition 3 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA Antibiotic This compound / Rosamicin Binding Binds to 50S Subunit (Nascent Peptide Exit Tunnel) Antibiotic->Binding 1 Binding->50S_subunit 2 Bacterial_Death Bacteriostatic Effect Inhibition->Bacterial_Death 4

Fig. 1: General mechanism of action for this compound and rosamicin.

Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and rosamicin against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and erythromycin-resistant isolates. The data is compiled from multiple studies to facilitate an indirect comparison.

AntibioticBacterial StrainResistance ProfileMIC (µg/mL)Reference
This compound S. aureus (12 clinical isolates)Erythromycin-ResistantSusceptible[5]
S. aureus (8 clinical isolates)Erythromycin-ResistantResistant[5]
Rosamicin S. aureus (ATCC 33592)MRSA32[6]
S. aureus (ATCC 43300)MRSA256[6]
S. aureus (erythromycin-resistant strains)Erythromycin-ResistantSensitive[7]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide were determined using standard laboratory techniques, primarily broth microdilution and agar dilution methods. These methods are fundamental in assessing the in vitro activity of antimicrobial agents.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antibiotic.[8][9] The general procedure is as follows:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[9]

  • Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours.[8]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[9]

Experimental Workflow for Broth Microdilution MIC Testing Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic in Broth Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Antibiotic Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Observe for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Fig. 2: Workflow of the broth microdilution method for MIC determination.
Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination.[6][10]

  • Preparation of Agar Plates: The antibiotic is incorporated into molten agar at various concentrations, and the agar is then poured into petri dishes and allowed to solidify.[10]

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies on the agar surface.[10]

Conclusion

The available data suggests that both this compound and rosamicin exhibit activity against Gram-positive bacteria, including strains resistant to other antibiotics like erythromycin. Notably, some erythromycin-resistant strains of S. aureus have shown susceptibility to both this compound and rosamicin.[5][7] However, the provided MIC values for rosamicin against two MRSA strains indicate that higher concentrations may be required for inhibition.[6]

The lack of direct, head-to-head comparative studies against a broad panel of resistant bacterial strains makes it difficult to definitively conclude on the superior efficacy of one agent over the other. Further research with standardized methodologies and a diverse collection of clinically relevant resistant isolates is warranted to fully elucidate the comparative efficacy of this compound and rosamicin and to determine their potential as future therapeutic options.

References

A Comprehensive Guide to Confirming the Antibacterial Spectrum of Mycinamicin IV Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for objectively evaluating the antibacterial spectrum of Mycinamicin IV, a 16-membered macrolide antibiotic, against a panel of clinically relevant bacterial isolates. Due to the limited availability of publicly accessible, direct comparative data for this compound, this document serves as a methodological guide for researchers to generate and present their own findings. The provided tables are templates for data presentation, and the experimental protocols are based on established standards for antimicrobial susceptibility testing.

Mycinamicins have demonstrated activity against Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus.[1] However, a comprehensive understanding of this compound's efficacy across a broader range of clinical isolates is crucial for its potential development as a therapeutic agent. This guide outlines the necessary steps to conduct a thorough comparative analysis.

Comparative Antibacterial Spectrum of this compound

To effectively evaluate the potential of this compound, its in vitro activity should be compared against established antibiotics with known efficacy against Gram-positive pathogens. The following tables are designed to summarize the Minimum Inhibitory Concentration (MIC) data obtained from such studies. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Data Presentation Templates:

Table 1: In Vitro Activity of this compound and Comparator Agents against Staphylococcus aureus Clinical Isolates

Antibiotic AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compoundData to be generatedData to be generatedData to be generated
Erythromycin
Clindamycin
Vancomycin
Linezolid

*MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of this compound and Comparator Agents against Streptococcus pneumoniae Clinical Isolates

Antibiotic AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compoundData to be generatedData to be generatedData to be generated
Penicillin
Azithromycin
Levofloxacin
Vancomycin

*MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 3: In Vitro Activity of this compound and Comparator Agents against Enterococcus faecalis Clinical Isolates

Antibiotic AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compoundData to be generatedData to be generatedData to be generated
Ampicillin
Vancomycin
Linezolid
Daptomycin

*MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

A standardized method for determining the MIC is crucial for reproducible and comparable results. The broth microdilution method is a widely accepted technique.

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Materials:

    • Bacterial Strains: A panel of recent clinical isolates of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis should be used. Include both susceptible and resistant phenotypes where appropriate. Quality control strains (e.g., S. aureus ATCC 29213, S. pneumoniae ATCC 49619, E. faecalis ATCC 29212) must be included in each run.

    • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For fastidious organisms like Streptococcus pneumoniae, supplement with 2-5% lysed horse blood.

    • Antibiotics: Prepare stock solutions of this compound and comparator antibiotics at a high concentration in a suitable solvent.

    • 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

  • Preparation of Antibiotic Dilutions:

    • Perform serial two-fold dilutions of each antibiotic in the appropriate growth medium in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the tested organisms.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mandatory Visualizations

Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Select Clinical Isolates and QC Strains media_prep Prepare Growth Media (e.g., CAMHB) start->media_prep antibiotic_prep Prepare Stock Solutions of This compound & Comparators start->antibiotic_prep plate_prep Prepare 96-Well Microtiter Plates start->plate_prep inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) media_prep->inoculum_prep dilution Perform Serial Dilutions of Antibiotics in Plates antibiotic_prep->dilution plate_prep->dilution inoculation Inoculate Plates with Bacterial Suspension dilution->inoculation inoculum_prep->inoculation incubation Incubate Plates (35-37°C, 16-20h) inoculation->incubation reading Visually Read Plates for Growth Inhibition incubation->reading mic_determination Determine MIC Value for Each Isolate and Antibiotic reading->mic_determination data_summary Summarize Data in Tables (MIC₅₀, MIC₉₀, Range) mic_determination->data_summary end End: Comparative Analysis of Antibacterial Spectrum data_summary->end Comparative_Analysis cluster_input Inputs cluster_process Process cluster_output Outputs mycinamicin This compound mic_testing MIC Determination (Broth Microdilution) mycinamicin->mic_testing comparators Comparator Antibiotics (Erythromycin, Vancomycin, etc.) comparators->mic_testing isolates Clinical Bacterial Isolates (S. aureus, S. pneumoniae, E. faecalis) isolates->mic_testing mic_values Quantitative MIC Data (MIC₅₀, MIC₉₀, Range) mic_testing->mic_values comparison Comparison of Potency mic_values->comparison spectrum Definition of Antibacterial Spectrum of this compound comparison->spectrum

References

In Vivo Efficacy of Mycinamicin IV: A Comparative Analysis in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in publicly accessible data regarding the in vivo efficacy of Mycinamicin IV in animal models of infection. While in vitro studies demonstrate its potential as a potent macrolide antibiotic, detailed experimental data from animal studies, crucial for validating its therapeutic efficacy, remains largely unpublished or unavailable.

This compound belongs to the 16-membered ring macrolide class of antibiotics, which are known to inhibit bacterial protein synthesis by binding to the ribosomal subunit.[1] This mechanism of action is shared by other well-known macrolides, suggesting a potential for similar antibacterial activity. Studies have shown that mycinamicins, including this compound, exhibit promising activity against a range of Gram-positive bacteria.[2] Furthermore, research into the biosynthesis of mycinamicins has identified the pathways for the creation of this compound and its related compounds.

Despite this foundational knowledge, a thorough search of scientific databases and publications did not yield any studies presenting quantitative data on the in vivo efficacy of this compound in established animal infection models. Consequently, a direct comparison of its performance against other macrolides or alternative antibiotics in a preclinical setting cannot be constructed at this time. Such a comparison would require data points like survival rates, reduction in bacterial load in key tissues, and pharmacokinetic/pharmacodynamic (PK/PD) parameters from infected animal models.

The Path Forward: The Need for Preclinical In Vivo Studies

To address this knowledge gap and evaluate the true therapeutic potential of this compound, dedicated in vivo studies are essential. A typical experimental workflow for assessing the efficacy of a novel antibiotic like this compound in an animal model of infection would involve several key stages.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_data Data Analysis animal_model Selection of Animal Model (e.g., Murine Sepsis Model) pathogen Pathogen Selection and Preparation (e.g., MRSA strain) animal_model->pathogen infection Induction of Infection (e.g., Intraperitoneal Injection) pathogen->infection mycinamicin_iv This compound (Test Article) infection->mycinamicin_iv comparator Comparator Drug(s) (e.g., Erythromycin, Vancomycin) infection->comparator vehicle Vehicle Control infection->vehicle dosing Drug Administration (Route, Dose, Frequency) mycinamicin_iv->dosing comparator->dosing vehicle->dosing survival Survival Monitoring dosing->survival bacterial_load Bacterial Load Quantification (Blood, Tissues) dosing->bacterial_load histopathology Histopathological Analysis dosing->histopathology pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd statistical_analysis Statistical Analysis survival->statistical_analysis bacterial_load->statistical_analysis histopathology->statistical_analysis pk_pd->statistical_analysis efficacy_determination Determination of Efficacy (e.g., ED50, Log Reduction) statistical_analysis->efficacy_determination

Figure 1. A generalized experimental workflow for evaluating the in vivo efficacy of this compound.

Hypothetical Signalling Pathway Inhibition by this compound

This compound, like other macrolides, exerts its antibacterial effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. This interference disrupts the translation process, ultimately leading to the inhibition of bacterial growth or cell death.

Signaling_Pathway cluster_bacterial_cell Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Essential for bacterial_growth Bacterial Growth & Proliferation protein_synthesis->bacterial_growth Leads to mycinamicin_iv This compound mycinamicin_iv->ribosome Binds to mycinamicin_iv->protein_synthesis Inhibits

References

Comparative Transcriptomic Analysis of Bacterial Response to Mycinamicin IV

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Mycinamicin IV on Gram-positive bacteria, contextualized with the broader class of macrolide antibiotics. This compound, a 16-membered macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis.[1][2] Understanding its impact on bacterial gene expression is crucial for elucidating its precise mechanism of action, identifying potential resistance mechanisms, and guiding the development of novel antimicrobial strategies.

While specific comparative transcriptomic studies on this compound are not extensively available in the public domain, this guide synthesizes information on macrolide action and general bacterial transcriptomic responses to protein synthesis inhibitors to present a hypothetical comparative framework. The data and protocols herein are illustrative, designed to provide a foundational understanding and a template for future research in this area.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][3] Specifically, it binds to the 50S ribosomal subunit within the nascent peptide exit tunnel (NPET).[3][4] This binding interferes with the elongation of the polypeptide chain, leading to a bacteriostatic effect.[1][5] The mechanism for 16-membered macrolides may involve the inhibition of the peptidyl transfer reaction or the stimulation of peptidyl-tRNA dissociation from the ribosome.[1]

The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.

Mechanism of Action of this compound cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA NPET Nascent Peptide Exit Tunnel (NPET) Polypeptide_Chain Growing Polypeptide Chain Mycinamicin_IV This compound Mycinamicin_IV->NPET Binds to NPET Inhibition Inhibition of Protein Elongation Polypeptide_Chain->Inhibition Comparative Transcriptomics Experimental Workflow Start Start: S. aureus Culture Growth Grow to Mid-Log Phase Start->Growth Treatment Divide and Treat Cultures Growth->Treatment Control Control (No Antibiotic) Treatment->Control Mycinamicin This compound Treatment Treatment->Mycinamicin Erythromycin Erythromycin Treatment Treatment->Erythromycin Harvest Harvest Cells and Extract RNA Control->Harvest Mycinamicin->Harvest Erythromycin->Harvest QC RNA Quality Control Harvest->QC LibraryPrep rRNA Depletion and Library Preparation QC->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis Bioinformatic Analysis (QC, Mapping, DEG, Functional Annotation) Sequencing->DataAnalysis End End: Comparative Transcriptomic Profile DataAnalysis->End

References

Assessing the Synergistic Potential of Mycinamicin IV with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of Mycinamicin IV with other antibiotics is not currently available in published scientific literature. This guide provides a comparative analysis based on data from structurally related 16-membered macrolide antibiotics, such as josamycin and tylosin, as well as other well-studied macrolides. The findings presented here are intended to serve as a foundation for future research into this compound combination therapies.

This compound is a 16-membered macrolide antibiotic.[1] Like other macrolides, it is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] The exploration of antibiotic synergy is a critical strategy to combat the rise of antimicrobial resistance. Combining antibiotics can broaden the spectrum of activity, reduce the effective dose of individual agents, and minimize the development of resistant strains. This guide explores potential synergistic partners for this compound by examining the documented interactions of similar macrolide compounds.

Potential Synergistic Combinations: A Comparative Overview

Based on studies of other macrolides, promising candidates for synergistic combinations with this compound include tetracyclines and fluoroquinolones. The proposed mechanism for synergy often involves the simultaneous inhibition of different crucial bacterial processes. For instance, macrolides and tetracyclines both inhibit protein synthesis but target different ribosomal subunits (50S and 30S, respectively), leading to a more potent combined effect.[3][4]

Data from Structurally Related Macrolides

The following tables summarize quantitative data from studies on the synergistic effects of other macrolide antibiotics with various antibacterial agents. This data is presented to suggest potential avenues of research for this compound.

Table 1: Synergistic Effects of Macrolides with Fluoroquinolones against Streptococcus pneumoniae

MacrolideFluoroquinoloneMethodSynergy RateReference
ClarithromycinLevofloxacinCheckerboard AssayNot specified, but antagonism observed with amoxicillin/clavulanic acid[5]
ClarithromycinCiprofloxacinCheckerboard AssaySignificant synergy observed[6]
AzithromycinLevofloxacinCheckerboard AssaySignificant synergy observed[6]
AzithromycinCiprofloxacinCheckerboard AssaySignificantly greater synergy than erythromycin-ciprofloxacin[6]

Table 2: Synergistic Effects of Macrolides with Beta-Lactams against Streptococcus pneumoniae

MacrolideBeta-LactamMethodSynergy RateReference
ClarithromycinAmoxicillin/clavulanic acidCheckerboard AssayAntagonism observed in 22/100 isolates[5]
Not SpecifiedCeftriaxoneCheckerboard AssayLevofloxacin with ceftriaxone showed the highest synergy rate (54/100)[5][7]

Experimental Protocols for Assessing Synergy

The following are detailed methodologies for key experiments used to determine antibiotic synergy.

Checkerboard Assay

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, or antagonistic effects of antibiotic combinations.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics to be tested are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of Antibiotic A are added to the wells. Along the y-axis, increasing concentrations of Antibiotic B are added. This creates a matrix of wells with various combinations of the two antibiotics.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC of each antibiotic alone and in combination is determined as the lowest concentration that visibly inhibits bacterial growth.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Curve Assay

Time-kill curve assays provide information on the pharmacodynamic interaction between antibiotics over time.

Methodology:

  • Preparation of Bacterial Culture: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their respective MICs or sub-MIC levels). A growth control without any antibiotic is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are taken from each culture, serially diluted, and plated on agar plates.

  • Incubation and Colony Counting: The plates are incubated, and the number of viable colonies (CFU/mL) is determined.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Mechanisms and Workflows

Signaling Pathway: Proposed Synergistic Mechanism of a Macrolide and a Tetracycline

Synergy_Macrolide_Tetracycline cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S->Protein_Synthesis_Inhibition 30S 30S 30S->Protein_Synthesis_Inhibition Mycinamicin_IV This compound (Macrolide) Mycinamicin_IV->50S Binds to Tetracycline Tetracycline Tetracycline->30S Binds to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Proposed synergistic mechanism of this compound and a tetracycline antibiotic.

Experimental Workflow: Checkerboard Assay for Synergy Testing

Checkerboard_Workflow A Prepare serial dilutions of Antibiotic A & B B Dispense into 96-well plate A->B C Inoculate with bacterial suspension B->C D Incubate plate C->D E Determine MICs D->E F Calculate FIC Index E->F G Interpret Results (Synergy, Additive, Antagonism) F->G

Caption: Workflow for determining antibiotic synergy using the checkerboard assay.

Logical Relationship: Interpretation of FIC Index in Synergy Testing

FIC_Index_Interpretation Start FIC Index Value Synergy Synergy (FIC ≤ 0.5) Start->Synergy ≤ 0.5 Additive Additive/Indifference (0.5 < FIC ≤ 4) Start->Additive > 0.5 and ≤ 4 Antagonism Antagonism (FIC > 4) Start->Antagonism > 4

Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.

References

A Comparative Analysis of the Biosynthetic Pathways of Mycinamicin IV and Other Key Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular machinery behind the synthesis of Mycinamicin IV, Erythromycin, Tylosin, and Pikromycin, this guide offers a comparative analysis of their biosynthetic pathways. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the enzymatic steps, quantitative performance data, and detailed experimental protocols to facilitate further research and engineering of these potent antibiotics.

Macrolide antibiotics, a cornerstone of modern medicine, are complex natural products assembled by intricate enzymatic machinery. Understanding the nuances of their biosynthesis is paramount for the development of novel derivatives with improved efficacy and to combat rising antibiotic resistance. This guide focuses on the comparative analysis of the biosynthetic pathway of this compound, a 16-membered macrolide, with three other well-characterized macrolides: the 14-membered Erythromycin and Pikromycin, and the 16-membered Tylosin.

Overview of Macrolide Biosynthesis

The biosynthesis of these macrolides follows a conserved blueprint, initiated by a modular Type I Polyketide Synthase (PKS) that assembles the characteristic macrolactone ring from simple carboxylic acid precursors. This core structure is then decorated with various functional groups and sugar moieties by a suite of tailoring enzymes, including P450 hydroxylases, methyltransferases, and glycosyltransferases. The genetic blueprints for these complex pathways are typically clustered together on the chromosome of the producing microorganisms.

The Polyketide Synthase (PKS) Assembly Line

The PKSs responsible for the synthesis of this compound, Erythromycin, Tylosin, and Pikromycin are large, multi-domain enzymes organized into modules. Each module is responsible for one cycle of polyketide chain elongation and can contain a variety of domains that determine the structure of the final product.

This compound , produced by Micromonospora griseorubida, is assembled by a PKS system encoded by the myc gene cluster. The aglycone, protomycinolide IV, is formed by the action of the MycA PKS proteins.

Erythromycin , a product of Saccharopolyspora erythraea, is synthesized by the 6-deoxyerythronolide B synthase (DEBS), which is encoded by the eryA genes. DEBS is one of the most extensively studied PKS systems.

Tylosin biosynthesis in Streptomyces fradiae involves the TylG PKS proteins, which construct the 16-membered macrolactone ring, tylactone.

Pikromycin synthesis in Streptomyces venezuelae is directed by the PikA PKS, which uniquely produces both 12- and 14-membered ring macrolactones.

Below is a DOT language script to visualize the general organization of a modular Type I PKS.

PKS_Module General organization of a modular Type I Polyketide Synthase (PKS). cluster_loading Loading Module cluster_module_n Module n cluster_module_n1 Module n+1 cluster_termination Termination LM Loading Module AT ACP Module_n Module n KS AT KR DH ER ACP LM->Module_n Module_n1 Module n+1 KS AT KR DH ER ACP Module_n->Module_n1 TE Thioesterase (TE) Module_n1->TE

General organization of a modular Type I PKS.

Post-PKS Tailoring Modifications

Following the synthesis of the macrolactone core, a series of enzymatic modifications generate the final bioactive macrolide. These tailoring steps are crucial for the antibiotic activity and pharmacological properties of the compounds.

Hydroxylation

Cytochrome P450 monooxygenases play a pivotal role in introducing hydroxyl groups at specific positions on the macrolactone ring.

  • This compound biosynthesis involves the P450 enzymes MycCI and MycG. MycCI is responsible for the C-21 methyl hydroxylation of Mycinamicin VIII, an early intermediate. MycG is a multifunctional enzyme that catalyzes both hydroxylation at C-14 and subsequent epoxidation at C-12/C-13 of this compound and V.

  • Erythromycin biosynthesis features the hydroxylase EryF, which hydroxylates 6-deoxyerythronolide B at the C-6 position.

  • Pikromycin production utilizes PikC, a versatile P450 hydroxylase that can act on both 12- and 14-membered ring macrolides.

Glycosylation

The attachment of deoxysugars is a critical step for the biological activity of most macrolides. This process is catalyzed by glycosyltransferases (GTs).

  • This compound contains two deoxysugars, D-desosamine and D-mycinose. The glycosyltransferase MycB is proposed to attach desosamine to the C-5 hydroxyl group of the aglycone.

  • Erythromycin is glycosylated with L-mycarose and D-desosamine by the glycosyltransferases EryBV and EryCIII, respectively.

  • Tylosin has a more complex glycosylation pattern, with D-mycaminose, D-mycinose, and L-mycarose attached to the tylactone ring by specific GTs.

  • Pikromycin biosynthesis involves the DesVII/DesVIII glycosyltransferase system, which attaches D-desosamine to the macrolactone core. This system is known for its relaxed substrate specificity.

The following diagram illustrates the general process of macrolide tailoring.

Macrolide_Tailoring Aglycone Macrolactone Aglycone (from PKS) Hydroxylated Hydroxylated Intermediate Aglycone->Hydroxylated P450 Hydroxylase Glycosylated Glycosylated Intermediate Hydroxylated->Glycosylated Glycosyltransferase(s) Final_Macrolide Final Bioactive Macrolide Glycosylated->Final_Macrolide Other tailoring enzymes (e.g., Methyltransferases) PKS_Assay_Workflow Start Prepare Reaction Mixture (PKS, Starter, NADPH, Buffer) Initiate Add Radiolabeled Extender Unit Start->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Quench Stop Reaction (e.g., with TCA) Incubate->Quench Extract Extract Product (e.g., with Ethyl Acetate) Quench->Extract Quantify Quantify Radioactivity (Scintillation Counting) Extract->Quantify Analyze Analyze Product Structure (HPLC, MS) Extract->Analyze

Evaluating the Off-Target Effects of Mycinamicin IV in Eukaryotic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antibiotics is critical in the fight against antimicrobial resistance. Mycinamicin IV, a 16-membered macrolide antibiotic, has shown promise; however, a thorough evaluation of its potential off-target effects in eukaryotic cells is essential to de-risk its development and ensure a favorable safety profile. This guide provides a framework for assessing the off-target effects of this compound, comparing its potential effects with other macrolide antibiotics, and offering detailed experimental protocols to facilitate this evaluation. A comprehensive toxicological in vitro profiling focusing on general cytotoxicity, genotoxicity and mitochondrial toxicity is a crucial first step.[1]

Comparative Analysis of Potential Off-Target Effects

While specific experimental data on the off-target effects of this compound in eukaryotic cells is not yet widely available, we can extrapolate potential effects based on the known behavior of other macrolide antibiotics. The following table provides a comparative overview of key off-target effects to investigate for this compound, alongside established data for other macrolides like Erythromycin and Azithromycin. This comparison highlights the critical data gaps that need to be filled through rigorous experimental evaluation.

Off-Target EffectThis compoundErythromycinAzithromycin
Cytotoxicity (IC50) Data Not AvailableCell-type dependent, can induce apoptosis[2]Generally lower cytotoxicity than erythromycin
Mitochondrial Toxicity Data Not AvailableCan impair mitochondrial function[3]Less impact on mitochondrial protein synthesis
Protein Synthesis Inhibition Data Not AvailableKnown to inhibit eukaryotic protein synthesis to some extentLower affinity for eukaryotic ribosomes
Gene Expression Alterations Data Not AvailableCan alter the expression of stress response and apoptosis-related genes[4]Modulates expression of inflammatory genes
hERG Channel Inhibition Data Not AvailableAssociated with QT prolongation and risk of Torsades de PointesLower risk compared to erythromycin
Phospholipidosis Induction Data Not AvailableCan induce phospholipidosis in various cell typesLower potential for inducing phospholipidosis

Experimental Workflow for Assessing Off-Target Effects

A systematic approach is necessary to comprehensively evaluate the off-target effects of this compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to more in-depth mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Investigation cluster_safety Safety Pharmacology cluster_conclusion Conclusion start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity apoptosis Apoptosis Assays (e.g., Caspase Activity, Annexin V) cytotoxicity->apoptosis If cytotoxic mitotoxicity Mitochondrial Toxicity Assays (e.g., Seahorse, JC-1) cytotoxicity->mitotoxicity If cytotoxic gene_expression Gene Expression Analysis (e.g., RNA-seq, qPCR) cytotoxicity->gene_expression risk_assessment Off-Target Effect Profile & Risk Assessment apoptosis->risk_assessment mitotoxicity->risk_assessment herg hERG Channel Assay gene_expression->herg phospholipidosis Phospholipidosis Assay gene_expression->phospholipidosis herg->risk_assessment phospholipidosis->risk_assessment

Caption: A stepwise experimental workflow for the comprehensive evaluation of this compound's off-target effects.

Detailed Experimental Protocols

Cytotoxicity Assays

Objective: To determine the concentration of this compound that is toxic to eukaryotic cells.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Cell Seeding: Plate eukaryotic cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 24, 48, and 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

  • LDH Assay (Lactate Dehydrogenase)

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

    • LDH Reaction: Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells.

    • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

    • Data Analysis: Quantify cytotoxicity as a percentage of the maximum LDH release control.

Mitochondrial Toxicity Assays

Objective: To assess the impact of this compound on mitochondrial function. Many antibiotics can impair mitochondria.[3]

  • Seahorse XF Analyzer (Metabolic Flux Analysis)

    • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

    • Compound Treatment: Treat cells with this compound at sub-toxic concentrations.

    • Assay Procedure: Use the Seahorse XF Cell Mito Stress Test kit to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

    • Data Analysis: Analyze parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • JC-1 Assay (Mitochondrial Membrane Potential)

    • Cell Seeding and Treatment: Treat cells with this compound.

    • JC-1 Staining: Incubate the cells with the JC-1 dye.

    • Fluorescence Measurement: Measure the fluorescence using a flow cytometer or fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence, while apoptotic cells with low potential will show green fluorescence.

    • Data Analysis: Quantify the ratio of red to green fluorescence.

Gene Expression Analysis

Objective: To identify changes in gene expression profiles in response to this compound treatment. The use of antibiotics can lead to altered expression in hundreds of genes, particularly those related to drug and stress responses.[4]

  • RNA-Sequencing (RNA-Seq)

    • Cell Treatment and RNA Extraction: Treat cells with this compound and a vehicle control. Extract total RNA using a suitable kit.

    • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA and perform high-throughput sequencing.

    • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify up- and down-regulated genes. Pathway analysis can reveal the biological processes affected.

Potential Signaling Pathway Perturbation

Macrolide antibiotics can potentially interfere with various cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is central to cell survival, growth, and proliferation. Off-target inhibition of this pathway could lead to unintended cytotoxic or cytostatic effects.

signaling_pathway cluster_pathway Potential Off-Target Interaction with PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth MycinamicinIV This compound (Hypothetical Off-Target) MycinamicinIV->Akt Potential Inhibition

Caption: Hypothetical inhibition of the Akt signaling node by this compound as a potential off-target effect.

By following the structured approach outlined in this guide, researchers can systematically evaluate the off-target effects of this compound, enabling a data-driven assessment of its safety profile and informing its progression through the drug development pipeline. The provided protocols and comparative framework will aid in generating the necessary data to compare this compound with existing therapies and make informed decisions about its clinical potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Mycinamicin IV: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. Mycinamicin IV, a macrolide antibiotic, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic-resistant bacteria.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste is regulated to minimize risks to public health and the environment.[2] All pharmaceutical waste, including this compound, must be handled and disposed of separately from general waste and subsequently incinerated.[2] It is crucial to prevent cross-contamination and to ensure that these compounds do not enter the sewage system, which can harm bacteria essential for sewage treatment.[3]

Step-by-Step Disposal Procedures for this compound

1. Segregation and Waste Classification:

  • Immediately upon deeming this compound as waste (e.g., expired, unused, or contaminated), it must be segregated from other laboratory waste streams.[4]

  • Classify the waste. While pure this compound stock solutions are considered hazardous chemical waste, media containing this compound should also be treated as chemical waste.[1]

2. Containment and Labeling:

  • Solid Waste: Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound, such as stock solutions or contaminated media, in a dedicated, sealed, and leak-proof container approved for chemical waste.[1][5] Do not pour liquid antibiotic waste directly into any waste container; the liquid should remain in its original or a suitable secondary container.[5]

  • All containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound."

3. Disposal Pathway:

  • Incineration: The recommended and most common method for disposing of pharmaceutical waste is high-temperature incineration.[2][6] This process destroys the active pharmaceutical ingredient. Arrange for a licensed hazardous waste disposal service to collect the segregated and contained this compound waste for incineration.

  • Landfill (Not Recommended for Untreated Waste): Disposing of untreated pharmaceutical waste in a landfill is not recommended unless it has been properly immobilized (e.g., through encapsulation or inertization).[3][6] This should only be considered as a last resort when incineration is not available.

  • Sewer Disposal (Prohibited): Do not dispose of this compound down the drain or in the sewer system.[3] Antibiotics can disrupt wastewater treatment processes and contribute to environmental pollution.[7]

Handling and Personal Protective Equipment (PPE)

When handling this compound for disposal, adhere to standard laboratory safety protocols:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Avoid creating dust or aerosols.[10]

  • In case of a spill, contain the spill, and decontaminate the area according to your institution's safety guidelines. Absorb liquid spills with an inert material and collect all contaminated materials into the hazardous waste container.[11]

Quantitative Data on Pharmaceutical Waste

The following table provides a general classification for pharmaceutical waste, which is applicable to the disposal of this compound.

Waste CategoryDescriptionRecommended Disposal Container
Non-Hazardous Medicines Items contaminated with non-hazardous medicines.Blue-lidded pharmaceutical waste bin[2]
Sharps Waste Needles, syringes, or other sharps contaminated with pharmaceutical residue.Yellow-lidded sharps container[2]
Cytotoxic/Cytostatic Waste Waste contaminated with agents toxic to cells (not applicable to this compound unless co-contaminated).Purple-lidded waste container[2]

Methodologies and Logical Workflows

Best Practices for Handling and Disposal of this compound

The following outlines the standard operating procedure for managing this compound waste in a laboratory setting. This protocol is designed to ensure safety and environmental protection.

  • Identification of Waste: Identify any this compound that is expired, unused, or has become waste through contamination.

  • Segregation: Immediately segregate the this compound waste from general, biohazardous, and other chemical waste streams.

  • Containment:

    • For solid forms, place directly into a designated hazardous pharmaceutical waste container.

    • For liquid forms, ensure they are in a sealed, leak-proof container before placing them in a secondary containment bin for hazardous liquid waste.

  • Labeling: Clearly label the waste container with "Hazardous Pharmaceutical Waste: this compound" and any other information required by your institution or local regulations.

  • Storage: Store the contained waste in a designated, secure area away from general laboratory traffic until it is collected for disposal.

  • Collection and Disposal: Arrange for collection by a certified hazardous waste disposal vendor for high-temperature incineration. Maintain all necessary documentation and records of the disposal.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment cluster_disposal Disposal Pathway cluster_prohibited Prohibited Actions start This compound Identified as Waste is_liquid Is the waste liquid or solid? start->is_liquid drain Do Not Pour Down Drain start->drain trash Do Not Dispose in General Trash start->trash contain_solid Place in Labeled Hazardous Solid Waste Container is_liquid->contain_solid Solid contain_liquid Place in Sealed, Labeled Hazardous Liquid Waste Container is_liquid->contain_liquid Liquid store Store in Designated Secure Area contain_solid->store contain_liquid->store collect Arrange for Collection by Certified Waste Vendor store->collect incinerate High-Temperature Incineration collect->incinerate

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Mycinamicin IV

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling of Mycinamicin IV in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and proper disposal. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on established best practices for handling potent pharmaceutical compounds and hazardous chemicals.

Hazard Identification and Risk Assessment

  • Allergic Reactions: Some individuals may develop allergic reactions upon exposure.

  • Reproductive Harm: Some chemicals can pose reproductive risks. A warning for reproductive harm has been noted for other antibiotics like Gentamicin.[4]

  • Irritation: May cause skin and eye irritation upon direct contact.

A thorough risk assessment should be conducted for any new procedure involving this compound to identify and mitigate potential exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks. All PPE should be donned before beginning work and doffed in a manner that prevents contamination.[5]

Task Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Receiving/Unpacking Double-layered, chemotherapy-grade gloves (ASTM D6978)[5]Disposable, impermeable gownSafety glasses with side shieldsRecommended if packaging is compromised
Weighing (powder) Double-layered, chemotherapy-grade glovesDisposable, impermeable gown with closed back and cuffs[5]Face shield and safety gogglesNIOSH-approved N95 or higher respirator
Reconstitution (liquid) Double-layered, chemotherapy-grade glovesDisposable, impermeable gownFace shield and safety gogglesRecommended, especially if not performed in a containment hood
Injections (IM/SC/IV) Double-layered, chemotherapy-grade glovesDisposable, impermeable gownFace shield and safety gogglesNot typically required if performed carefully
Spill Cleanup Double-layered, heavy-duty glovesDisposable, impermeable gownFace shield and safety gogglesNIOSH-approved respirator with appropriate cartridges
Waste Disposal Double-layered, chemotherapy-grade glovesDisposable, impermeable gownSafety glasses with side shieldsNot typically required

Operational and Disposal Plans

3.1. Engineering Controls

  • Ventilation: All work with this compound, especially handling of the powdered form, should be conducted in a certified chemical fume hood, biological safety cabinet, or other approved containment primary engineering control (C-PEC).[4]

  • Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

3.2. Procedural Guidance

Receiving and Unpacking:

  • Wear appropriate PPE as outlined in the table above.

  • Visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, handle it as a spill and follow the spill cleanup procedure.

Weighing and Reconstitution:

  • Perform all manipulations within a chemical fume hood or other containment device to minimize aerosol generation.[6]

  • Use a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • When reconstituting, slowly add the diluent to the vial to avoid splashing.

Spill Management:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don the appropriate PPE for spill cleanup.

  • Contain and Clean: Use a spill kit to absorb the material. For powders, gently cover with damp absorbent material to avoid creating dust. For liquids, absorb with appropriate material.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

3.3. First Aid Measures

Exposure Route First Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

3.4. Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous chemical waste.

  • Unused Product: Dispose of any unused this compound in its original container or a clearly labeled, sealed container as hazardous waste.

  • Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers, etc.) should be placed in a designated hazardous waste container immediately after use.

  • Contaminated Labware: All disposable labware (vials, syringes, pipette tips, etc.) that has come into contact with this compound should be disposed of in a sharps container or a designated hazardous waste container. Reusable labware must be decontaminated using a validated procedure before being washed.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Occupational Exposure

Specific Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of an OEL, an Occupational Exposure Band (OEB) approach is often used for potent pharmaceutical compounds.[7] Given its biological activity, it is recommended to handle this compound under conditions designed for compounds in a high potency category, which typically involves stringent containment and PPE protocols.

Personal Protective Equipment Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Operational Environment start Identify Handling Task task_type Assess Potential for Exposure (Aerosol, Splash, Dust) start->task_type ppe_low Standard PPE: - Lab Coat - Single Gloves - Safety Glasses task_type->ppe_low Low Risk (e.g., handling sealed container) ppe_medium Enhanced PPE: - Impermeable Gown - Double Gloves - Face Shield/Goggles task_type->ppe_medium Moderate Risk (e.g., liquid handling) ppe_high Full Containment PPE: - Impermeable Gown - Double Gloves - Face Shield/Goggles - Respirator (N95+) task_type->ppe_high High Risk (e.g., handling powder) env_open Open Bench ppe_low->env_open env_hood Fume Hood / BSC ppe_medium->env_hood Recommended ppe_high->env_hood Mandatory

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycinamicin IV
Reactant of Route 2
Mycinamicin IV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.